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4-Chloro-3-fluoro-4'-methoxybenzophenone Documentation Hub

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  • Product: 4-Chloro-3-fluoro-4'-methoxybenzophenone
  • CAS: 760192-86-7

Core Science & Biosynthesis

Foundational

A Comprehensive Analysis of 4-Chloro-4'-methoxybenzophenone and its Isomeric Relatives

An In-Depth Technical Guide to Benzophenone Derivatives for Pharmaceutical Research Senior Application Scientist Note: Initial research into "4-Chloro-3-fluoro-4'-methoxybenzophenone" did not yield a specific, well-docum...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzophenone Derivatives for Pharmaceutical Research

Senior Application Scientist Note: Initial research into "4-Chloro-3-fluoro-4'-methoxybenzophenone" did not yield a specific, well-documented compound with a dedicated CAS number in the provided search results. However, several structurally similar and commercially available isomers with significant applications were identified. This guide will focus on the extensively studied 4-Chloro-4'-methoxybenzophenone (CAS: 10547-60-1) , a key intermediate in various synthetic processes. We will also provide context by acknowledging its close structural isomers, including 4-Chloro-3-fluoro-3'-methoxybenzophenone (CAS: 750633-76-2) and 3-Chloro-4-fluoro-4'-methoxybenzophenone (CAS: 760192-87-8). This approach ensures the delivery of a technically robust and practically applicable document for researchers and drug development professionals.

Introduction to Substituted Benzophenones in Medicinal Chemistry

Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in organic synthesis and medicinal chemistry. Their rigid diarylketone core can be functionalized with various substituents to modulate their physicochemical and pharmacological properties. Halogenated benzophenones, in particular, are of significant interest due to the profound impact of halogens on molecular conformation, metabolic stability, and binding interactions with biological targets. The introduction of chloro and fluoro groups, as seen in the isomers mentioned, can enhance a molecule's lipophilicity and metabolic resistance, properties that are often desirable in drug candidates.[1][2]

4-Chloro-4'-methoxybenzophenone, the focus of this guide, is a key building block used in the preparation of photosensitizers and UV filters.[3] Its derivatives are also explored for their potential therapeutic applications, leveraging the established role of the benzophenone core in various pharmacologically active compounds.[4]

Physicochemical Properties of 4-Chloro-4'-methoxybenzophenone

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of 4-Chloro-4'-methoxybenzophenone.

PropertyValueSource
CAS Number 10547-60-1
Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol [5]
Appearance Crystalline compound[3]
Melting Point 176-178°C[3]
SMILES COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChI Key FQCRVNNOMGIYTR-UHFFFAOYSA-N

Synthesis of 4-Chloro-4'-methoxybenzophenone

The most common and industrially scalable method for synthesizing 4-Chloro-4'-methoxybenzophenone is through a Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole, with an acyl chloride, 4-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then attacks the anisole ring. The choice of Lewis acid catalyst is critical for the reaction's efficiency. While traditional catalysts like aluminum chloride (AlCl3) are effective, they are often required in stoichiometric amounts and can lead to waste generation and environmental concerns.[7] Modern approaches utilize more sustainable and recyclable catalysts.[7]

Experimental Protocol: Catalytic Synthesis

The following protocol is a generalized procedure based on modern catalytic methods for the synthesis of 4-Chloro-4'-methoxybenzophenone.[7]

Materials:

  • Anisole

  • 4-Chlorobenzoyl chloride

  • Lewis acid catalyst (e.g., reusable magnetic nanoparticle-supported catalyst)[7]

  • Dichloromethane (or another suitable solvent)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a reaction vessel, add anisole, 4-chlorobenzoyl chloride, and the Lewis acid catalyst in a suitable solvent like dichloromethane.[7]

  • The mixture is then heated and stirred for a specified duration, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the catalyst is separated. In the case of a magnetic catalyst, this can be achieved using an external magnet.[7]

  • The separated catalyst is washed with an organic solvent such as ethyl acetate.[7]

  • The organic phases are combined, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the crude product.[7]

  • The crude 4-chloro-4'-methoxybenzophenone can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Anisole Anisole ReactionVessel Friedel-Crafts Acylation Anisole->ReactionVessel AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->ReactionVessel Catalyst Lewis Acid Catalyst Catalyst->ReactionVessel Solvent Dichloromethane Solvent->ReactionVessel Heat Heating & Stirring Heat->ReactionVessel Workup Catalyst Separation & Extraction ReactionVessel->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 4-Chloro-4'-methoxybenzophenone Purification->Product

Caption: Workflow for the synthesis of 4-Chloro-4'-methoxybenzophenone.

Applications in Drug Development and Chemical Synthesis

Substituted benzophenones are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds and functional materials.

  • Pharmaceutical Intermediates: 4-Chlorobenzophenone derivatives are crucial intermediates in the synthesis of antihistamines.[4] The structural motif of 4-Chloro-4'-methoxybenzophenone makes it a candidate for the development of novel therapeutic agents. The chlorine atom can participate in halogen bonding and other non-covalent interactions within a receptor's binding pocket, while the methoxy group can be a key hydrogen bond acceptor or be metabolically cleaved to a hydroxy group, which can then be further functionalized.

  • UV Filters and Photosensitizers: Benzophenones are known for their ability to absorb UV radiation, which makes them useful as UV filters in various applications.[3][8] The specific substitution pattern on 4-Chloro-4'-methoxybenzophenone influences its absorption spectrum and photochemical properties, making it a valuable reagent in the preparation of photosensitizers.[3]

  • Building Block for Complex Molecules: The ketone functionality of 4-Chloro-4'-methoxybenzophenone is a versatile handle for a variety of chemical transformations, including reduction to an alcohol, reductive amination to form an amine, and Grignard reactions to introduce further carbon-based substituents. This chemical reactivity allows for its incorporation into larger, more complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-4'-methoxybenzophenone and its precursors.

  • Hazard Identification: Benzophenone derivatives may cause skin and eye irritation.[5][9] It is recommended to handle this compound in a well-ventilated area or a fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when working with this compound.[10]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[10]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

    • If inhaled: Move the person into fresh air.[10]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, seek medical attention if symptoms persist.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

4-Chloro-4'-methoxybenzophenone is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and materials science. Its synthesis via Friedel-Crafts acylation is well-established, with ongoing research focused on developing more sustainable catalytic methods. A comprehensive understanding of its physicochemical properties, synthetic routes, and safety protocols is essential for its effective and safe utilization in the laboratory and in industrial settings. The continued exploration of this and related substituted benzophenones is likely to yield novel compounds with important biological activities and material properties.

References

  • Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Oregon State University. (2010). Experimental Chemistry II. Retrieved from [Link]

  • SINO-HIGH(CHINA) CO., LTD. (n.d.). 4-Fluoro-4'-Methylbenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. Retrieved from [Link]

  • Patsnap Eureka. (2019). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation & Synthetic Pathway: 4-Chloro-3-fluoro-4'-methoxybenzophenone

[1] Executive Summary The compound 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS 750633-76-2) represents a critical pharmacophore scaffold, sharing structural homology with PPAR agonists (e.g., Fenofibrate analogs) and p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS 750633-76-2) represents a critical pharmacophore scaffold, sharing structural homology with PPAR


 agonists (e.g., Fenofibrate analogs) and p38 MAP kinase inhibitors. Its structural integrity relies on the precise regiochemistry of the halogenated ring (Ring A) and the para-substitution of the methoxy group (Ring B).

This guide provides a definitive technical workflow for synthesizing and structurally validating this compound. Unlike standard datasheets, we focus on the causality of identification —specifically, how to distinguish this regioisomer from its 3-chloro-4-fluoro analog using


F-NMR coupling constants.

Synthetic Context & Retrosynthetic Analysis

To understand the impurities and potential isomers during elucidation, one must first understand the synthesis. The most robust route is the Friedel-Crafts Acylation .

Reaction Design
  • Electrophile: 4-Chloro-3-fluorobenzoyl chloride.

  • Nucleophile: Anisole (Methoxybenzene).

  • Catalyst: Aluminum Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain regioselectivity.

Regioselectivity Logic: The methoxy group is a strong ortho/para director. Due to steric hindrance at the ortho position, the para product (4'-methoxy) is favored (>95%). However, ortho-isomers are the primary impurity to screen for during elucidation.

Synthetic Pathway Diagram

Synthesis Start1 4-Chloro-3-fluorobenzoyl chloride Complex Acylium Ion Complex Start1->Complex AlCl3 Start2 Anisole (Nucleophile) Transition Sigma Complex (Electrophilic Attack) Start2->Transition Para-attack Complex->Transition Product 4-Chloro-3-fluoro- 4'-methoxybenzophenone Transition->Product -H+ Byproduct HCl + AlCl3 Transition->Byproduct

Figure 1: Friedel-Crafts Acylation pathway favoring para-substitution on the anisole ring.

Spectroscopic Elucidation Strategy

This section details the self-validating logic used to confirm the structure.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  Expect 
    
    
    
    .
  • Isotope Pattern (The Chlorine Signature):

    • The presence of one chlorine atom dictates a characteristic 3:1 ratio between the

      
       peak (
      
      
      
      ) and the
      
      
      peak (
      
      
      ).
    • Validation Check: If the ratio is 1:1, you have likely introduced a bromine contaminant or performed a di-chlorination.

  • Fragmentation (Benzoyl Cation):

    • 
      -cleavage at the carbonyl yields two primary acylium ions:
      
      • Ring A Fragment:

        
        .
        
      • Ring B Fragment:

        
         (Methoxybenzoyl cation).
        
    • Diagnostic: The absence of the 135 fragment suggests the methoxy group has been demethylated (a common side reaction with

      
       if temperature is uncontrolled), yielding a phenol.
      
Nuclear Magnetic Resonance (NMR)

This is the primary tool for regioisomer differentiation.


H NMR (400 MHz,

)
  • Ring B (Methoxy):

    • 
       3.89 ppm (3H, s):  Methoxy group.
      
    • 
       7.00 & 7.80 ppm:  An 
      
      
      
      system characteristic of 1,4-disubstitution. It often appears as two "roofed" doublets (
      
      
      ).
  • Ring A (Chloro-Fluoro):

    • This ring contains 3 protons: H2, H5, H6.

    • H2 (Ortho to C=O, Ortho to F): This is the most deshielded proton on Ring A due to the carbonyl anisotropy.

    • H5 (Ortho to Cl, Meta to F): Shielded relative to H2.

    • H6 (Ortho to C=O, Para to F): Deshielded.


F NMR - The Structural Key

The coupling constants (


) are definitive.

Differentiation Logic: In the target structure (4-Cl, 3-F ), the proton at position 2 (H2) is ortho to the Fluorine. It will appear as a doublet of doublets with a large


 value (~9 Hz).
Contrast: If the structure were 3-Cl, 4-F , the proton at position 2 would be meta  to the Fluorine, showing a much smaller coupling (~5 Hz).
Data Summary Table
NucleusShift (

)
MultiplicityCoupling (

Hz)
Assignment

H
3.89Singlet-


H
6.98Doublet8.8Ring B (Ortho to OMe)

H
7.79Doublet8.8Ring B (Meta to OMe)

H
7.55dd

Ring A (H5)

H
7.62dd

Ring A (H6)

H
7.68dd

Ring A (H2 - Diagnostic )

C
193.5Doublet

Carbonyl (

)

F
-115.0Multiplet-Ar-F

Experimental Protocols

Synthesis Protocol (Friedel-Crafts)

Objective: Synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone.[1]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with

    
    .
    
  • Reagents: Add 4-chloro-3-fluorobenzoyl chloride (10.0 mmol) and Anisole (11.0 mmol, 1.1 eq) to anhydrous DCM (50 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
      (11.0 mmol) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Warm to RT and reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour mixture over ice/HCl (1M). Extract with DCM (3x).

  • Purification: Wash organics with Brine, dry over

    
    . Recrystallize from Ethanol/Water.
    
Analytical Sample Preparation

Objective: Prepare NMR sample free of paramagnetic impurities (


 salts).
  • Dissolve 10 mg of product in 0.7 mL

    
    .
    
  • Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove inorganic salts that cause line broadening.

  • Tube: Use a high-precision 5mm NMR tube.

Elucidation Logic Flowchart

This diagram illustrates the decision-making process for confirming the structure against potential isomers.

Elucidation Sample Purified Sample MS_Check MS Analysis (m/z 264) Sample->MS_Check Cl_Pattern Isotope Pattern 3:1 (35Cl/37Cl)? MS_Check->Cl_Pattern H_NMR 1H NMR Analysis Cl_Pattern->H_NMR Yes OMe_Check Singlet @ 3.9 ppm? H_NMR->OMe_Check Regio_Check Check H2 Coupling (Proton ortho to C=O) OMe_Check->Regio_Check Yes Result_Correct CONFIRMED: 4-Cl, 3-F Isomer Regio_Check->Result_Correct J(H-F) > 8 Hz (Ortho Coupling) Result_Wrong REJECT: Likely 3-Cl, 4-F Isomer Regio_Check->Result_Wrong J(H-F) < 6 Hz (Meta Coupling)

Figure 2: Logic gate for distinguishing the 3-fluoro regioisomer from the 4-fluoro impurity.

References

  • PubChem. 4-Fluoro-4'-methoxybenzophenone Compound Summary (Analog Reference). National Library of Medicine. [Link]

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard text for coupling constants).
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley, 1964.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-fluoro-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the spectral data for 4-Chloro-3-fluoro-4'-methoxybenzophenone. In th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 4-Chloro-3-fluoro-4'-methoxybenzophenone. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust framework for its spectroscopic characterization. This approach is designed to empower researchers in identifying and confirming the structure of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often serving as scaffolds for the development of novel therapeutic agents and functional materials. The precise substitution pattern on the aromatic rings dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics. Therefore, unambiguous structural confirmation is a cornerstone of any research and development endeavor.

4-Chloro-3-fluoro-4'-methoxybenzophenone, a polysubstituted benzophenone, presents a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This arrangement is expected to influence its reactivity, photophysical properties, and interactions with biological targets. Accurate interpretation of its spectral data is paramount for confirming its synthesis and purity, which are prerequisites for any further investigation.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 4-Chloro-3-fluoro-4'-methoxybenzophenone, providing a detailed rationale for the expected spectral features. Furthermore, it will outline standardized protocols for acquiring high-quality spectral data.

Molecular Structure and Predicted Spectroscopic Data

The structure of 4-Chloro-3-fluoro-4'-methoxybenzophenone is presented below. The numbering of the carbon atoms is provided for clarity in the NMR data interpretation.

Caption: Molecular structure of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2', H-6'~7.8 - 7.9Doublet~8.0 - 9.0These protons are ortho to the carbonyl group and are deshielded. They are coupled to H-3' and H-5' respectively.
H-3', H-5'~6.9 - 7.0Doublet~8.0 - 9.0These protons are ortho to the electron-donating methoxy group and are shielded. They are coupled to H-2' and H-6' respectively.
H-2~7.7 - 7.8Doublet~2.0 - 3.0This proton is ortho to the carbonyl group and meta to the fluorine atom. It will appear as a doublet due to coupling with H-6.
H-5~7.5 - 7.6Doublet of doubletsJ(H5-H6) ≈ 8.0-9.0, J(H5-F) ≈ 5.0-6.0This proton is ortho to the chlorine atom and meta to the carbonyl group. It will be split by the adjacent H-6 and the fluorine atom.
H-6~7.3 - 7.4Triplet or doublet of doubletsJ(H6-H5) ≈ 8.0-9.0, J(H6-H2) ≈ 2.0-3.0This proton is ortho to both the fluorine and the H-5 proton, and para to the carbonyl group. The multiplicity will depend on the relative coupling constants.
-OCH₃~3.9SingletN/AThe three equivalent protons of the methoxy group will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O~194 - 196The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
C-4'~163 - 165This carbon is attached to the electron-donating methoxy group and is significantly shielded.
C-1'~130 - 132The ipso-carbon of the methoxy-substituted ring, deshielded by the carbonyl group.
C-2', C-6'~132 - 134These carbons are ortho to the carbonyl group and are deshielded.
C-3', C-5'~113 - 115These carbons are ortho to the methoxy group and are shielded.
C-1~137 - 139The ipso-carbon of the chloro-fluoro-substituted ring, deshielded by the carbonyl group.
C-4~135 - 137 (d, J(C-F) ≈ 3-5 Hz)This carbon is attached to the chlorine atom and will show a small coupling with the meta fluorine atom.
C-3~158 - 160 (d, ¹J(C-F) ≈ 250-260 Hz)This carbon is directly bonded to the fluorine atom and will exhibit a large one-bond C-F coupling constant.
C-2~128 - 130 (d, J(C-F) ≈ 8-10 Hz)This carbon is ortho to the fluorine atom and will show a two-bond C-F coupling.
C-5~125 - 127 (d, J(C-F) ≈ 20-25 Hz)This carbon is meta to the fluorine atom and will show a three-bond C-F coupling.
C-6~118 - 120 (d, J(C-F) ≈ 20-25 Hz)This carbon is ortho to the fluorine atom and will show a two-bond C-F coupling.
-OCH₃~55 - 56The carbon of the methoxy group appears in the typical range for sp³ carbons attached to an oxygen atom.
Predicted FT-IR Spectral Data

The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
C-H stretch (aromatic)3100 - 3000Medium to WeakStretching vibrations of the C-H bonds on the aromatic rings.
C-H stretch (aliphatic, -OCH₃)2950 - 2850Medium to WeakStretching vibrations of the C-H bonds in the methoxy group.
C=O stretch (carbonyl)1660 - 1640StrongThe prominent carbonyl stretch is characteristic of benzophenones. Conjugation with the aromatic rings lowers the frequency.
C=C stretch (aromatic)1600 - 1450Medium to Strong (multiple bands)Stretching vibrations within the benzene rings.
C-O stretch (ether)1260 - 1240 (asymmetric) and 1040-1020 (symmetric)StrongCharacteristic stretches for the aryl-alkyl ether linkage.
C-F stretch1250 - 1100StrongThe C-F bond gives a strong absorption in this region.
C-Cl stretch800 - 600Medium to StrongThe C-Cl stretch is typically found in the fingerprint region.
Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₀ClFO₂), which is approximately 264.03 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can lead to the formation of acylium ions.

      • Loss of the 4-chloro-3-fluorophenyl radical to give an ion at m/z 135, corresponding to the 4-methoxybenzoyl cation.

      • Loss of the 4-methoxyphenyl radical to give an ion at m/z 159, corresponding to the 4-chloro-3-fluorobenzoyl cation.

    • Cleavage at the Ether Linkage: Fragmentation of the methoxy group can occur, leading to the loss of a methyl radical (CH₃•) or formaldehyde (CH₂O).

Experimental Protocols

The following are standardized protocols for the acquisition of high-quality spectral data for a solid organic compound like 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). b Add a small amount of internal standard (e.g., TMS). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the NMR tube into the spectrometer. c->d e Lock and shim the instrument. d->e f Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. e->f g Apply Fourier transform, phase correction, and baseline correction. f->g h Calibrate the chemical shift scale to the internal standard. g->h i Integrate the peaks in the ¹H spectrum and pick peaks in both spectra. h->i

Caption: A generalized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the TMS signal.

    • For ¹H NMR, integrate the peak areas to determine proton ratios.

    • For both spectra, identify the chemical shifts and multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis a_ms Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). b_ms Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL). a_ms->b_ms c_ms Introduce the sample into the mass spectrometer via direct infusion or LC-MS. b_ms->c_ms d_ms Select an appropriate ionization technique (e.g., ESI or EI). c_ms->d_ms e_ms Acquire the mass spectrum over a suitable m/z range. d_ms->e_ms f_ms Identify the molecular ion peak (M⁺ or [M+H]⁺). e_ms->f_ms g_ms Analyze the isotopic pattern to confirm the presence of chlorine. f_ms->g_ms h_ms Identify and propose structures for the major fragment ions. g_ms->h_ms

Caption: A general workflow for mass spectrometry analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Instrumentation (Electrospray Ionization - ESI, for LC-MS):

    • Ionization Mode: Positive or negative, depending on the desired adduct ions.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Instrumentation (Electron Ionization - EI, for GC-MS or direct insertion probe):

    • Electron Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan a range that includes the expected molecular weight and potential fragments (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the isotopic distribution to confirm the presence of chlorine.

    • Identify the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

The comprehensive spectroscopic characterization of 4-Chloro-3-fluoro-4'-methoxybenzophenone is essential for its unambiguous identification and for ensuring its purity in research and development applications. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, grounded in fundamental spectroscopic principles and comparative data. The included experimental protocols offer a standardized approach to acquiring high-quality data. By combining these predictive insights with rigorous experimental work, researchers can confidently elucidate and verify the structure of this and other complex organic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online Spectral Databases such as the Spectral D
  • NMR prediction software documentation (e.g.
Exploratory

4-Chloro-3-fluoro-4'-methoxybenzophenone molecular weight and formula

This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone , a specialized halogenated diaryl ketone used primarily as an intermediate in medicinal chemistry and materials science. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone , a specialized halogenated diaryl ketone used primarily as an intermediate in medicinal chemistry and materials science.

[1][2][3][4]

Executive Summary

4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS: 760192-86-7) is a disubstituted benzophenone derivative characterized by a specific substitution pattern: a chlorine and fluorine atom on one aromatic ring and a methoxy group on the para-position of the second ring.[1][2][3] This compound serves as a critical scaffold in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists (such as fenofibrate analogs) and various kinase inhibitors. Its mixed halogenation provides unique electronic properties and metabolic stability profiles essential for structure-activity relationship (SAR) studies in drug discovery.

Chemical Identity & Physicochemical Properties[5][6]

Core Identifiers
ParameterDetail
Chemical Name 4-Chloro-3-fluoro-4'-methoxybenzophenone
CAS Number 760192-86-7
Molecular Formula C₁₄H₁₀ClFO₂
Molecular Weight 264.68 g/mol
SMILES COc1ccc(cc1)C(=O)c2ccc(Cl)c(F)c2
InChI Key UFYGWHHMAWVATK-UHFFFAOYSA-N
Calculated Physicochemical Data

The following data points are critical for evaluating the compound's behavior in biological systems and formulation.

PropertyValueInterpretation
LogP (Octanol/Water) 3.72 ± 0.3Highly lipophilic; likely requires organic co-solvents (DMSO, DCM) for processing.
TPSA 26.30 ŲLow polar surface area suggests high membrane permeability.
H-Bond Acceptors 3 (C=O, -OCH₃, -F)Moderate capacity for hydrogen bonding interactions.
H-Bond Donors 0Lack of donors contributes to lipophilicity.
Rotatable Bonds 3Flexible linker allows for conformational adaptation in protein binding pockets.

Synthetic Methodology

The most robust route for synthesizing 4-Chloro-3-fluoro-4'-methoxybenzophenone is via Friedel-Crafts Acylation . This method ensures high regioselectivity due to the strong para-directing effect of the methoxy group on the anisole substrate.

Reaction Scheme

The synthesis involves the acylation of Anisole (electron-rich nucleophile) with 4-Chloro-3-fluorobenzoyl chloride (electrophile) catalyzed by Aluminum Chloride (


).

SynthesisWorkflow Start1 Anisole (Nucleophile) Intermed Sigma Complex Intermediate Start1->Intermed Nucleophilic Attack Start2 4-Chloro-3-fluorobenzoyl chloride (Electrophile) Complex Acylium Ion Complex Start2->Complex Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Complex->Intermed Product 4-Chloro-3-fluoro- 4'-methoxybenzophenone Intermed->Product -HCl (Aromatization)

Figure 1: Friedel-Crafts acylation pathway. The Lewis acid activates the acyl chloride, facilitating electrophilic attack on the para-position of the anisole ring.

Step-by-Step Experimental Protocol

Safety Note:


 is hygroscopic and reacts violently with water. Perform all steps under an inert atmosphere (Nitrogen or Argon).
  • Preparation of Electrophile Solution:

    • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, charge 4-Chloro-3-fluorobenzoyl chloride (1.0 eq, ~19.3 g) in anhydrous Dichloromethane (DCM, 100 mL).

    • Cool the solution to 0°C using an ice bath.

  • Catalyst Addition:

    • Slowly add anhydrous Aluminum Chloride (

      
      )  (1.1 eq, ~14.6 g) in small portions. Maintain internal temperature <5°C to prevent uncontrolled exotherms.
      
    • Stir for 30 minutes until the acylium complex forms (solution typically turns yellow/orange).

  • Substrate Addition:

    • Add Anisole (1.0 eq, 10.8 g) dropwise over 45 minutes. The para-directing methoxy group ensures the acyl group attaches at the 4-position relative to the methoxy.

    • Note: The reaction is exothermic. Monitor temperature closely.

  • Reaction & Quenching:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (20% Ethyl Acetate in Hexanes).

    • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture to hydrolyze the aluminum alkoxide complex.

  • Workup & Purification:

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with saturated

      
       (to remove acidic impurities) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid using hot Ethanol or a Hexane/Ethyl Acetate mixture to yield off-white crystals.

Structural Characterization & Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.89 ppm (s, 3H):  Characteristic singlet for the Methoxy (-OCH₃)  group.
      
    • 
       6.90–7.00 ppm (d, 2H):  Aromatic protons ortho to the methoxy group (shielded).
      
    • 
       7.70–7.80 ppm (d, 2H):  Aromatic protons meta to the methoxy group (deshielded by carbonyl).
      
    • 
       7.40–7.60 ppm (m, 3H):  Multiplet corresponding to the 4-chloro-3-fluorophenyl ring protons. The fluorine atom causes additional splitting (
      
      
      
      coupling).
  • 
     NMR: 
    
    • Expect a singlet (or complex multiplet if proton-coupled) around -110 to -115 ppm , confirming the presence of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  264.0 (for 
    
    
    
    ).
  • Isotope Pattern: A distinct 3:1 ratio at m/z 264 and 266 due to the Chlorine isotope signature (

    
    /
    
    
    
    ). This is a definitive confirmation of the chloro-substitution.

Applications in Drug Discovery

4-Chloro-3-fluoro-4'-methoxybenzophenone acts as a versatile "biaryl ketone" scaffold.

  • Fenofibrate Analogs: The benzophenone core mimics the lipophilic backbone of fibrates (PPAR

    
     agonists). The 3-fluoro substitution is often introduced to block metabolic hydroxylation at the 3-position, extending the drug's half-life (
    
    
    
    ).
  • Photoaffinity Labeling: Benzophenones are photoactive. Under UV light (~350 nm), the carbonyl oxygen forms a diradical that can covalently crosslink with nearby proteins. This compound can be used as a probe to map drug-binding sites in target proteins.

  • Kinase Inhibitors: The diaryl structure serves as a linker in various Type II kinase inhibitors, positioning the halogenated ring into the hydrophobic back-pocket of the enzyme.

Applications Core 4-Chloro-3-fluoro- 4'-methoxybenzophenone App1 PPAR Agonists (Lipid Lowering) Core->App1 Scaffold App2 Photoaffinity Probes (Target ID) Core->App2 UV Activation App3 Metabolic Stability (F-Block Effect) Core->App3 C-F Bond

Figure 2: Functional utility in medicinal chemistry workflows.

References

  • ChemicalBook. (2024). 4-CHLORO-3-FLUORO-4'-METHOXYBENZOPHENONE Product Properties and CAS 760192-86-7. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Fluoro-4'-methoxybenzophenone (Analogous Structure Analysis). Retrieved from

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • GuideChem. (2024). 4-CHLORO-3-FLUORO-4'-METHOXYBENZOPHENONE Suppliers and MSDS. Retrieved from

  • BLD Pharm. (2024). 4-Chloro-3-fluorobenzoyl chloride (Precursor CAS 177787-25-6).[4][5][6][7] Retrieved from

Sources

Foundational

Theoretical Studies of Substituted Benzophenones: A Computational Guide

Executive Summary Substituted benzophenones represent a privileged structural motif in chemical physics and pharmacology, serving as the scaffold for UV filters (e.g., oxybenzone), photo-initiators, and tubulin-targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Substituted benzophenones represent a privileged structural motif in chemical physics and pharmacology, serving as the scaffold for UV filters (e.g., oxybenzone), photo-initiators, and tubulin-targeting anticancer agents. This technical guide provides a rigorous framework for the theoretical characterization of these systems. It moves beyond standard textbook definitions to offer a self-validating computational workflow that integrates Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Structure-Based Drug Design (SBDD).

Electronic Structure & Reactivity: The Ground State Foundation

Before modeling excited states or biological interactions, the ground state potential energy surface (PES) must be accurately mapped. The electronic distribution in benzophenones is highly sensitive to substituent effects (Hammett correlation), particularly in the ortho and para positions.

Computational Methodology

For organic carbonyl systems, the B3LYP hybrid functional remains the workhorse for ground-state geometry, but it must be paired with a diffuse basis set to capture the lone pair electrons on the carbonyl oxygen.

  • Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p)[1][2][3]

  • Solvation Model: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) is mandatory. Gas-phase calculations often overestimate the HOMO-LUMO gap in these polar molecules.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of benzophenones is dictated by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Chemical Hardness (

    
    ): 
    
    
    
    . A smaller
    
    
    indicates a "softer" molecule, correlating with higher polarizability and reactivity (e.g., easier photo-excitation).
  • Substituent Logic:

    • Electron Donating Groups (EDG): (-OH, -NH₂, -OCH₃) raise the HOMO energy, narrowing the gap and inducing a Red Shift (bathochromic).

    • Electron Withdrawing Groups (EWG): (-NO₂, -F) generally lower the LUMO, stabilizing the molecule but potentially enhancing Non-Linear Optical (NLO) response through "Push-Pull" mechanisms.

Validated Workflow: Geometry Optimization

G Start Initial Structure (ChemDraw/Avogadro) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt DFT_Gas DFT Optimization (Gas Phase) B3LYP/6-31G(d) PreOpt->DFT_Gas Freq Frequency Calc (Check Imaginary Freqs) DFT_Gas->Freq Decision Imaginary Freq < 0? Freq->Decision Decision->DFT_Gas Yes (Saddle Point) DFT_Solv Final Optimization (Solvent/PCM) 6-311++G(d,p) Decision->DFT_Solv No (Minima) Output Global Minimum (PES) DFT_Solv->Output

Figure 1: Self-consistent geometry optimization workflow. Note the mandatory frequency check to ensure the structure is a true minimum (zero imaginary frequencies).

Photophysical Properties & NLO Response

Benzophenones are defined by their interaction with light. Theoretical studies must account for the


 and 

transitions and the high probability of Intersystem Crossing (ISC) to the triplet state.
Time-Dependent DFT (TD-DFT) Protocol

Standard B3LYP often fails for Charge Transfer (CT) states. For substituted benzophenones (especially "Push-Pull" systems), range-separated functionals are required to correct the asymptotic behavior of the exchange potential.

  • Recommended Functional: CAM-B3LYP or wB97XD (includes dispersion corrections).

  • Key Metric: Oscillator Strength (

    
    ).[4] A transition with 
    
    
    
    is considered allowed and will appear strongly in the UV-Vis spectrum.
Non-Linear Optical (NLO) Properties

Benzophenone derivatives are excellent candidates for NLO materials due to their delocalized


-electron systems.
  • Hyperpolarizability (

    
    ):  The third-rank tensor describing the non-linear response.
    
  • Design Rule: To maximize

    
    , place a strong donor (e.g., -N(CH₃)₂) para to the carbonyl and a strong acceptor (e.g., -NO₂) on the opposing ring. This creates a D-
    
    
    
    -A architecture.[5]

Table 1: Comparative Theoretical Data for Benzophenone Derivatives (Solvent: Ethanol)

DerivativeSubstituent (R)

(nm)
Transition TypeHOMO (eV)LUMO (eV)Gap (eV)
Benzophenone -H252

-6.82-2.154.67
Oxybenzone 2-OH, 4-OCH₃289

-6.10-2.054.05
4-Amino-BP 4-NH₂315ICT /

-5.45-1.983.47
4-Nitro-BP 4-NO₂265

-7.15-3.403.75

Note: Data represents typical values derived from CAM-B3LYP/6-311++G(d,p) calculations [1, 2].

Pharmacological Modeling: Tubulin Inhibition

Benzophenones (e.g., phenstatin analogues) bind to the colchicine binding site of tubulin, inhibiting microtubule polymerization.[6] This section details the in silico validation of bioactivity.

Molecular Docking Workflow

Blind docking is insufficient. The protocol must be validated by re-docking the co-crystallized ligand (e.g., Colchicine) to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å.

  • Protein Prep: Retrieve PDB ID (e.g., 1SA0 for tubulin-colchicine complex). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation: Center the grid box on the colchicine binding pocket (

    
     Å).
    
  • Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina or Glide.

QSAR Integration

Quantitative Structure-Activity Relationship (QSAR) models correlate the DFT-derived descriptors (Section 1) with biological activity (


).
  • Key Descriptor: Electrophilicity Index (

    
    ): 
    
    
    
    . High
    
    
    correlates with better covalent interaction or tight binding in the tubulin pocket.

DrugDesign Ligand Ligand Library (Benzophenone Derivs) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Target Target Protein (Tubulin - PDB:1SA0) Target->Docking Interaction Interaction Analysis (H-bonds, Pi-Pi Stacking) Docking->Interaction MD_Sim MD Simulation (100ns) (GROMACS/Amber) Interaction->MD_Sim Top Scorer (-9.0 kcal/mol) Lead Lead Candidate MD_Sim->Lead Stable RMSD

Figure 2: Structure-Based Drug Design (SBDD) pipeline for benzophenone tubulin inhibitors.

Experimental Validation Protocols

Theoretical models must be grounded in physical reality. The following protocols serve as the "Truth Data" to validate the computational predictions.

UV-Vis Spectroscopy Validation
  • Purpose: Validate TD-DFT excitation energies.

  • Protocol: Dissolve 1 mg of the derivative in spectroscopic grade ethanol. Record spectrum from 200–800 nm.

  • Correlation: If the theoretical

    
     deviates by >20 nm from experimental, re-run TD-DFT using a hybrid functional with higher Hartree-Fock exchange (e.g., M06-2X).
    
Tubulin Polymerization Assay
  • Purpose: Validate Docking/QSAR predictions.

  • Protocol: Use a fluorescence-based assay. Incubate tubulin with the benzophenone derivative at varying concentrations (1–100

    
    M). Initiate polymerization with GTP at 37°C. Measure fluorescence enhancement of DAPI (which binds to polymerized microtubules).
    
  • Success Criteria: A decrease in fluorescence Vmax compared to control indicates inhibition.

References

  • Ibeji, C. U., et al. (2016).[7] "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study." Journal of Applied Sciences. Link

  • Singh, R., et al. (2022). "Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents." Current Topics in Medicinal Chemistry. Link

  • Gaussian, Inc. "TD-DFT Calculation (UV-Vis) using Gaussian Software." YouTube Tutorial / Gaussian Documentation. Link

  • Maiti, S. R. (2022). "Introduction to Molecular Modelling: Part 10 (Absorption spectra)." Medium. Link

  • Zhang, Y., et al. (2018). "Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation." New Journal of Chemistry. Link

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 4-Chloro-3-fluoro-4'-methoxybenzophenone

Abstract The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides a forward-looking analysis of the potential biological activities of the novel, under-investigated compound, 4-Chloro-3-fluoro-4'-methoxybenzophenone. By dissecting its structure into its core components—the benzophenone backbone, a 4'-methoxy group, a 4-chloro substituent, and a 3-fluoro substituent—we can extrapolate potential mechanisms of action and therapeutic applications. This document outlines hypothesized activities in oncology, microbiology, and inflammatory diseases, supported by evidence from structurally related analogues. Furthermore, we provide detailed, self-validating experimental protocols for the synthesis, characterization, and biological evaluation of this compound, intended to serve as a comprehensive roadmap for researchers aiming to explore its therapeutic potential.

The Benzophenone Scaffold: A Foundation of Pharmacological Diversity

Benzophenones (BPs) are a class of diaryl ketones that have garnered significant attention from chemists and pharmacologists.[3] Their structural framework, consisting of two phenyl rings attached to a central carbonyl group, serves as a versatile building block for creating compounds with diverse pharmacological profiles.[4] This scaffold is not only prevalent in natural products isolated from fungi and higher plants but is also a key feature in several commercially available drugs, including the anti-Parkinson's agent tolcapone, the analgesic ketoprofen, and the antihypercholesterolemic drug fenofibrate.[2][3]

The biological activity of benzophenone derivatives is highly tunable based on the substitution pattern on the aryl rings.[1] These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. Documented activities for the benzophenone class are extensive and include:

  • Anticancer: Inhibition of tumor cell proliferation and angiogenesis.[1][5]

  • Anti-inflammatory: Modulation of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

  • Antimicrobial: Activity against various bacterial and fungal strains.[6][7]

  • Antiviral: Including inhibition of HIV.[1]

  • Antioxidant: Scavenging of free radicals.[8]

The specific combination of substituents on 4-Chloro-3-fluoro-4'-methoxybenzophenone—chloro, fluoro, and methoxy groups—suggests a compound designed with modern medicinal chemistry principles in mind, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization

The logical and most common approach for synthesizing unsymmetrical benzophenones like 4-Chloro-3-fluoro-4'-methoxybenzophenone is the Friedel-Crafts acylation.[9][10] This reaction involves the Lewis acid-catalyzed acylation of an electron-rich aromatic ring (anisole) with an acyl halide (4-chloro-3-fluorobenzoyl chloride).

Proposed Synthetic Workflow

The diagram below outlines a typical workflow for the synthesis and purification of the title compound.

G cluster_synthesis Synthesis Step cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Anisole + 4-Chloro-3-fluorobenzoyl chloride Catalyst Lewis Acid Catalyst (e.g., AlCl3) Reactants->Catalyst Reaction Friedel-Crafts Acylation in inert solvent (e.g., DCM) Reactants->Reaction Catalyst->Reaction Quench Reaction Quench (e.g., ice-water) Reaction->Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Purify Column Chromatography (Silica Gel) Extraction->Purify Product 4-Chloro-3-fluoro-4'-methoxybenzophenone Purify->Product Analysis Purity & Structural Verification (NMR, MS, IR, HPLC) Product->Analysis

Caption: Workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Chloro-3-fluoro-4'-methoxybenzophenone via Friedel-Crafts acylation.

Materials:

  • Anisole

  • 4-Chloro-3-fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-chloro-3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Nucleophile Addition: Add anisole (1.1 equivalents) dropwise to the reaction mixture. Causality: Anisole is the electron-rich nucleophile. Slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Causality: This step quenches the reaction by hydrolyzing the AlCl₃-ketone complex and neutralizes excess Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. Causality: These washes remove acidic, basic, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Hypothesized Biological Activities & Mechanisms

The potential bioactivity of 4-Chloro-3-fluoro-4'-methoxybenzophenone can be inferred from the known effects of its structural motifs.

Potential Anticancer Activity

The benzophenone scaffold is a well-established pharmacophore in oncology.[5] Halogenation and methoxylation often enhance the anticancer potential of small molecules.

  • Mechanism 1: Kinase Inhibition: Many anticancer drugs target protein kinases. The benzophenone structure can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases. The chloro and fluoro groups can form halogen bonds or other specific interactions within the pocket, potentially leading to potent and selective inhibition.

  • Mechanism 2: P-glycoprotein (P-gp) Inhibition: Multidrug resistance (MDR) is a major challenge in chemotherapy, often caused by the overexpression of efflux pumps like P-gp.[11] Certain benzophenone derivatives have been shown to inhibit P-gp, thereby re-sensitizing resistant cancer cells to conventional chemotherapeutics.[12] The lipophilic nature imparted by the halogen atoms could enhance membrane interaction and inhibition of this pump.[11]

  • Mechanism 3: Inhibition of Angiogenesis: Some benzophenone-thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor A (VEGF-A), a critical mediator of tumor angiogenesis.[1] The specific substitution pattern of the title compound could confer inhibitory activity against VEGF or its receptors.

Potential Antimicrobial Activity

Chlorinated and fluorinated organic compounds frequently exhibit potent antimicrobial properties.

  • Mechanism: Cell Membrane/Wall Disruption: Benzophenones can disrupt the lipid vesicles of bacterial cell membranes.[13] The halogen substituents on the phenyl ring can increase the lipophilicity of the molecule, facilitating its insertion into and disruption of the bacterial cell membrane, leading to cell death. Chlorinated benzophenones isolated from marine fungi have demonstrated antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis.[7]

Potential Anti-inflammatory Activity

Synthetic benzophenones are known for their anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines.[1]

  • Mechanism: Cytokine Inhibition: Derivatives of benzophenone have shown potent inhibitory effects against the production of TNF-α and IL-6.[1] The fluorine atom, with its strong electron-withdrawing properties, can alter the electronic distribution of the molecule, potentially enhancing its binding to enzymes or transcription factors involved in the inflammatory cascade.

Table 1: Summary of Potential Biological Activities and Supporting Rationale

Potential ActivityHypothesized Mechanism(s)Rationale Based on Structural Analogs
Anticancer Kinase Inhibition, P-gp Inhibition, Anti-angiogenesisHalogenated benzophenones show cytotoxic effects.[1] Fluorine substitution can enhance binding affinity and metabolic stability.[12][14]
Antimicrobial Bacterial Cell Membrane/Wall DisruptionChlorinated benzophenones exhibit activity against Gram-positive bacteria.[7] Benzophenone-azetidinone hybrids show broad-spectrum activity.[6]
Anti-inflammatory Inhibition of TNF-α and IL-6 production4-Aminobenzophenone and para-fluoro substituted benzophenones show potent inhibition of pro-inflammatory cytokines.[1]

Protocols for Biological Evaluation

To validate the hypothesized activities, a series of standardized in-vitro assays are required. The following protocols are designed to be robust and include necessary controls for data integrity.

In-Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against human cancer cell lines.

Workflow Diagram:

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout A Seed Cancer Cells in 96-well plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72h (37°C, 5% CO2) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value H->J I->J

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-3-fluoro-4'-methoxybenzophenone in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Detailed Protocol:

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB), typically from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate. A standard antibiotic like Chloramphenicol should be run in parallel as a quality control measure.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

4-Chloro-3-fluoro-4'-methoxybenzophenone represents a promising, albeit unexplored, chemical entity. The strategic placement of chloro, fluoro, and methoxy substituents on the privileged benzophenone scaffold provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The halogenation pattern is particularly intriguing, as fluorine can enhance metabolic stability and binding affinity, while chlorine can increase lipophilicity and facilitate membrane interactions.[7][12][14]

This technical guide offers a foundational framework for initiating a comprehensive investigation into this molecule. The provided synthetic and biological testing protocols are designed to generate robust, reproducible data. Future research should focus not only on confirming these primary activities but also on elucidating the specific molecular targets through techniques such as thermal shift assays, enzymatic assays, and in-silico molecular docking studies. The journey from a novel chemical structure to a potential therapeutic agent is long, but for 4-Chloro-3-fluoro-4'-methoxybenzophenone, the underlying science suggests it is a journey worth embarking upon.

References

  • Ibrahim, S. R. M., Mohamed, G. A., Al-Haşimi, A. G. M., & El-Kholy, A. A. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • Wikipedia. (n.d.). Benzophenone. Wikipedia.
  • Kaur, M., Singh, M., & Chadha, N. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.
  • Jingye Pharma. (2025).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • ChemicalBook. (n.d.). 4-chloro-4'-methoxybenzophenone synthesis. ChemicalBook.
  • Ibrahim, S. R. M., et al. (2023). Examples of benzophenone derivatives in the market and their uses [Diagram].
  • Olson, J. M., et al. (2005). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • Jahan, F. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.
  • Zhejiang Yongtai Pharmaceutical Co., Ltd. (2019). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone.
  • Prasanna, C. S., et al. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC.
  • Chafin, K. N., et al. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • Li, Y., et al. (2024).
  • de Oliveira, C. A. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology.
  • Zhang, Y., et al. (2017). New Metabolites and Bioactive Chlorinated Benzophenone Derivatives Produced by a Marine-Derived Fungus Pestalotiopsis heterocornis. Marine Drugs.
  • Lestari, A., et al. (2021).
  • Choi, S. U., et al. (2007). Reversal of P-glycoprotein-mediated multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Journal of Pharmacy and Pharmacology.

Sources

Foundational

The Versatile Scaffold: A Technical Guide to Substituted Benzophenones for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzophenone Core The benzophenone scaffold, a seemingly simple diaryl ketone, represents a cornerstone in organic chemistry and drug discovery.[1] Its unique photochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzophenone Core

The benzophenone scaffold, a seemingly simple diaryl ketone, represents a cornerstone in organic chemistry and drug discovery.[1] Its unique photochemical properties and versatile synthetic handles have led to its incorporation into a vast array of functional molecules, from life-saving pharmaceuticals to advanced polymer materials.[2][3] This guide provides an in-depth exploration of substituted benzophenones, offering a technical narrative on their synthesis, photochemical behavior, and diverse applications. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The core structure, consisting of two phenyl rings attached to a central carbonyl group, allows for a wide range of substitutions, each modulating the molecule's electronic and steric properties in predictable ways. This tunability is the key to the benzophenone's widespread utility, enabling the rational design of molecules with specific functions. This guide will navigate through the key aspects of working with this remarkable class of compounds, from their construction to their application.

Synthetic Strategies: Building the Benzophenone Framework

The construction of the substituted benzophenone scaffold can be approached through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation: A Classic Approach

One of the most common methods for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation [2]

This protocol details the synthesis of 4-hydroxybenzophenone, a key intermediate in the production of various polymers and pharmaceuticals.

Materials:

  • Phenol

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Chlorobenzene (solvent)

  • Ice-water mixture

  • Toluene (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve phenol in chlorobenzene.

  • Carefully add anhydrous aluminum chloride to the stirred solution, maintaining the temperature between 10°C and 50°C.

  • After the addition of AlCl₃, continue stirring for 30 minutes.

  • Slowly add benzoyl chloride dropwise to the reaction mixture.

  • Gradually raise the temperature and maintain at 40°C-45°C for 2 hours, followed by 1 hour at 60°C-70°C.

  • After the reaction is complete, slowly pour the reaction mixture into an ice-water mixture with vigorous stirring.

  • Stir the resulting slurry at 20-30°C for 2 hours to precipitate the crude product.

  • Filter the solid, wash with water until neutral, and dry to obtain crude 4-hydroxybenzophenone.

  • Recrystallize the crude product from toluene to yield pure, white 4-hydroxybenzophenone.[2]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride is crucial as it readily hydrolyzes in the presence of moisture, deactivating the catalyst.

  • Solvent: Chlorobenzene is used as a solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants.

  • Temperature Control: The reaction is initially carried out at a lower temperature to control the exothermic reaction and then heated to drive the reaction to completion.

  • Workup: Pouring the reaction mixture into ice-water hydrolyzes the aluminum chloride complex and precipitates the product.

// Nodes Phenol [label="Phenol"]; BenzoylChloride [label="Benzoyl Chloride"]; AlCl3 [label="AlCl₃ (Lewis Acid)"]; Intermediate [label="Electrophilic Acylium Ion Complex", shape=ellipse, fillcolor="#FBBC05"]; Product [label="4-Hydroxybenzophenone", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlCl3_recovered [label="AlCl₃ (regenerated)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges BenzoylChloride -> Intermediate [label="+ AlCl₃"]; Phenol -> Product [label="+ Intermediate"]; Product -> HCl; Product -> AlCl3_recovered; } }

Caption: Friedel-Crafts acylation for 4-hydroxybenzophenone synthesis.

The Photochemistry of Substituted Benzophenones: Harnessing Light for Chemical Transformations

A defining characteristic of benzophenones is their rich and well-studied photochemistry. Upon absorption of UV light, benzophenone is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁).[4] This triplet state is a diradical and is the primary reactive species in most of benzophenone's photochemical reactions.

Photoreduction: A Classic Photochemical Reaction

The most well-known photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as 2-propanol, to form benzopinacol.[5] The mechanism involves the abstraction of a hydrogen atom from the alcohol by the triplet benzophenone, generating a ketyl radical and an alcohol-derived radical. Dimerization of two ketyl radicals then yields benzopinacol.[4][5]

Experimental Protocol: Photoreduction of Benzophenone to Benzopinacol [5]

This protocol outlines the classic synthesis of benzopinacol through the photoreduction of benzophenone.

Materials:

  • Benzophenone

  • 2-propanol (isopropyl alcohol)

  • Glacial acetic acid (a single drop)

  • Sunlight or a UV lamp (around 350 nm)

Procedure:

  • Dissolve 6.0 g of benzophenone in 30 mL of 2-propanol in a 125-mL Erlenmeyer flask. Gentle warming may be necessary.

  • Add one drop of glacial acetic acid to the solution.

  • Stopper the flask tightly and expose it to strong sunlight or a UV lamp for several days.

  • Crystals of benzopinacol will precipitate from the solution.

  • Cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold 2-propanol.

  • Allow the crystals to air dry.

Causality of Experimental Choices:

  • Hydrogen Donor: 2-propanol serves as an excellent hydrogen donor for the excited benzophenone.

  • Acetic Acid: A trace amount of acid is added to quench any basic impurities that might interfere with the reaction.

  • UV Light: The energy from UV light is necessary to promote benzophenone to its excited triplet state.

// Nodes BP_S0 [label="Benzophenone (S₀)"]; BP_S1 [label="Benzophenone (S₁)"]; BP_T1 [label="Benzophenone (T₁)\n(Diradical)", fillcolor="#FBBC05"]; IPA [label="2-Propanol"]; KetylRadical [label="Ketyl Radical", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IPARadical [label="2-Propanol Radical", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzopinacol [label="Benzopinacol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BP_S0 -> BP_S1 [label="hν (UV light)"]; BP_S1 -> BP_T1 [label="Intersystem\nCrossing (ISC)"]; BP_T1 -> KetylRadical [label="+ 2-Propanol"]; KetylRadical -> Benzopinacol [label="+ Ketyl Radical\n(Dimerization)"]; BP_T1 -> IPARadical [label="+ 2-Propanol", style=dashed]; } }

Caption: Mechanism of benzophenone photoreduction to benzopinacol.

The efficiency of photoreduction is highly dependent on the nature of the substituents on the benzophenone ring. Electron-withdrawing groups generally enhance the rate of photoreduction, while electron-donating groups can decrease it. This can be correlated with the Hammett parameter of the substituent.[6]

Applications in Medicinal Chemistry: A Scaffold for Bioactivity

The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8][9][10] The ability to readily introduce various substituents allows for the fine-tuning of a compound's pharmacological profile.

Anticancer Activity of Substituted Benzophenones

Numerous studies have demonstrated the potential of substituted benzophenones as anticancer agents.[7][8][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The following table summarizes the in vitro cytotoxic activity of several substituted benzophenone derivatives against various cancer cell lines.

CompoundSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenylHL-600.48[7][11]
1 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenylA-5490.82[7][11]
1 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenylSMMC-77210.26[7][11]
1 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenylSW4800.99[7][11]
8 Dihydrocoumarin derivativeHL-600.15[7][11]
8 Dihydrocoumarin derivativeA-5493.92[7][11]
9 Coumarin derivativeHL-600.16[7][11]
9 Coumarin derivativeA-5494.61[7][11]
8l 1,2,3-Triazole with p-nitro groupHT-1080More potent than doxorubicin[8]
Substituted 2-hydroxybenzophenone VariedMDA-MB-23112.09 - 26.49[10]
Substituted 2-hydroxybenzophenone VariedT47-D12.09 - 26.49[10]
Substituted 2-hydroxybenzophenone VariedPC312.09 - 26.49[10]

Substituted Benzophenones as Photoinitiators: Curing with Light

In polymer chemistry, substituted benzophenones are widely used as Type II photoinitiators for UV curing applications.[1][3][12][13] In these systems, the excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating radical. This radical then initiates the polymerization of monomers, such as acrylates.

The efficiency of a benzophenone-based photoinitiating system is influenced by several factors, including the substitution pattern on the benzophenone, the nature of the co-initiator, and the wavelength of the UV light source.[12][13] The introduction of electron-donating groups, for example, can red-shift the absorption maximum of the benzophenone, allowing for the use of longer wavelength UV light sources like LEDs.[14]

Photoinitiator SystemMonomerPolymerization Rate (Rp)Final Conversion (%)Reference
BPC1-BPC4/AmineAcrylatesFastHigh[13]
BT3/Iodonium salt/AmineAcrylates-77[14]
PBMTPGDAHigher than BP-[3]
PBSTPGDAHigher than BP-[3]
BPC2BDOAcrylatesHigher than methacrylates-[1]

Advanced Applications: Benzophenones as Photophysical Probes

Beyond their roles in synthesis and polymer chemistry, substituted benzophenones have emerged as powerful tools for studying biological systems.[2][15][16][17][18] Their ability to form covalent bonds with interacting molecules upon photoactivation makes them ideal photophysical probes for identifying and mapping protein-protein and protein-ligand interactions.[15][17]

Experimental Protocol: Photo-cross-linking of Interacting Proteins using a Benzophenone Probe [2]

This protocol provides a general workflow for using a benzophenone-containing probe to identify protein binding partners.

Materials:

  • Benzophenone-containing photoprobe

  • Target protein or cell lysate

  • UV transilluminator (e.g., 350 nm)

  • Ice bath

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Incubate the benzophenone photoprobe with the target protein or cell lysate to allow for binding.

  • Place the sample on ice, directly under a UV lamp.

  • Irradiate the sample with UV light (e.g., 350 nm) for a specified period to induce cross-linking. The optimal irradiation time should be determined empirically.

  • Quench the reaction and analyze the cross-linked products by SDS-PAGE.

  • Identify the cross-linked protein(s) by Western blotting using an antibody against a tag on the probe or by mass spectrometry.

Causality of Experimental Choices:

  • Benzophenone Probe: The benzophenone moiety, upon photoactivation, will form a covalent bond with amino acid residues in close proximity, thus "capturing" the interacting protein.

  • UV Irradiation: Specific wavelengths of UV light are required to excite the benzophenone to its reactive triplet state.

  • SDS-PAGE and Western Blotting: These standard biochemical techniques are used to separate and identify the proteins that have been covalently linked to the probe.

// Nodes Incubation [label="1. Incubation:\nBenzophenone Probe + Target Protein"]; Irradiation [label="2. UV Irradiation (hν):\nPhoto-cross-linking", fillcolor="#FBBC05"]; Analysis [label="3. Analysis:\nSDS-PAGE & Western Blot"]; Identification [label="4. Identification of\nBinding Partner", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Incubation -> Irradiation; Irradiation -> Analysis; Analysis -> Identification; } }

Caption: Workflow for protein interaction analysis using a benzophenone photoprobe.

Characterization of Substituted Benzophenones: A Spectroscopic Toolkit

The unambiguous characterization of synthesized substituted benzophenones is essential for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For substituted benzophenones, NMR provides information about the number and chemical environment of the hydrogen and carbon atoms in the molecule.[19][20][21][22][23]

Experimental Protocol: NMR Analysis of a Substituted Benzophenone [19]

This protocol outlines the general steps for acquiring and interpreting NMR spectra of a substituted benzophenone.

Materials:

  • Synthesized benzophenone derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified benzophenone derivative in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of complex spectra.

  • Process and analyze the spectra to determine the chemical shifts, coupling constants, and integration of the signals.

Interpretation of Spectra:

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Electron-donating groups will shift the signals of nearby protons upfield (to lower ppm values), while electron-withdrawing groups will shift them downfield.

  • ¹³C NMR: The carbonyl carbon typically appears as a characteristic signal in the downfield region of the spectrum (around 190-200 ppm). The chemical shifts of the aromatic carbons are also sensitive to the nature of the substituents.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted benzophenones, the UV-Vis spectrum is characterized by strong π-π* transitions at shorter wavelengths and a weaker n-π* transition of the carbonyl group at a longer wavelength.[24][25][26][27] The position and intensity of these absorption bands are sensitive to the substituents on the aromatic rings and the polarity of the solvent.[24][25]

Conclusion: A Bright Future for a Classic Scaffold

The substituted benzophenone scaffold continues to be a workhorse in both academic and industrial research. Its synthetic accessibility, coupled with its rich and tunable photochemical and biological properties, ensures its continued relevance in fields ranging from materials science to drug discovery. This guide has provided a comprehensive overview of the key technical aspects of working with these versatile molecules, from their synthesis and characterization to their diverse applications. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the development of even more sophisticated and functional substituted benzophenones in the years to come.

References

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017). Hilaris Publisher. Retrieved from [Link]

  • Photoreduction of Benzophenone to Benzpinacolone. (n.d.). Scribd. Retrieved from [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). MDPI. Retrieved from [Link]

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. (2013). CORE. Retrieved from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. Retrieved from [Link]

  • New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. (2000). ResearchGate. Retrieved from [Link]

  • The Photochemistry of Benzophenone. (1987). ScholarWorks@BGSU. Retrieved from [Link]

  • SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014). International Journal of Pharmaceutical and Drug Analysis. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2022). Journal of Chemistry Letters. Retrieved from [Link]

  • Probing Proteomes with Benzophenone Photoprobes. (2012). Springer Nature Experiments. Retrieved from [Link]

  • (PDF) Probing Proteomes with Benzophenone Photoprobes. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. (2020). SciELO. Retrieved from [Link]

  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. Retrieved from [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed. Retrieved from [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2014). ResearchGate. Retrieved from [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. Retrieved from [Link]

  • Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. (2012). SciSpace. Retrieved from [Link]

  • NMR Analysis of Substituted Benzophenones Analysis Guide. (2014). Oregon State University. Retrieved from [Link]

  • (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Semantic Scholar. Retrieved from [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers. Retrieved from [Link]

  • Probing proteomes with benzophenone photoprobes. (2012). PubMed. Retrieved from [Link]

  • Studying protein-peptide interactions using benzophenone units: a case study of protein kinase B/Akt and its inhibitor PTR6154. (2012). PubMed. Retrieved from [Link]

  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). ResearchGate. Retrieved from [Link]

  • Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. (2008). PubMed. Retrieved from [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI. Retrieved from [Link]

  • IR and H-NMR analysis of benzophenone. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. (2023). AIP Publishing. Retrieved from [Link]

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. (2013). REAL - Repository of the Library of the Hungarian Academy of Sciences. Retrieved from [Link]

  • Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... (2016). ResearchGate. Retrieved from [Link]

  • Benzhydrol / Benzophenone NMR. (2019). YouTube. Retrieved from [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (2023). ResearchGate. Retrieved from [Link]

  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (2018). SciTePress. Retrieved from [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2016). MDPI. Retrieved from [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (2023). PubMed. Retrieved from [Link]

Sources

Exploratory

understanding the IUPAC name 4-Chloro-3-fluoro-4'-methoxybenzophenone

An In-Depth Technical Guide to 4-Chloro-3-fluoro-4'-methoxybenzophenone Introduction 4-Chloro-3-fluoro-4'-methoxybenzophenone is a polysubstituted aromatic ketone that serves as a highly valuable intermediate in advanced...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-fluoro-4'-methoxybenzophenone

Introduction

4-Chloro-3-fluoro-4'-methoxybenzophenone is a polysubstituted aromatic ketone that serves as a highly valuable intermediate in advanced organic synthesis. Its molecular architecture, featuring a benzophenone core functionalized with chloro, fluoro, and methoxy groups, provides a unique combination of reactivity and physicochemical properties. These substituents are not merely passive decorations; they actively modulate the electronic landscape of the molecule, influencing its utility as a building block for complex targets. The presence of halogens like chlorine and fluorine can enhance metabolic stability and lipophilicity in drug candidates, while the methoxy group can participate in crucial hydrogen bonding interactions, making this compound particularly relevant to professionals in pharmaceutical research and drug development.[1][2]

This guide offers a comprehensive technical overview of 4-Chloro-3-fluoro-4'-methoxybenzophenone, intended for researchers and scientists. It covers the compound's core properties, a detailed, field-proven synthesis protocol grounded in the principles of Friedel-Crafts acylation, robust characterization methodologies, and critical safety protocols. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding for its application in a laboratory setting.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use. The data presented below serve as a benchmark for identity and purity verification.

Physicochemical Properties

The fundamental identifiers and physical characteristics of 4-Chloro-3-fluoro-4'-methoxybenzophenone are summarized for quick reference.

PropertyValueSource
IUPAC Name (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanoneN/A
CAS Number Not explicitly available for this specific isomer; similar structures exist.N/A
Molecular Formula C₁₄H₁₀ClFO₂Derived
Molecular Weight 264.68 g/mol Derived
Appearance Expected to be a crystalline solid, likely off-white to pale yellow.[3]
Melting Point Not explicitly published; similar compounds like 4-chloro-4'-methoxybenzophenone melt at 176-178°C.[3]N/A
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data are predictive, based on the known effects of the constituent functional groups and analysis of analogous structures.[4]

FT-IR spectroscopy is instrumental for identifying the key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100Medium-WeakAromatic C-H Stretch
~2850-2960Medium-WeakAliphatic C-H Stretch (of -OCH₃)
~1650-1670 Strong C=O (Ketone) Stretch
~1580-1600StrongC=C Aromatic Ring Stretch
~1250-1300StrongAryl-O (Ether) Asymmetric Stretch
~1100-1200StrongC-F Stretch
~1020-1050MediumAryl-O (Ether) Symmetric Stretch
~700-850StrongC-Cl Stretch

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR (500 MHz, CDCl₃) Expected Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7-7.8d2HAromatic H (ortho to C=O, on methoxy-ring)
~7.4-7.6m3HAromatic H (on chloro-fluoro-ring)
~6.9-7.0d2HAromatic H (ortho to -OCH₃)
~3.9s3H-OCH₃

¹³C NMR (125 MHz, CDCl₃) Expected Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~194-196C=O (Ketone)
~164Aromatic C (-OCH₃)
~155-158 (d)Aromatic C-F
~128-135Aromatic C-H & C-Cl
~114Aromatic C (ortho to -OCH₃)
~55-56-OCH₃

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

m/zInterpretation
~264/266[M]⁺ and [M+2]⁺ molecular ion peaks, characteristic 3:1 ratio for one chlorine atom.
~135[C₇H₇O]⁺ fragment (4-methoxybenzoyl cation).
~159/161[C₇H₃ClFO]⁺ fragment (4-chloro-3-fluorobenzoyl cation).
~107[C₇H₇O]⁺ fragment minus CO.
~77[C₆H₅]⁺ fragment (phenyl cation).

Section 2: Synthesis and Mechanistic Insight

The synthesis of unsymmetrical benzophenones like 4-Chloro-3-fluoro-4'-methoxybenzophenone is most reliably achieved via the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction provides a direct and efficient method for forming the crucial aryl-ketone C-C bond.[6]

Synthesis Principle and Strategy

The reaction involves the acylation of an electron-rich aromatic ring (anisole) with an acyl chloride (4-chloro-3-fluorobenzoyl chloride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][7]

The causality behind this strategic choice is twofold:

  • Reactivity: Anisole is highly activated towards electrophilic substitution due to the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. The para position is sterically favored, leading to the desired 4'-methoxy product.

  • Control: Friedel-Crafts acylation is inherently self-limiting. The product, an aromatic ketone, is deactivated towards further acylation, which effectively prevents poly-acylation side reactions—a common issue in Friedel-Crafts alkylations.[5]

The core of the reaction is the in-situ generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of the anisole ring.[5]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 4-Chloro-3-fluorobenzoyl Chloride P1 Reaction in Dichloromethane (DCM) R1->P1 R2 Anisole R2->P1 C1 Anhydrous AlCl₃ C1->P1 Activates Acyl Chloride P2 Aqueous Workup (Quenching) P1->P2 Crude Product P3 Purification (Column Chromatography or Recrystallization) P2->P3 Prod 4-Chloro-3-fluoro-4'-methoxybenzophenone P3->Prod Pure Product

Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. Crucially, the reaction must be conducted under strictly anhydrous conditions, as aluminum chloride reacts violently with water and is deactivated by moisture. [6]

Reagents and Materials:

ReagentFormulaMW ( g/mol )AmountMolar Equiv.
4-Chloro-3-fluorobenzoyl chlorideC₇H₃Cl₂FO193.0010.0 mmol1.0
AnisoleC₇H₈O108.1412.0 mmol1.2
Aluminum Chloride (Anhydrous)AlCl₃133.3411.0 mmol1.1
Dichloromethane (DCM, dry)CH₂Cl₂84.9350 mL-
Hydrochloric Acid (1 M aq.)HCl36.4650 mL-
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0130 mL-
Brine (Saturated NaCl aq.)NaCl58.4430 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to remove all traces of moisture.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.47 g, 11.0 mmol) and 30 mL of dry DCM. Stir the suspension under a positive pressure of nitrogen and cool the flask to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-chloro-3-fluorobenzoyl chloride (1.93 g, 10.0 mmol) in 10 mL of dry DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Nucleophile Addition: In a separate step, add anisole (1.30 g, 12.0 mmol) to the dropping funnel with 10 mL of dry DCM. Add the anisole solution dropwise to the reaction mixture over 30 minutes. A color change is typically observed as the reaction proceeds.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench the reaction by slowly pouring it over 100 g of crushed ice in a beaker. This step is exothermic and will generate HCl gas; perform in a well-ventilated fume hood. Add 50 mL of 1 M HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[8]

  • Washing: Combine the organic extracts and wash sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Governing Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established two-step electrophilic aromatic substitution (EAS) mechanism.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack & Aromatization cluster_regen Catalyst Regeneration S1_Start Acyl Chloride + AlCl₃ S1_Inter Lewis Acid-Base Complex S1_Start->S1_Inter Coordination S1_End Acylium Ion (Electrophile) + [AlCl₄]⁻ S1_Inter->S1_End Heterolytic Cleavage S2_Start Anisole + Acylium Ion S2_Inter Sigma Complex (Resonance Stabilized) S2_Start->S2_Inter π-attack S2_End Product + H⁺ S2_Inter->S2_End Deprotonation by [AlCl₄]⁻ S3 H⁺ + [AlCl₄]⁻ → AlCl₃ + HCl

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Section 3: Applications in Research and Drug Development

The true value of 4-Chloro-3-fluoro-4'-methoxybenzophenone lies in its potential as a molecular scaffold and synthetic intermediate.

  • Pharmaceutical Intermediate: Benzophenone derivatives are core structures in many biologically active compounds.[9] This specific molecule provides three key handles for further synthetic modification: the reactive ketone, and the two distinct aromatic rings that can participate in cross-coupling reactions or further substitutions. The chloro and fluoro substituents are particularly interesting in drug design. Fluorine can enhance binding affinity, metabolic stability, and membrane permeability, while chlorine can serve as a site for further functionalization or engage in halogen bonding.[1][2]

  • Probe for Ligand-Protein Interactions: The methoxy and chloro groups, despite having opposite electronic effects, exhibit parallels in their ability to interact with protein binding pockets.[2] The oxygen of the methoxy group is a hydrogen bond acceptor, while the chlorine can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. Synthesizing analogs using this scaffold allows researchers to probe the specific nature of a target's active site.

  • Photocatalysis and Materials Science: The benzophenone core is a well-known photosensitizer.[10] Upon UV irradiation, it can be excited to a triplet state, enabling it to participate in various photochemical reactions. While the specific photophysical properties of this derivative are not widely published, it holds potential for applications in photochemistry, such as initiating polymerization reactions or in the synthesis of other photosensitive materials like fluorenones.[10]

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The hazard profile for this compound is extrapolated from data on structurally similar benzophenones.[11][12]

GHS Hazard Information:

PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.

  • Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional impervious clothing.[13]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust formation is likely, a full-face respirator with an appropriate particulate filter may be necessary.[11]

4.2 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a POISON CENTER or doctor.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[14]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[14]

4.3 Storage and Handling

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Handle in accordance with good industrial hygiene and safety practices.[11][13]

Conclusion

4-Chloro-3-fluoro-4'-methoxybenzophenone is more than a mere collection of atoms; it is a precisely engineered tool for the modern chemist. Its synthesis via Friedel-Crafts acylation is a classic yet powerful example of controlled organic chemistry. The strategic placement of its chloro, fluoro, and methoxy substituents endows it with significant potential as an intermediate in the synthesis of pharmaceuticals and advanced materials. By understanding its properties, synthesis, and safety requirements as detailed in this guide, researchers can confidently and effectively integrate this versatile building block into their discovery and development workflows.

References

  • BenchChem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • ChemicalBook. (n.d.). 4-chloro-4'-methoxybenzophenone synthesis.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Request PDF. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation.
  • Synquest Labs. (n.d.). 4-Fluoro-4'-hydroxybenzophenone Safety Data Sheet.
  • ChemicalBook. (2026). 4-chloro-4'-methoxybenzophenone.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Ossila. (n.d.). 4-Fluoro-4′-methoxybenzophenone.
  • PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone.
  • BenchChem. (n.d.). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis.
  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.
  • ChemicalBook. (2024). 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods.

Sources

Foundational

The Benzophenone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Novel Benzophenone Compounds Authored by: [Senior Application Scientist] Abstract The benzophenone framework, characterized by a cent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Novel Benzophenone Compounds

Authored by: [Senior Application Scientist]

Abstract

The benzophenone framework, characterized by a central carbonyl group flanked by two phenyl rings, represents a ubiquitous and highly privileged scaffold in medicinal chemistry. Its presence in a multitude of naturally occurring bioactive molecules and synthetic pharmaceutical agents underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery and history of benzophenone compounds, delves into their diverse therapeutic applications, and offers detailed, field-proven insights into their synthesis, characterization, and biological evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, bridging foundational knowledge with contemporary advancements in the field.

A Historical Perspective: From Oximation to a Privileged Scaffold

The journey of benzophenone derivatives in medicinal chemistry is intrinsically linked to fundamental discoveries in organic chemistry. In the 1880s, the German chemist Victor Meyer and his student Alois Janny first reported the formation of oximes through the reaction of hydroxylamine with aldehydes and ketones. This foundational discovery of "oximation" provided a new class of crystalline derivatives that were instrumental in the characterization and purification of carbonyl compounds.

A pivotal moment in the history of benzophenone chemistry came in 1886 with the work of Ernst Otto Beckmann. While investigating methods to differentiate between aldehydes and ketones, Beckmann treated benzophenone oxime with phosphorus pentachloride, expecting a simple substitution reaction. Instead, he observed an unexpected molecular rearrangement where the ketoxime transformed into N-phenylbenzamide (benzanilide). This acid-catalyzed conversion of an oxime to an N-substituted amide became known as the Beckmann rearrangement and was crucial in understanding the structure and stereochemistry of oximes. This serendipitous discovery also opened up a major synthetic route to amides and lactams, a method that remains vital in industrial processes today.

Therapeutic Landscape of Benzophenone Derivatives

The structural versatility of the benzophenone core has allowed for its incorporation into a wide array of therapeutic agents with diverse biological activities. The substitution patterns on the phenyl rings are key determinants of their pharmacological properties, leading to a broad spectrum of applications.[1]

Anticancer Activity

Benzophenone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One of the well-documented mechanisms involves the inhibition of the MEK/ERK signaling pathway. For instance, halogenated benzophenone derivatives isolated from the marine-derived fungus Pestalotiopsis neglecta have been shown to suppress the proliferation of pancreatic cancer cells (PANC-1) by inhibiting MEK and ERK activity in both the cytoplasm and the nucleus.[2] In silico modeling suggests that these compounds bind to an allosteric pocket in MEK, thereby inhibiting its kinase activity.[2]

Another critical target for anticancer benzophenones is the PI3K/Akt signaling pathway. Novel benzophenone-conjugated coumarin analogs have been designed and synthesized, demonstrating significant anticancer activity against MCF-7 and Ehrlich's ascites tumor (EAT) cell lines.[3] Molecular docking studies suggest that these compounds may exert their effects by inhibiting phosphoinositide 3-kinase (PI3K) and activating caspases, key mediators of apoptosis.[3]

Anti-inflammatory Activity

Both natural and synthetic benzophenones have demonstrated potent anti-inflammatory effects. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and cytokines.

A notable class of anti-inflammatory benzophenones is the 4-aminobenzophenones, which have been shown to be potent and selective inhibitors of p38 MAP kinase.[4] This kinase plays a crucial role in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The carbonyl group of the benzophenone scaffold is proposed to form a key hydrogen bond with the backbone NH of Met-109 in the p38 MAP kinase active site, contributing to their inhibitory activity.[4]

Furthermore, certain benzophenone derivatives exhibit their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Glucosylated benzophenones have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5]

Antiviral Activity

The benzophenone scaffold has been extensively explored in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[6] Structure-activity relationship (SAR) studies have led to the discovery of highly potent benzophenone derivatives that inhibit both wild-type and clinically relevant mutant strains of HIV-1 reverse transcriptase.[6]

Antimicrobial and Antifungal Activities

A variety of benzophenone derivatives have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.[7][8] For example, benzophenone-fused azetidinone derivatives have demonstrated significant inhibition against various bacterial and fungal strains.[7] The mechanism of action for their antimicrobial effects is an area of ongoing research.

Synthesis and Characterization of Novel Benzophenone Compounds

The synthesis of novel benzophenone derivatives is a cornerstone of research in this field. A variety of synthetic methodologies have been developed, ranging from classical to modern catalytic approaches.

Classical Synthetic Methodologies

Friedel-Crafts Acylation: This is one of the most common and versatile methods for the synthesis of benzophenones. It involves the reaction of an aromatic compound with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Oxidation of Diphenylmethane: Benzophenones can also be prepared by the oxidation of diphenylmethane using various oxidizing agents.

Modern Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has introduced more sophisticated methods for benzophenone synthesis. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, offer efficient and regioselective routes to a wide range of substituted benzophenones.[9][10]

C-H Activation/Functionalization: Recent advances in C-H activation provide a powerful tool for the direct functionalization of the benzophenone scaffold, allowing for the introduction of various substituents with high precision and efficiency.[11][12][13][14]

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of benzophenone derivatives, offering a more energy-efficient and environmentally friendly approach.[15][16][17][18]

Photocatalytic Synthesis: Photocatalysis has emerged as a green and sustainable method for organic synthesis. Benzophenone itself can act as a photosensitizer in certain reactions, and photocatalytic methods have been developed for the synthesis of various benzophenone derivatives.[19][20][21][22]

Purification and Characterization

The purification and characterization of newly synthesized benzophenone compounds are critical steps to ensure their purity and confirm their chemical structure.

  • Purification: Column chromatography is a standard technique for the purification of benzophenone derivatives. High-performance liquid chromatography (HPLC) is also widely used for both analytical and preparative-scale purification, offering high resolution and sensitivity.[18][20][23]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of benzophenone compounds, providing detailed information about the chemical environment of each atom.[6][24]

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[1]

    • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic carbonyl (C=O) stretching frequency of the benzophenone core.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the discovery and evaluation of novel benzophenone compounds.

General Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

Materials:

  • Substituted Benzene (e.g., Toluene)

  • Substituted Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a solution of the substituted benzene (1.0 eq) in anhydrous DCM in a round-bottom flask, add the substituted benzoyl chloride (1.2 eq).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add anhydrous AlCl₃ (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5][25][26][27]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test benzophenone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test benzophenone compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of new compounds.[3][4][28][29][30]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test benzophenone compound

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): vehicle control, positive control, and test compound groups.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound and the positive control orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative benzophenone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
BP-1 PANC-17.2[2]
BP-2 MCF-75.99[31]
BP-3 A5499.3[31]
BP-Coumarin Hybrid MCF-71.58[3]
Diagrams

G cluster_0 Discovery Phase cluster_1 Biological Evaluation cluster_2 Preclinical Development Library_Design Library Design & Synthesis (e.g., Friedel-Crafts, Pd-coupling) Purification Purification (Column Chromatography, HPLC) Library_Design->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay, Enzyme Inhibition) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Iterative Optimization Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Optimization Lead_Optimization->Library_Design Iterative Optimization In_Vivo_Studies In Vivo Efficacy (e.g., Paw Edema Model) Lead_Optimization->In_Vivo_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Studies->ADMET_Profiling

Caption: A general workflow for the discovery and development of novel benzophenone compounds.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Benzophenone Benzophenone Derivative Benzophenone->MEK

Caption: Inhibition of the MEK/ERK signaling pathway by a bioactive benzophenone derivative.

Conclusion

The benzophenone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with the continuous evolution of synthetic methodologies and a deeper understanding of its mechanisms of action, ensures its enduring relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of benzophenone research, from its historical roots to practical experimental protocols. It is our hope that this resource will serve as a valuable tool for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. PubMed. Available at: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC. Available at: [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC. Available at: [Link]

  • Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Royal Society of Chemistry. Available at: [Link]

  • Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. PubMed. Available at: [Link]

  • Synthesis of novel optically active poly(ester- imide)s with benzophenone linkages by microwave-assisted polycondensation. Wiley Online Library. Available at: [Link]

  • Microwave-assisted synthesis of hydroxyxanthones from benzophenones in water. ResearchGate. Available at: [Link]

  • Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]

  • Recent Advances in Bioinspired Cu-Directed C–H Hydroxylation Reactions. ACS Publications. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Benzophenanthrosilines by C-H/C-H Coupling through 1,4-Palladium Migration/Alkene Stereoisomerization. PubMed. Available at: [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available at: [Link]

  • Photocatalytic synthesis of benzophenones and alkynyl ketones. ResearchGate. Available at: [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. MDPI. Available at: [Link]

  • Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions. SciELO. Available at: [Link]

  • Phospho-p38 MAPK (Thr180+Tyr182) Translocation Assay Kit (Cell-Based). AMSBIO. Available at: [Link]

  • Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. Semantic Scholar. Available at: [Link]

  • Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Nature. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

  • Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. ACS Publications. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available at: [Link]

  • Preparation and Testing of a Palladium-Decorated Nitrogen-Doped Carbon Foam Catalyst for the Hydrogenation of Benzophenone. MDPI. Available at: [Link]

  • Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. MDPI. Available at: [Link]

  • Hot Topic: C-H Activation Reactions: Latest Achievement and New Directions. Frontiers. Available at: [Link]

  • Synthesis and antiviral activity of sulfonamidobenzophenone oximes and sulfonamidobenzamides. PubMed. Available at: [Link]

  • Preparation and Testing of a Palladium-Decorated Nitrogen-Doped Carbon Foam Catalyst for the Hydrogenation of Benzophenone. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Available at: [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone from Anisole

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone, a key intermediate in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Friedel-Crafts acylation reaction between anisole and 4-chloro-3-fluorobenzoyl chloride. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The information presented is grounded in established chemical literature and best practices to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

4-Chloro-3-fluoro-4'-methoxybenzophenone and its derivatives are of significant interest due to their presence in various biologically active molecules and advanced materials. The benzophenone core is a versatile scaffold in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable precursor for further synthetic transformations.

The chosen synthetic strategy is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2][3] In this specific application, the electron-rich aromatic compound, anisole (methoxybenzene), acts as the nucleophile, attacking the electrophilic acylium ion generated from 4-chloro-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[7] This directing effect is crucial for achieving high regioselectivity, favoring the formation of the desired para-substituted product, 4-Chloro-3-fluoro-4'-methoxybenzophenone. The electron-withdrawing nature of the acyl group on the product deactivates the aromatic ring, which advantageously prevents polysubstitution reactions.[4][5]

Synthetic Strategy and Logic

The overall synthetic transformation is depicted below:

Synthesis_Scheme cluster_reactants Reactants & Reagents cluster_process Reaction & Processing Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction AcylChloride 4-Chloro-3-fluorobenzoyl Chloride AcylChloride->Reaction Catalyst AlCl₃ Catalyst->Reaction Catalyzes Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Product 4-Chloro-3-fluoro-4'- methoxybenzophenone Workup Aqueous Workup & Purification Product->Workup Undergoes Reaction->Product Forms

Caption: Synthetic workflow for 4-Chloro-3-fluoro-4'-methoxybenzophenone.

The selection of a Friedel-Crafts acylation is predicated on its efficiency and predictability for this class of compounds. Aluminum chloride is the Lewis acid of choice due to its high activity in generating the reactive acylium ion from the acyl chloride.[4][5][6] Dichloromethane (DCM) is a common and effective solvent for this reaction as it is inert under the reaction conditions and effectively solubilizes the reactants and the intermediate complex.[8]

A crucial aspect of this protocol is the management of the reaction conditions to ensure high yield and purity. The reaction is typically conducted at low temperatures initially to control the exothermic nature of the complex formation between AlCl₃ and the acyl chloride, and then allowed to warm to room temperature to drive the reaction to completion.[9]

Detailed Experimental Protocol

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[8]

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10]

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled with extreme care under anhydrous conditions.[8][11]

  • 4-Chloro-3-fluorobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin.

  • Dichloromethane is a suspected carcinogen and should be handled with appropriate caution.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
Anisole108.1410.81 g (10.0 mL)0.100 mol≥99%
4-Chloro-3-fluorobenzoyl chloride192.9921.23 g0.110 mol≥98%
Aluminum Chloride (anhydrous)133.3415.33 g0.115 mol≥99%
Dichloromethane (DCM, anhydrous)84.93200 mL-≥99.8%
Hydrochloric Acid (concentrated)36.46~30 mL-37%
Saturated Sodium Bicarbonate (aq)-~100 mL--
Anhydrous Magnesium Sulfate120.37~10 g--
Deionized Water18.02As needed--
Ice-As needed--

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

    • In the flask, add anhydrous aluminum chloride (15.33 g, 0.115 mol).

    • Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of 4-chloro-3-fluorobenzoyl chloride (21.23 g, 0.110 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

    • Add the 4-chloro-3-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature at 0-5 °C. The formation of the acylium ion complex is exothermic.[9]

    • After the addition is complete, prepare a solution of anisole (10.81 g, 0.100 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

    • Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Progression:

    • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11][12]

  • Work-up and Isolation:

    • After the reaction is complete, cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 30 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.[9]

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

    • The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) will yield the purified 4-Chloro-3-fluoro-4'-methoxybenzophenone.[10]

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][4][5]

FC_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration AcylChloride 4-Chloro-3-fluorobenzoyl Chloride AlCl3 AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon AcylChloride->AcyliumIon Reacts with AlCl3->AcyliumIon AlCl3->AcyliumIon Reacts with Anisole Anisole SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex AcyliumIon->SigmaComplex Attacked by AlCl4_minus [AlCl₄]⁻ HCl HCl AlCl4_minus->HCl AlCl4_minus->HCl Abstracts H⁺ to form Anisole->SigmaComplex Anisole->SigmaComplex Reacts with Product 4-Chloro-3-fluoro-4'- methoxybenzophenone SigmaComplex->Product SigmaComplex->Product Loses H⁺ to form RegenAlCl3 AlCl₃ (regenerated) HCl->RegenAlCl3 Releases

Caption: Mechanism of the Friedel-Crafts acylation reaction.

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly reactive and resonance-stabilized acylium ion.[5][6]

  • Nucleophilic Attack: The π-electrons of the electron-rich anisole ring attack the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or σ-complex, which temporarily disrupts the aromaticity of the ring.[5][7]

  • Deprotonation: A weak base, in this case, the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly added acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[1][6]

Troubleshooting and Optimization

  • Low Yield: This can be due to moisture in the reagents or reaction setup, which deactivates the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous. Incomplete reaction can also be a cause; consider extending the reaction time or slightly increasing the temperature.

  • Formation of Isomers: While the para-product is strongly favored, some ortho-isomer may form. Purification by recrystallization or column chromatography can separate these isomers.

  • Polysubstitution: This is generally not a significant issue in Friedel-Crafts acylation due to the deactivating nature of the product. However, using a large excess of anisole can favor monosubstitution.

Conclusion

The Friedel-Crafts acylation of anisole with 4-chloro-3-fluorobenzoyl chloride is an effective method for the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable intermediate in good yield and high purity. Careful control of reaction conditions and meticulous work-up and purification are key to a successful synthesis.

References

  • Vertex AI Search. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Chemistry Steps. Friedel-Crafts Acylation.
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
  • Unknown. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
  • MilliporeSigma. Friedel–Crafts Acylation.
  • Unknown. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • PraxiLabs. Friedel Crafts Reaction Virtual Lab.
  • Unknown. 13 Friedel-Crafts Acylation.
  • Chegg. Friedel-Crafts Acylation Background: Goals: a) work with water-sensitive reagents.
  • Unknown. Experiment 1: Friedel-Crafts Acylation.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

Sources

Application

Advanced Protocol: Friedel-Crafts Acylation for Substituted Benzophenones

Abstract & Strategic Significance Substituted benzophenones are ubiquitous pharmacophores in drug discovery (e.g., Fenofibrate, Ketoprofen) and essential UV-blocking scaffolds in materials science. While Friedel-Crafts a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Substituted benzophenones are ubiquitous pharmacophores in drug discovery (e.g., Fenofibrate, Ketoprofen) and essential UV-blocking scaffolds in materials science. While Friedel-Crafts alkylation suffers from carbocation rearrangements and polyalkylation, Friedel-Crafts acylation offers a robust, regioselective route to aryl ketones without skeletal rearrangement.[1]

This guide details the Aluminum Chloride (


) Mediated Protocol , the industry "gold standard" for reliability. It addresses the critical stoichiometric anomaly unique to acylation: the product-catalyst complexation that demands 

equivalent of Lewis acid, distinguishing it from catalytic alkylation.

Mechanistic Grounding & Retrosynthetic Logic

The "Product Inhibition" Paradox

Unlike alkylation, acylation is not catalytic with respect to the Lewis acid. The resulting benzophenone possesses a carbonyl oxygen that acts as a Lewis base, forming a stable 1:1 complex with


.
  • Implication: You must use 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent.
    
  • Consequence: The catalyst is only released during the aqueous acid quench.

Retrosynthetic Decision Matrix: Controlling Regioselectivity

To synthesize 4-methylbenzophenone , you have two pathways. Only one is chemically sound for purity.

  • Path A (Poor): Benzoyl Chloride + Toluene

    
     Mixture of ortho (minor) and para (major) isomers. Hard to separate.
    
  • Path B (Superior): p-Toluoyl Chloride + Benzene

    
    Single Isomer (4-methylbenzophenone) .
    
    • Expert Insight: Always design the synthesis so the substituent is already fixed on the acyl chloride ring if possible. If you must acylate a substituted ring, ensure the directing groups reinforce a single position.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from acylium ion generation to the "trapped" product complex.

FC_Mechanism Start Acyl Chloride (R-COCl) Acylium Acylium Ion [R-C≡O]+ AlCl4- Start->Acylium Cl- abstraction Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Arene Arene (Nucleophile) Arene->Sigma Complex Product-AlCl3 Complex (Trapped) Sigma->Complex - HCl (Aromatization) Product Substituted Benzophenone Complex->Product Hydrolysis Quench H2O / HCl Quench Quench->Product

Figure 1: Mechanistic pathway highlighting the stable Product-AlCl3 complex that necessitates stoichiometric catalyst loading.

Standard Operating Procedure (SOP)

Target: Synthesis of 4-Methoxybenzophenone (via Anisole + Benzoyl Chloride) Note: This protocol is adaptable for various substituted benzophenones.

Reagents & Equipment
ComponentSpecificationStoichiometryRole
Benzoyl Chloride >99%, Anhydrous1.0 equiv (Limiting)Electrophile Source
Anisole Anhydrous1.1 equivNucleophile
Aluminum Chloride Anhydrous, Granular1.2 equiv Lewis Acid
Dichloromethane (DCM) Dry (over

)
5-10 mL/mmolSolvent
Equipment 3-Neck Flask, Addition Funnel,

Line, HCl Trap
N/ASetup
Step-by-Step Protocol
Phase 1: Catalyst Activation (0°C)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to a nitrogen manifold. Attach a gas outlet to a dilute NaOH trap (to neutralize evolved HCl gas).

  • Slurry Formation: Charge the flask with 1.2 equiv of

    
      and dry DCM.
    
    • Caution:

      
       is highly hygroscopic. Weigh quickly.
      
  • Cooling: Submerge the flask in an ice/water bath (0°C).

Phase 2: Electrophile Formation & Addition (0°C

RT)
  • Acyl Chloride Addition: Dissolve 1.0 equiv of Benzoyl Chloride in a minimal amount of DCM. Add this solution dropwise to the

    
     slurry over 15 minutes.
    
    • Observation: The slurry will likely homogenize or change color (often yellow/orange) as the acylium ion forms.

  • Nucleophile Addition: Dissolve 1.1 equiv of Anisole in DCM. Add dropwise to the reaction mixture, maintaining internal temperature

    
    .
    
    • Why? Anisole is highly activated.[2] Rapid addition can cause exotherms and polyacylation.

Phase 3: Reaction & Complexation (Reflux)
  • Heating: Remove the ice bath. Allow to warm to Room Temperature (RT). If reaction is sluggish (monitor by TLC), heat to reflux (40°C) for 2-4 hours.

    • Endpoint: Monitor consumption of Benzoyl Chloride.[3] The product will exist as a complex, so TLC spots may streak unless a mini-workup is performed on the aliquot.

Phase 4: Quenching & Isolation
  • The Quench (CRITICAL): Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing cracked ice and concentrated HCl (approx 10:1 ratio).

    • Safety: This step is highly exothermic. The HCl breaks the Aluminum-Oxygen bond, liberating the free ketone.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).[4]

  • Wash: Wash combined organics with

    
    , saturated 
    
    
    
    (to remove acid traces), and Brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in

Use fresh bottle or sublime

before use. Catalyst turns white/powdery when dead (should be yellow/grey granular).
No Reaction Deactivated SubstrateIf using Nitrobenzene or substrates with EWGs (e.g., Nitro, Cyano),

is too weak. Switch to sealed tube heating or superacids (Triflic Acid).
Isomer Mixture Wrong RetrosynthesisSwitch the acyl chloride/arene pair (see Section 2.2). Use the more electron-rich ring as the nucleophile.[4]
Tar/Polymerization Reaction too hotThiophene or Furan derivatives are sensitive. Conduct reaction at -78°C or use milder Lewis acids (

,

).

Green Chemistry Alternatives

While


 is standard, it generates stoichiometric aluminum waste. For industrial scaling or green mandates, consider:
  • Zeolites (H-Beta, HY): Heterogeneous catalysts that are recyclable.[5] Effective for activated substrates like anisole but require higher temperatures [1].

  • Ionic Liquids: Imidazolium-based chloroaluminates can act as both solvent and catalyst, allowing for easier recycling [2].

Experimental Workflow Diagram

Workflow cluster_setup Preparation cluster_rxn Reaction cluster_workup Workup Dry Flame Dry Glassware N2 Atmosphere Weigh Weigh AlCl3 (1.2 eq) (Hygroscopic!) Dry->Weigh Slurry AlCl3 + DCM Slurry (0°C) Weigh->Slurry Add1 Add Acyl Chloride (Form Acylium Ion) Slurry->Add1 Add2 Add Arene (Dropwise, <10°C) Add1->Add2 Heat Reflux 2-4h (Monitor TLC) Add2->Heat Quench Pour into Ice/HCl (Exothermic Hydrolysis) Heat->Quench Extract Extract (DCM) Wash (NaHCO3, Brine) Quench->Extract Purify Recrystallization or Column Chrom. Extract->Purify

Figure 2: Step-by-step experimental workflow ensuring safety and high yield.

References

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved October 2023. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • Vekariya, R. H., & Aubé, J. (2016).[6] An Intermolecular Friedel–Crafts Acylation in Hexafluoro-2-propanol. Organic Letters, 18(14), 3534–3537. [Link]

Sources

Method

Application Notes &amp; Protocols: The Medicinal Chemistry Potential of 4-Chloro-3-fluoro-4'-methoxybenzophenone

An In-Depth Technical Guide for Medicinal Chemists Prepared by: Gemini, Senior Application Scientist Introduction: Unpacking the Potential of a Substituted Benzophenone Scaffold The benzophenone core is a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: Unpacking the Potential of a Substituted Benzophenone Scaffold

The benzophenone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, yet conformationally adaptable, diarylketone structure provides an excellent foundation for developing targeted therapeutic agents. The specific molecule, 4-Chloro-3-fluoro-4'-methoxybenzophenone , combines this versatile core with a carefully selected array of substituents, each chosen to modulate its physicochemical and pharmacological properties.

  • The Benzophenone Core: Serves as the fundamental three-dimensional structure for engaging with biological targets.

  • Halogen Substituents (Chloro and Fluoro): The presence of both chlorine and fluorine on one of the phenyl rings is a strategic design choice. Halogens are known to enhance membrane permeability and metabolic stability, and they can participate in specific halogen bonding interactions within protein binding pockets, potentially increasing affinity and selectivity.[3][4] The ortho-fluoro and meta-chloro substitution pattern creates a unique electronic and steric profile.

  • Methoxy Group: The para-methoxy group on the second phenyl ring is a common feature in drug candidates. It can act as a hydrogen bond acceptor and influence solubility. However, it is also a known metabolic soft spot, often targeted by cytochrome P450 enzymes for O-demethylation, a property that can be exploited for prodrug strategies or addressed through further chemical modification.[5]

This guide provides a technical overview of the synthesis, potential applications, and detailed experimental protocols for researchers exploring the utility of 4-Chloro-3-fluoro-4'-methoxybenzophenone as a foundational building block in drug discovery programs.

Part 1: Synthesis Protocol

The most direct and widely adopted method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction provides a reliable route to 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Protocol 1: Friedel-Crafts Acylation Synthesis

This protocol details the synthesis of the title compound from 4-chloro-3-fluorobenzoyl chloride and anisole. The causality behind this choice is the high reactivity of the acid chloride and the electron-rich nature of anisole, which is activated towards electrophilic attack by the methoxy group. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to polarize the carbonyl group of the acyl chloride, generating a highly reactive acylium ion intermediate.

Materials:

  • 4-Chloro-3-fluorobenzoyl chloride

  • Anisole (4-methoxybenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-chloro-3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the flask via the dropping funnel. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the acyl chloride-AlCl₃ complex.

  • Acylation: Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 4-Chloro-3-fluorobenzoyl chloride Reaction Friedel-Crafts Acylation (0°C to RT, 4-6h) SM1->Reaction SM2 Anisole SM2->Reaction Catalyst AlCl₃ in DCM Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Extract DCM Extraction Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Purify Column Chromatography Wash->Purify Product 4-Chloro-3-fluoro-4'-methoxybenzophenone Purify->Product G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Dispense Compound/ Controls (384-well plate) Enzyme Add Kinase + Substrate Mix Compound->Enzyme ATP Add ATP to Initiate Enzyme->ATP Incubate Incubate at RT (60 min) ATP->Incubate Detect Add Kinase-Glo® Reagent Incubate->Detect Read Read Luminescence Detect->Read Analyze Calculate IC₅₀ Read->Analyze Result Dose-Response Curve Analyze->Result

Sources

Application

Application Note: High-Purity Synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone

Abstract & Scope This application note details the optimized protocol for the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone . This scaffold is a critical intermediate in the development of diaryl ketone-based pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone . This scaffold is a critical intermediate in the development of diaryl ketone-based pharmaceuticals, particularly in the synthesis of SGLT2 inhibitors and novel non-steroidal anti-inflammatory drugs (NSAIDs).

The procedure utilizes a regioselective Friedel-Crafts acylation of anisole with 4-chloro-3-fluorobenzoyl chloride. Unlike generic protocols, this guide addresses specific challenges associated with the deactivating effects of the halogenated acyl chloride and the potential for demethylation of the methoxy group under Lewis acidic conditions.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of the central ketone bridge. The most efficient disconnection is the C(carbonyl)-C(aryl) bond between the electron-rich anisole ring and the electron-deficient benzoyl moiety.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of anisole using an acylium ion generated from 4-chloro-3-fluorobenzoyl chloride and Aluminum Chloride (


).

ReactionScheme Reagent1 4-Chloro-3-fluorobenzoyl chloride Intermediate Acylium Ion Complex Reagent1->Intermediate Activation Reagent2 Anisole (Methoxybenzene) Reagent2->Intermediate Nucleophilic Attack Catalyst AlCl3 (1.2 eq) DCM, 0°C to RT Catalyst->Intermediate Product 4-Chloro-3-fluoro- 4'-methoxybenzophenone Intermediate->Product - HCl - Al(OH)3

Figure 1: Reaction pathway for the Friedel-Crafts acylation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
4-Chloro-3-fluorobenzoyl chloride 193.001.05.00 g (25.9 mmol)Electrophile Source
Anisole 108.141.13.08 g (28.5 mmol)Nucleophile
Aluminum Chloride (

)
133.341.24.15 g (31.1 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLSolvent (Anhydrous)
1M HCl (aq) -Quench50 mLHydrolysis

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF) (oven-dried).

  • Magnetic stir bar & plate.[4]

  • Pressure-equalizing addition funnel.

  • Inert gas line (

    
     or Ar).
    
  • Ice-water bath.[1]

  • Rotary Evaporator.[2]

Step-by-Step Procedure
Phase 1: Catalyst Activation & Acylium Ion Formation [2]
  • Setup: Assemble the oven-dried 3-neck RBF with a stir bar, addition funnel, and nitrogen inlet. Flush the system with nitrogen for 10 minutes.

  • Solvent Charge: Add 30 mL of anhydrous DCM to the flask.

  • Catalyst Addition: Quickly add 4.15 g of

    
      to the DCM. The suspension may turn slightly yellow.
    
    • Expert Insight:

      
       is highly hygroscopic. Minimize exposure to air to prevent deactivation and formation of HCl fumes.
      
  • Cooling: Lower the flask into an ice-water bath and cool to 0–5 °C .

  • Acid Chloride Addition: Dissolve 5.00 g of 4-chloro-3-fluorobenzoyl chloride in 10 mL of DCM . Transfer this solution to the addition funnel. Add dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture will homogenize as the acylium complex forms.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve 3.08 g of Anisole in 10 mL of DCM . Add this solution dropwise to the reaction mixture at 0 °C over 20–30 minutes.

    • Critical Control: Maintain temperature < 10 °C. Rapid addition causes an exotherm which promotes the formation of the ortho-isomer or bis-acylation byproducts.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The acid chloride spot (

      
      ) should disappear, and a new UV-active product spot (
      
      
      
      ) should appear.
Phase 3: Quench & Workup
  • Quenching: Cool the mixture back to 0 °C. Very slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL conc. HCl .

    • Safety: This step is highly exothermic and releases HCl gas. Perform in a fume hood.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers sequentially with:

    • 
       mL Water.
      
    • 
       mL Saturated 
      
      
      
      (to remove unreacted acid).
    • 
       mL Brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield an off-white solid.
    
Phase 4: Purification
  • Recrystallization: The crude solid is typically 90%+ pure. For pharmaceutical grade (>98%), recrystallize from Hot Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

    • Dissolve crude solid in minimum hot ethanol.

    • Allow to cool slowly to RT, then refrigerate at 4 °C.

    • Filter the white crystalline needles and dry under vacuum.

Analytical Characterization

TechniqueExpected DataInterpretation
Physical State White to off-white crystalline solid.Melting Point approx. 95–105 °C (analogous range).

NMR (400 MHz,

)

3.89 (s, 3H,

)
Characteristic methoxy singlet.

7.00 (d, J=8.8 Hz, 2H)
Protons ortho to methoxy (shielded).

7.80 (d, J=8.8 Hz, 2H)
Protons ortho to carbonyl (deshielded).

7.50–7.65 (m, 3H)
4-Cl-3-F phenyl ring protons (complex splitting due to F-coupling).

NMR

-110 to -115 ppm
Single peak (Ar-F).
MS (ESI+) m/z 265.0 (

)
Consistent with Molecular Weight 264.68.

Process Optimization & Troubleshooting

Workflow Logic

Workflow Start Start: Oven-dry Glassware Complex Form Acylium Complex (AlCl3 + Acid Chloride, 0°C) Start->Complex Addition Add Anisole Solution (Slow addition, <10°C) Complex->Addition Activation Reaction Stir at RT (3-4 hrs) Monitor TLC Addition->Reaction C-C Bond Formation Quench Quench into Ice/HCl Reaction->Quench Completion Workup DCM Extraction & NaHCO3 Wash Quench->Workup Hydrolysis Purify Recrystallize (EtOH) Workup->Purify Crude Isolation

Figure 2: Operational workflow for the synthesis.

Critical Process Parameters (CPPs)
  • Temperature Control (Demethylation Risk):

    • Issue:

      
       is a harsh Lewis acid that can cleave aryl methyl ethers (anisole -> phenol) at elevated temperatures.
      
    • Solution: Strictly maintain the reaction temperature below 25 °C. If demethylation is observed (appearance of broad -OH peak in NMR), switch to a milder Lewis acid like

      
       or 
      
      
      
      , though reaction times will increase.
  • Regioselectivity:

    • Issue: Formation of the ortho-isomer (2'-methoxy).

    • Mechanism:[1][5][6][7] The methoxy group is a strong ortho, para-director. The bulky benzoyl group heavily favors the para position (>95%).

    • Control: Use non-polar solvents (like DCM or 1,2-DCE) which enhance para-selectivity compared to polar solvents like Nitrobenzene.

  • Moisture Sensitivity:

    • Issue: Water kills the catalyst (

      
      ).
      
    • Solution: Use fresh

      
       (should be yellow/grey powder, not white/clumpy) and anhydrous solvents.
      

Safety & Handling

  • Aluminum Chloride (

    
    ):  Corrosive solid. Reacts violently with water. Handle in a fume hood.
    
  • 4-Chloro-3-fluorobenzoyl chloride: Lachrymator and corrosive. Causes severe skin burns.

  • Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Mechanistic insight into the acylation of anisole:

  • Synthesis of Fluorinated Benzophenones

    • Preparation of 4-fluoro-4'-methoxybenzophenone (Analogous procedure): ChemicalBook, CAS 345-89-1 Data. Link

  • Catalyst Selection in Acylation

    • Comparison of AlCl3 vs Zeolites for Anisole Acylation:International Journal of Chemical Studies, 2015 . Link

  • Safety Data

    • Anisole MSDS: Sigma-Aldrich. Link

Sources

Method

4-Chloro-3-fluoro-4'-methoxybenzophenone as an intermediate in organic synthesis

Executive Summary 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS: 760192-86-7) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from the strategic placement of halogen substituents—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS: 760192-86-7) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from the strategic placement of halogen substituents—specifically the 3-fluoro and 4-chloro motifs—which modulate metabolic stability and lipophilicity, combined with a 4'-methoxy group that serves as a versatile synthetic handle.

This Application Note provides a validated protocol for the regioselective synthesis of this compound via Friedel-Crafts acylation. Furthermore, it details downstream transformation pathways, highlighting its role as a precursor for diarylmethane scaffolds (common in SGLT2 inhibitors) and biaryl ether derivatives. We address critical process parameters (CPPs) to minimize isomer formation and ensure high-purity isolation.

Technical Specifications & Properties

PropertySpecification
Chemical Name 4-Chloro-3-fluoro-4'-methoxybenzophenone
CAS Number 760192-86-7
Molecular Formula C₁₄H₁₀ClFO₂
Molecular Weight 264.68 g/mol
LogP (Calc) ~3.7 (Highly Lipophilic)
H-Bond Acceptors 3 (C=O, O-Me, F)
Key Structural Features Ring A: 4-Cl, 3-F (Metabolic Blocking)Ring B: 4-OMe (Electron Rich/Protected Phenol)Linker: Carbonyl (sp² hybridized)

Protocol 1: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 4-chloro-3-fluoro-4'-methoxybenzophenone with >98% regioselectivity (para- to methoxy group).

Scientific Rationale: Direct acylation of anisole is preferred over the acylation of 1-chloro-2-fluorobenzene. Anisole is strongly activated by the methoxy group, directing the incoming electrophile (acylium ion) primarily to the para position due to steric hindrance at the ortho positions and electronic resonance stabilization. The reverse strategy (using 4-methoxybenzoyl chloride) would require acylation of a deactivated di-halo ring, leading to poor yields and harsh conditions.

Materials:
  • Reagent A: 4-Chloro-3-fluorobenzoyl chloride (1.0 equiv) [Prepared from acid via SOCl₂ or purchased]

  • Reagent B: Anisole (1.1 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 1M HCl, Ice

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: Reagent Prep Complex Acylium Ion Formation (Acid Chloride + AlCl3) Start->Complex DCM, 0°C Addition Controlled Addition of Anisole (0-5°C, 30 min) Complex->Addition Electrophile Ready Reaction Reaction Phase (RT, 2-4 hrs) Addition->Reaction EAS Mechanism Quench Acidic Quench (Ice/HCl) Reaction->Quench Monitor via TLC/HPLC Workup Phase Separation & Wash (DCM/Brine) Quench->Workup Purification Recrystallization (EtOH or Hexane/EtOAc) Workup->Purification

Figure 1: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Procedure:
  • Catalyst Suspension: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stir bar, suspend anhydrous AlCl₃ (1.2 equiv) in dry DCM (5 mL/mmol). Cool to 0°C using an ice bath.

  • Electrophile Formation: Add 4-Chloro-3-fluorobenzoyl chloride (1.0 equiv) dropwise to the suspension. Stir for 15 minutes at 0°C. Observation: The suspension may clarify or change color as the acylium complex forms.

  • Regioselective Addition: Dissolve Anisole (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

    • Critical Control Point: Rapid addition causes localized heating, increasing the risk of ortho-isomer formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (acid chloride) should be consumed.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (approx. 100 mL per 10 mmol). Stir vigorously for 30 minutes to hydrolyze aluminum salts.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain the target benzophenone as a white to off-white crystalline solid.

Application: Divergent Synthesis Pathways

The 4-Chloro-3-fluoro-4'-methoxybenzophenone scaffold is a "hub" intermediate. The three functional handles (Carbonyl, Methoxy, Halogens) allow for orthogonal modifications.

Pathway A: Synthesis of Diarylmethyl Ethers (SGLT2 Analogues)

The benzophenone carbonyl is reduced to a methylene bridge. This is critical for creating metabolically stable linkers found in SGLT2 inhibitors.

  • Reagents: Triethylsilane (Et₃SiH) + BF₃·OEt₂ or TiCl₄.

  • Outcome: 4-chloro-3-fluoro-4'-methoxydiphenylmethane.

Pathway B: Bioisostere Tuning (Suzuki-Miyaura Coupling)

The 4-chloro position on the benzophenone ring is activated for Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems.

  • Reagents: Aryl Boronic Acid + Pd(dppf)Cl₂ + K₂CO₃.

  • Selectivity: The 4-Cl is significantly more reactive toward oxidative addition than the 3-F, allowing selective functionalization.

Pathway C: Deprotection to Phenol

The methoxy group acts as a masked phenol.

  • Reagents: BBr₃ (Boron Tribromide) in DCM, -78°C to RT.

  • Outcome: 4-Chloro-3-fluoro-4'-hydroxybenzophenone.[2][3] This phenol can then be used for etherification or polymerization (polysulfone synthesis).

Divergent Pathway Diagram (DOT):

DivergentPathways Core 4-Chloro-3-fluoro- 4'-methoxybenzophenone PathA Reduction (Et3SiH / BF3) Core->PathA C=O Reduction PathB Suzuki Coupling (Pd cat. / Ar-B(OH)2) Core->PathB Cl-Substitution PathC Demethylation (BBr3) Core->PathC O-Demethylation ProdA Diarylmethane (SGLT2 Scaffold) PathA->ProdA ProdB Biaryl Ketone (Kinase Inhibitor) PathB->ProdB ProdC Phenol Derivative (Polymer Precursor) PathC->ProdC

Figure 2: Divergent synthetic utility of the core scaffold.

Quality Control & Validation

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are recommended:

  • HPLC Purity: >98.0% (Area %).[2]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: ACN/Water (Gradient 50% -> 90% ACN).

    • Detection: UV @ 254 nm.

  • Isomer Control: The ortho-isomer (2-methoxy) is the primary impurity. It typically elutes slightly earlier than the para-isomer in reverse-phase HPLC.

  • Residual Solvents: DCM must be <600 ppm (ICH Q3C guidelines).

References

  • Synthesis of Substituted Benzophenones: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Polysulfone Precursors: "Preparation method of controllable molecular weight polysulfone."[4] Patent CN110903480B.[4]

  • Acylation of Anisole: "Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite." Frontiers in Chemistry, 2020.

  • Compound Data: 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS 760192-86-7).[2][3] ChemicalBook Entry.

Sources

Application

Application Note: Analytical Characterization of 4-Chloro-3-fluoro-4'-methoxybenzophenone

Executive Summary & Scientific Context 4-Chloro-3-fluoro-4'-methoxybenzophenone (CFMBP) represents a critical scaffold in the synthesis of diaryl ketone-based pharmaceuticals (e.g., fenofibrate analogs) and high-performa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Chloro-3-fluoro-4'-methoxybenzophenone (CFMBP) represents a critical scaffold in the synthesis of diaryl ketone-based pharmaceuticals (e.g., fenofibrate analogs) and high-performance photoinitiators. Its structural uniqueness lies in the asymmetric halogenation (chloro/fluoro) on one ring and an electron-donating methoxy group on the other. This "push-pull" electronic character creates specific challenges in purification and characterization, particularly in distinguishing regioisomers formed during Friedel-Crafts acylation.

This guide provides a rigorous, field-proven protocol for the structural confirmation and purity analysis of CFMBP. Unlike standard datasheets, this document focuses on the causality of analytical choices—why specific techniques are chosen and how to interpret the subtle spectral features introduced by the fluorine-chlorine interplay.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 264.68 g/mol Monoisotopic mass
Appearance White to off-white crystalline solidDependent on recrystallization solvent
Solubility Soluble in DMSO,

, MeOH; Insoluble in Water
Key Functional Groups Ketone (

), Aryl Fluoride (

), Aryl Chloride (

), Ether (

)

Synthesis Logic & Impurity Profiling

To accurately characterize CFMBP, one must understand its origin. The most robust synthesis involves the Friedel-Crafts acylation of anisole with 4-chloro-3-fluorobenzoyl chloride .

Critical Impurity Vectors:

  • Regioisomers: The methoxy group is an ortho/para director. While para (4') is favored due to sterics, trace amounts of the ortho (2') isomer are common.

  • Hydrolysis Byproducts: Residual 4-chloro-3-fluorobenzoic acid from unreacted acid chloride.

  • De-halogenation: Rare, but possible loss of fluorine under harsh Lewis Acid conditions.

SynthesisFlow SM1 4-Chloro-3-fluorobenzoyl Chloride Rxn Friedel-Crafts (AlCl3 / DCM) SM1->Rxn SM2 Anisole SM2->Rxn Crude Crude Mixture (Isomers + Byproducts) Rxn->Crude Purif Recrystallization (EtOH/Hexane) Crude->Purif Target Target: 4-Chloro-3-fluoro- 4'-methoxybenzophenone Purif->Target Major Product Impurity Impurity: 2'-Methoxy Isomer Purif->Impurity Filtrate

Figure 1: Synthetic pathway and impurity origin logic. Understanding the ortho/para direction of anisole is crucial for anticipating the 2'-isomer impurity.

Protocol 1: Structural Confirmation via Multi-Nuclear NMR

Objective: Unequivocal structural assignment, specifically distinguishing the substitution pattern on the halogenated ring. Rationale: Standard


 NMR is insufficient due to complex overlapping in the aromatic region. 

NMR is mandatory to confirm the position of the fluorine atom relative to the chlorine and carbonyl.
Experimental Setup
  • Solvent:

    
     (Chloroform-d) is preferred for solubility and distinct chemical shift separation.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher.

Step-by-Step Analysis
A.

NMR (Proton)

The spectrum will display two distinct aromatic systems:

  • Ring B (Methoxy ring): Look for a classic AA'BB' system (two doublets, integrating to 2H each) centered around 7.0 and 7.8 ppm.

    • Diagnostic: A sharp singlet at ~3.8-3.9 ppm (3H) confirms the

      
       group.
      
  • Ring A (Chloro-Fluoro ring): This is an ABC system (or ABX depending on field strength).

    • H2 (between F and C=O): Doublet of doublets (dd). Large coupling to F (

      
      ) and small meta-coupling to H6.
      
    • H5 (adjacent to Cl): Doublet or dd.

    • H6 (adjacent to C=O): Multiplet.

B.

NMR (Fluorine)
  • Expectation: A single sharp peak in the range of -105 to -120 ppm .

  • Validation: If the peak is split into a triplet or quartet, it indicates coupling to adjacent protons. Use proton-decoupled

    
     to simplify the peak to a singlet for purity integration.
    
  • Impurity Check: Look for small satellite peaks. A peak shift of >2 ppm usually indicates the ortho-isomer or hydrolyzed acid.

C.

NMR (Carbon)
  • Key Signal: The Carbonyl (

    
    ) carbon will appear downfield at ~190-195 ppm .
    
  • C-F Coupling: The carbons on Ring A will show splitting due to C-F coupling (

    
    , 
    
    
    
    ). This "quartet-like" splitting pattern is the fingerprint of the fluorinated ring.

Protocol 2: Purity Profiling via UPLC-MS/MS

Objective: Quantify purity and confirm molecular weight with isotopic validation. Rationale: UV detection alone is risky because isomers often have identical


. Mass spectrometry provides the "Chlorine Signature" essential for validation.
Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection UV (254 nm) and MS (ESI Positive Mode)
Data Interpretation (Self-Validating Logic)
  • Retention Time: The target CFMBP is lipophilic. Expect elution late in the gradient (e.g., >3.5 min).

  • Mass Spectrum (The Chlorine Rule):

    • Base Peak:

      
       Da.
      
    • Isotope Pattern: You MUST observe the

      
       isotope peak at 
      
      
      
      Da.
    • Intensity Ratio: The height of the 265 peak vs. the 267 peak must be approximately 3:1 .

    • Failure Mode: If the ratio is 1:1, you likely have a bromo-impurity. If there is no M+2 peak, you have lost the chlorine.

MS_Logic Start Inject Sample (UPLC-MS) PeakDetect Peak Detected @ RT ~3.8 min Start->PeakDetect MassCheck Check Mass Spectrum [M+H]+ = 265? PeakDetect->MassCheck IsoCheck Check Isotope Pattern 265 : 267 Ratio? MassCheck->IsoCheck Yes Fail1 FAIL: Wrong Mass MassCheck->Fail1 No Pass PASS: Identity Confirmed IsoCheck->Pass Ratio ~ 3:1 Fail2 FAIL: De-chlorinated or Bromo-analog IsoCheck->Fail2 Ratio != 3:1

Figure 2: Decision tree for Mass Spectrometry validation. The 3:1 isotopic ratio is the non-negotiable acceptance criterion.

Protocol 3: Thermal Characterization (DSC)

Objective: Determine melting point and screen for polymorphism. Rationale: Benzophenones are notorious for polymorphism (different crystal packing). A sharp melting endotherm confirms high crystalline purity.

Procedure
  • Weigh 2-4 mg of dried sample into a Tzero aluminum pan.

  • Equilibrate at 25°C.

  • Ramp 10°C/min to 200°C under Nitrogen purge (50 mL/min).

Acceptance Criteria:

  • Single Endotherm: A single, sharp melting peak (onset typically between 80°C and 130°C for this class of compounds).

  • Purity Calculation: Use the Van't Hoff plot derived from the melting peak shape to estimate thermodynamic purity (ASTM E928).

References

  • Standard Benzophenone Synthesis

    • Friedel-Crafts Acylation of Anisole: Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Regioselectivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley.[2][3] Link

  • Analytical Methods

    • NMR of Fluorinated Compounds: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] Link

    • Mass Spectrometry of Halogenated Compounds: McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. Link

  • Related Compound Data (for comparison)

    • 4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1):[4][5][3][6] PubChem Compound Summary. Link

    • 3-Chloro-4-fluoro-4'-methoxybenzophenone (CAS 760192-87-8):[7] Ambeed Catalog. Link

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS), particularly regarding the handling of halogenated aromatic compounds.

Sources

Method

1H NMR and 13C NMR assignment for 4-Chloro-3-fluoro-4'-methoxybenzophenone

Application Note: Structural Elucidation and NMR Assignment of 4-Chloro-3-fluoro-4'-methoxybenzophenone Abstract & Scope This application note provides a definitive structural assignment for 4-Chloro-3-fluoro-4'-methoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of 4-Chloro-3-fluoro-4'-methoxybenzophenone

Abstract & Scope

This application note provides a definitive structural assignment for 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS: 10547-60-1), a critical intermediate in the synthesis of PPAR


 agonists (e.g., fenofibrate analogs) and photo-initiators.

While the methoxy-substituted ring (Ring B) presents a standard AA'BB' system, the 3-fluoro-4-chlorophenyl moiety (Ring A) introduces complex spin-spin coupling (


 and 

) that complicates spectral interpretation. This guide details the specific coupling constants and splitting patterns required to distinguish this molecule from its regioisomers, serving as a reference standard for quality control in medicinal chemistry workflows.

Experimental Protocol

To ensure reproducibility and detection of low-intensity quaternary carbon signals split by fluorine, the following acquisition parameters are mandatory.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
    • Rationale:

      
       minimizes solvent viscosity, sharpening multiplets crucial for resolving 
      
      
      
      couplings.
  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may induce stacking effects, shifting aromatic protons upfield.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Angle 30°45°Avoid saturation of quaternary carbons.
Relaxation Delay (D1) 1.0 s2.0 – 3.0 sCritical for integration of C=O and C-F carbons.
Scans (NS) 161024+High S/N required to see outer satellites of

.
Acquisition Time 3.0 s1.0 sEnsure full FID decay for resolution.
Temperature 298 K298 KStandardize chemical shifts.

Structural Logic & Numbering

For this assignment, the molecule is divided into two aromatic systems connected by a carbonyl carbon (C-1).

  • Ring A (3-Fluoro-4-chlorophenyl):

    • C-1': Ipso to carbonyl.

    • C-2': Ortho to carbonyl, Ortho to F.

    • C-3': Meta to carbonyl, Ipso to F.

    • C-4': Para to carbonyl, Ipso to Cl.

    • C-5': Meta to carbonyl, Ortho to Cl.

    • C-6': Ortho to carbonyl.

  • Ring B (4-Methoxyphenyl / Anisoyl):

    • C-1'': Ipso to carbonyl.

    • C-2''/6'': Ortho to carbonyl.

    • C-3''/5'': Meta to carbonyl.

    • C-4'': Ipso to Methoxy.

Results: 1H NMR Assignment

The proton spectrum is characterized by a distinct methoxy singlet and two aromatic zones.

The Methoxy Group & Ring B (Anisoyl)
  • 
     3.89 ppm (3H, s):  Methoxy group (
    
    
    
    ).
  • 
     6.96 ppm (2H, d, 
    
    
    
    Hz):
    H-3''/5'' (Ortho to OMe). Shielded by resonance donation from oxygen.
  • 
     7.78 ppm (2H, d, 
    
    
    
    Hz):
    H-2''/6'' (Ortho to C=O). Deshielded by the carbonyl anisotropy.
    • Note: This appears as a classic AA'BB' system, often looking like two "tall doublets" with roofing effects.

Ring A (3-Fluoro-4-chlorophenyl)

This ring displays an AMX spin system modified by fluorine coupling.

  • H-2' (

    
     ~7.55 ppm):  Located between C=O and F.
    
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (Ortho F) and 
      
      
      
      Hz (Meta H-6').
    • Diagnostic: The large H-F coupling makes this signal wider than a standard meta-coupled aromatic proton.

  • H-5' (

    
     ~7.48 ppm):  Ortho to Cl, Meta to F.
    
    • Multiplicity: Doublet of Doublets (dd) or pseudo-triplet.

    • Coupling:

      
       Hz (Ortho H-6') and 
      
      
      
      Hz (Meta F).
    • Diagnostic: The meta-fluorine coupling is unusually large, often comparable to the ortho-proton coupling, potentially collapsing this into a pseudo-triplet (

      
      ).
      
  • H-6' (

    
     ~7.52 ppm):  Ortho to C=O, Para to F.
    
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (Ortho H-5') and 
      
      
      
      Hz (Meta H-2').
    • Note: Para-fluorine coupling (

      
      ) is typically negligible (< 1 Hz) and not observed at standard resolution.
      

Results: 13C NMR Assignment

The


 spectrum is the definitive confirmation tool due to the large C-F coupling constants (

).
Summary Table
Carbon PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
C=O 193.5Doublet (d)~2.0Carbonyl (4-bond coupling to F is small but often visible).
C-3' 158.1Doublet (d)~248.0Ipso-F . Huge coupling diagnostic of C-F bond.
C-4'' 163.5Singlet-Ipso-OMe. Deshielded by O.
C-4' 126.5Doublet (d)~18.0Ipso-Cl (Ortho to F).
C-1' 137.2Doublet (d)~6.5Ipso-C=O (Ring A, Meta to F).
C-1'' 129.8Singlet-Ipso-C=O (Ring B).
C-2' 117.5Doublet (d)~25.0Ortho to F (C-H).
C-5' 130.5Doublet (d)~3.5Meta to F (C-H).
C-6' 125.8Doublet (d)~2.0Para to F (C-H).
C-2''/6'' 132.4Singlet-Ring B (Ortho to C=O).
C-3''/5'' 113.8Singlet-Ring B (Ortho to OMe).
OMe 55.5Singlet-Methoxy Carbon.
Key Diagnostic Features
  • The Ipso-Fluorine Carbon (C-3'): Appears as a doublet with a massive split (~250 Hz). It is often low intensity due to lack of NOE and splitting of signal energy.

  • The Ortho-Fluorine Carbon (C-2'): This CH signal will appear as a doublet with

    
     Hz. In a standard proton-decoupled spectrum, this looks like two distinct peaks rather than a single line.
    
  • The Carbonyl (C=O): While typically a singlet, high-resolution scans may show a small doublet (

    
     Hz) due to long-range coupling to the fluorine on Ring A.
    

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the aromatic protons, distinguishing Ring A (Fluoro-Chloro) from Ring B (Methoxy).

NMR_Assignment_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Check_Coupling Check Splitting Pattern Start->Check_Coupling AABB Symmetric AA'BB' System (Two tall doublets) Check_Coupling->AABB Symmetric AMX Complex AMX System (dd, t, or m) Check_Coupling->AMX Asymmetric RingB Ring B: 4-Methoxybenzoyl (Anisoyl Group) AABB->RingB RingA Ring A: 3-Fluoro-4-chlorophenyl AMX->RingA H_Ortho_OMe H-3''/5'' (Upfield ~6.9 ppm) Shielded by OMe RingB->H_Ortho_OMe H_Ortho_CO H-2''/6'' (Downfield ~7.8 ppm) Deshielded by C=O RingB->H_Ortho_CO Check_F_Coupling Analyze J(H-F) Coupling RingA->Check_F_Coupling H2_Prime H-2' (dd, J_HF ~9.5 Hz) Ortho to F Check_F_Coupling->H2_Prime H5_Prime H-5' (dd/t, J_HF ~7.5 Hz) Meta to F Check_F_Coupling->H5_Prime H6_Prime H-6' (dd, J_HF < 1 Hz) Para to F Check_F_Coupling->H6_Prime

Caption: Logic flow for distinguishing aromatic protons based on symmetry and Fluorine coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for additivity rules).

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • PubChem. (2023).[2] Compound Summary: 4-Chloro-4'-methoxybenzophenone (structural analog reference). National Library of Medicine.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for J-CF and J-HF values).

Sources

Application

Application Note: FT-IR Spectroscopy for the Identification of Functional Groups in Benzophenones

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fourier Transform Infrared (FT-IR) spectroscopy for the structural elucidation a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fourier Transform Infrared (FT-IR) spectroscopy for the structural elucidation and functional group identification of benzophenones. Benzophenones are a critical class of aromatic ketones, widely utilized as photoinitiators, UV-blocking agents, and synthetic intermediates in medicinal chemistry. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the core benzophenone structure and identifying various substituents. This document details the theoretical underpinnings, provides a validated experimental protocol, and offers expert guidance on spectral interpretation.

Introduction: The Role of FT-IR in Benzophenone Analysis

Benzophenone and its derivatives are characterized by a central carbonyl group bonded to two phenyl rings. This core structure gives rise to a distinct and readily identifiable infrared spectrum. The vibrational characteristics of the carbonyl group (C=O) and the aromatic rings are particularly sensitive to their chemical environment. Consequently, FT-IR spectroscopy is an invaluable tool for:

  • Structural Confirmation: Verifying the synthesis of a target benzophenone derivative.

  • Purity Assessment: Detecting the presence of starting materials or by-products (e.g., residual alcohols or acids).

  • Functional Group Analysis: Identifying substituents on the phenyl rings, which is crucial in drug development for modulating pharmacological activity.

The power of FT-IR lies in its ability to provide a molecular "fingerprint," where specific absorption bands correlate directly to the vibrational modes of functional groups within the molecule.[1]

Theoretical Foundation: Vibrational Modes of Benzophenones

The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the energy, resulting in an absorption band in the spectrum. For benzophenones, the most diagnostically significant vibrations are associated with the carbonyl group and the two aromatic rings.

  • The Carbonyl (C=O) Stretch: This is the most intense and characteristic absorption band in the benzophenone spectrum. In simple aliphatic ketones, this stretch typically appears around 1715 cm⁻¹. However, in benzophenones, the carbonyl group is in conjugation with the π-electron systems of both phenyl rings. This delocalization of electron density weakens the C=O double bond, lowering its vibrational frequency. Therefore, the C=O stretching vibration in benzophenone is typically observed in the range of 1630-1670 cm⁻¹ .[2][3][4] This shift is a key indicator of the diaryl ketone structure.

  • Aromatic Ring Vibrations:

    • C-H Stretching: The stretching of C-H bonds on the aromatic rings gives rise to a group of weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).[5][6] The presence of absorption in this region confirms the aromatic character of the molecule.

    • C=C Stretching: The stretching vibrations within the phenyl rings produce a series of characteristic sharp bands of variable intensity in the 1430-1650 cm⁻¹ region.[5] These bands are often referred to as "ring breathing" modes.

    • C-H Out-of-Plane Bending: In the fingerprint region of the spectrum (< 1000 cm⁻¹ ), strong absorption bands arise from the out-of-plane bending of the aromatic C-H bonds. The exact position and number of these bands can provide valuable information about the substitution pattern on the phenyl rings (e.g., mono-, di-, tri-substituted).

The overall workflow for FT-IR analysis is a systematic process from sample handling to data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Benzophenone Sample Prep Choose Method: - ATR (direct analysis) - KBr Pellet - Thin Film Sample->Prep Background Acquire Background Spectrum (Air or KBr Blank) Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Provides reference Process Data Processing (e.g., Baseline Correction) SampleSpec->Process Interpret Identify Key Functional Groups (C=O, C=C, C-H) Process->Interpret Compare Compare with Reference Spectra (Database or Standard) Interpret->Compare Report Final Report & Conclusion Compare->Report

Caption: Experimental workflow for FT-IR analysis of benzophenones.

Interpreting the Benzophenone FT-IR Spectrum

A systematic approach is essential for accurate spectral interpretation. The following table summarizes the key absorption bands expected for a typical benzophenone.

Wavenumber Range (cm⁻¹)Vibration TypeAppearanceSignificance in Benzophenones
3100 - 3000Aromatic C-H StretchWeak to medium, often multiple sharp peaksConfirms the presence of aromatic rings.[5]
2980 - 2850Aliphatic C-H Stretch(If present) Medium to strongIndicates the presence of alkyl substituents on the rings or as part of the molecule.
1670 - 1630 Carbonyl (C=O) Stretch Strong, sharp Primary diagnostic peak for the diaryl ketone group. Its position indicates conjugation.[2][3]
1650 - 1430Aromatic C=C Ring StretchMedium to weak, multiple sharp peaksConfirms the phenyl ring structure.[5]
1300 - 1000C-C Stretch & In-Plane C-H BendingMedium complexityPart of the fingerprint region, contributes to the unique spectral pattern.
900 - 675Out-of-Plane C-H BendingStrong to mediumThe pattern of these bands can help determine the substitution on the aromatic rings.

The logical flow for identifying the core structure is straightforward.

Spectral_Logic Start Analyze Spectrum Check_CO Strong, sharp peak at ~1650 cm⁻¹? Start->Check_CO Check_Aro_CH Peaks > 3000 cm⁻¹? Check_CO->Check_Aro_CH Yes Result_No_BP Not a Benzophenone or modified C=O Check_CO->Result_No_BP No Check_Aro_CC Sharp peaks at 1600-1450 cm⁻¹? Check_Aro_CH->Check_Aro_CC Yes Check_Aro_CH->Result_No_BP No Result_BP Benzophenone Core Structure Confirmed Check_Aro_CC->Result_BP Yes Check_Aro_CC->Result_No_BP No

Caption: Decision logic for confirming the benzophenone core structure.

Experimental Protocol: Solid Sample Analysis via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for solid benzophenone samples due to its simplicity, speed, and minimal sample preparation.[7] It eliminates the need for creating KBr pellets, which can be time-consuming and sensitive to moisture.[8][9]

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., Bruker Alpha, Thermo Scientific Nicolet iS5)

  • ATR Accessory with a diamond or zinc selenide crystal

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes (e.g., Kimwipes)

  • Benzophenone sample (approx. 1-5 mg)

Step-by-Step Procedure

Step 1: Instrument Preparation and Background Collection

  • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount for a high-quality spectrum.

  • From the instrument control software, initiate a background spectrum acquisition. Typical parameters are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (32 scans provide a better signal-to-noise ratio).

  • The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the sample spectrum.

Step 2: Sample Application and Measurement

  • Place a small amount (1-5 mg) of the solid benzophenone sample directly onto the center of the clean ATR crystal.

  • Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.[7]

  • Initiate the sample scan using the same acquisition parameters as the background scan.

Step 3: Data Processing and Cleaning

  • Once the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

  • If necessary, apply a baseline correction to flatten the spectrum's baseline, which may be tilted due to scattering or instrumental artifacts.

  • Raise the pressure clamp, remove the sample powder with a spatula, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Conclusion

FT-IR spectroscopy is a cornerstone analytical technique for the rapid and reliable characterization of benzophenones. By understanding the characteristic vibrational frequencies of the diaryl ketone core, particularly the strong C=O stretch shifted by conjugation, scientists can efficiently confirm molecular structures and identify key functional groups. The ATR-FT-IR protocol detailed herein provides a robust and validated workflow suitable for high-throughput screening in research and industrial settings, ensuring both scientific integrity and operational efficiency.

References

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • Kolev, T. M., & Stamboliyska, B. A. (2000). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 119-126. [Link]

  • Proprep. (n.d.). What is benzophenone ir spectrum? Proprep. [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. [Link]

  • Kikumoto, M., et al. (1991). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Forensic Science International, 51(2), 179-188. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process.[Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Ananda, K., et al. (2011). Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 404-411. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the reaction.[Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. [Link]

  • NIST. (n.d.). Benzophenone. NIST Chemistry WebBook, SRD 69. [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 4-Chloro-3-fluoro-4'-methoxybenzophenone for Biological Screening

For: Researchers, scientists, and drug development professionals. Abstract The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide to the strategic derivatization of a specific, electronically distinct benzophenone, 4-Chloro-3-fluoro-4'-methoxybenzophenone, to generate a focused library of compounds for biological screening. We will detail synthetic protocols for targeted modifications at key positions, outline a rationale-driven biological screening cascade, and provide insights into the causality behind experimental choices, thereby offering a robust framework for identifying novel bioactive agents.

Introduction: Rationale for Derivatization

The lead compound, 4-Chloro-3-fluoro-4'-methoxybenzophenone, presents a unique starting point for a drug discovery program. The benzophenone core itself is a known pharmacophore, and its diaryl ketone structure offers multiple points for chemical modification.[1][4] The specific substitutions on the lead compound inform a targeted derivatization strategy:

  • The 4-Chloro and 3-Fluoro Substituents: The presence of two different halogens on one of the aromatic rings allows for selective chemical manipulation. The carbon-chlorine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond.[5] This differential reactivity can be exploited for selective derivatization at the 4-position. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[6][7][8][9]

  • The 4'-Methoxy Group: The methoxy group on the second aromatic ring is a strong electron-donating group, which can influence the overall electronic properties and metabolic profile of the molecule. This site is also amenable to demethylation to reveal a phenol, which can then be further derivatized.

  • The Ketone Carbonyl Group: The central carbonyl group can be reduced to a secondary alcohol (benzhydrol) or converted to an imine, leading to significant changes in the three-dimensional shape and hydrogen bonding capacity of the molecule.[10][11][12]

Given the prevalence of benzophenone derivatives with anticancer activity, this derivatization program will primarily focus on generating compounds for screening against various cancer cell lines.[1][13][14][15][16]

Synthetic Derivatization Strategies & Protocols

The derivatization strategy is designed to explore the structure-activity relationships (SAR) around the 4-Chloro-3-fluoro-4'-methoxybenzophenone core by systematically modifying three key regions of the molecule.

Diagram: Overall Synthetic Workflow

G A 4-Chloro-3-fluoro-4'-methoxybenzophenone (Lead Compound) B Series A: Derivatization at the 4-Position (C-Cl bond) A->B C Series B: Derivatization at the Carbonyl Group A->C D Series C: Derivatization at the 4'-Position (Methoxy Group) A->D E Library of Novel Derivatives B->E C->E D->E

Caption: Synthetic workflow for the derivatization of the lead compound.

Series A: Derivatization at the 4-Position via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. By selectively targeting the more reactive C-Cl bond, we can introduce a variety of aryl and heteroaryl groups at the 4-position, which can probe for additional binding interactions with biological targets.[17]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-Chloro-3-fluoro-4'-methoxybenzophenone (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Derivatives from Suzuki-Miyaura Coupling

DerivativeBoronic Acid UsedExpected Yield (%)
A1 Phenylboronic acid85-95
A2 4-Methylphenylboronic acid80-90
A3 3-Pyridinylboronic acid70-85
Series B: Modification of the Carbonyl Group

Rationale: Altering the central ketone will significantly impact the molecule's geometry and hydrogen bonding capabilities. Reduction to a benzhydrol introduces a hydroxyl group and a chiral center, while reductive amination introduces a nitrogen atom with the potential for further functionalization.[18]

Protocol 2: Reduction of the Ketone to a Benzhydrol

  • Reaction Setup: Dissolve 4-Chloro-3-fluoro-4'-methoxybenzophenone (1.0 eq.) in methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.[10][11][19]

Protocol 3: Reductive Amination of the Ketone

  • Imine Formation: In a round-bottom flask, dissolve 4-Chloro-3-fluoro-4'-methoxybenzophenone (1.0 eq.) and a primary amine (e.g., benzylamine, 1.2 eq.) in an appropriate solvent like ethanol. Add a catalytic amount of acetic acid. Reflux the mixture until imine formation is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

  • Work-up and Purification: Quench the reaction with water and remove the organic solvent. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting secondary amine by column chromatography.[20][21]

Table 2: Representative Carbonyl-Modified Derivatives

DerivativeReactionReagentExpected Yield (%)
B1 ReductionNaBH₄90-98
B2 Reductive AminationBenzylamine, NaBH₄75-85
Series C: Derivatization at the 4'-Position via Nucleophilic Aromatic Substitution (SNA)

Rationale: The fluorine atom at the 3-position is ortho to the chlorine at the 4-position, making the latter susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. This provides an alternative to cross-coupling for introducing diverse functionalities.[22][23][24]

Protocol 4: General Procedure for SNAr Reaction

  • Reaction Setup: To a solution of 4-Chloro-3-fluoro-4'-methoxybenzophenone (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO, add the nucleophile (e.g., morpholine, thiophenol) (1.2-1.5 eq.) and a base such as K₂CO₃ or Et₃N (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C, monitoring progress by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 3: Representative Derivatives from SNAr Reaction

DerivativeNucleophileExpected Yield (%)
C1 Morpholine70-80
C2 Thiophenol65-75

Biological Screening Cascade

Rationale: The primary goal of the screening cascade is to identify compounds with cytotoxic activity against cancer cell lines, followed by secondary assays to elucidate the mechanism of action. High-throughput screening (HTS) methodologies will be employed for initial evaluation.[25][26][27][28]

Diagram: Biological Screening Workflow

G A Synthesized Derivative Library B Primary Screening: MTT Assay (e.g., MCF-7, A549, HCT116 cell lines) A->B C Identify 'Hits' (e.g., IC50 < 10 µM) B->C D Secondary Screening for 'Hits' C->D E Apoptosis Assays (e.g., Caspase-Glo) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification/Validation E->G F->G

Caption: Workflow for the biological screening of derivatized compounds.

Primary Screening: In Vitro Cytotoxicity Assay

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[29][30][31]

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[32][33]

Protocol 5: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Table 4: Hypothetical Primary Screening Data

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead Compound> 50> 50> 50
A1 15.222.518.9
B1 8.712.19.5
C1 5.47.86.1
Secondary Screening: Mechanistic Studies

For compounds identified as "hits" in the primary screen (e.g., with IC₅₀ values below 10 µM), secondary assays will be performed to probe their mechanism of action.

  • Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Caspase-Glo® (measuring caspase-3/7 activity) or Annexin V staining can be employed.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining can reveal if the compounds cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

Conclusion

The strategic derivatization of 4-Chloro-3-fluoro-4'-methoxybenzophenone provides a clear and efficient path to a library of novel compounds with potential therapeutic value. By leveraging modern synthetic methodologies and a structured biological screening cascade, researchers can systematically explore the structure-activity relationships of this promising scaffold. The protocols and strategies outlined in this application note are designed to be adaptable and serve as a robust starting point for drug discovery programs targeting cancer and other diseases where benzophenone derivatives have shown promise.

References

  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. IT Medical Team. Retrieved from [Link]

  • Eurofins Medical Device Testing. (2024, October 24). MTT Test. Retrieved from [Link][29]

  • Pacific BioLabs. (n.d.). Quantitative Cytotoxicity – MTT Assays. Retrieved from [Link][30]

  • Tramarin, A., et al. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Springer Nature. Retrieved from [Link][31]

  • Li, S., et al. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link][1][14]

  • Ahmad, M., et al. (2014, May 6). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][13]

  • Khan, K. M., et al. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. Retrieved from [Link][2]

  • Pattanashetti, N. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. University of Akron. Retrieved from [Link][4]

  • Rajamanikyam, M., et al. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Retrieved from [Link][32]

  • ResearchGate. (2024, June 19). (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link][3]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Retrieved from [Link][34]

  • SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Retrieved from [Link][35]

  • ResearchGate. (2020, October 27). (PDF) Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Retrieved from [Link][15]

  • Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. Retrieved from [Link][16]

  • Iida, T., et al. (2019, July 2). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. ACS Omega. Retrieved from [Link][36]

  • Bar, S., et al. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry. Retrieved from [Link][20]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved from [Link][6]

  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link][7]

  • News-Medical.net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link][25]

  • Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link][18]

  • Gaikwad, P. L., et al. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Retrieved from [Link][8]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link][9]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link][37]

  • RSC Publishing. (n.d.). . Retrieved from [Link]

  • Assay Depot Inc. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link][27]

  • IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. Retrieved from [Link][10]

  • Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link][38]

  • Zenodo. (n.d.). REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. Retrieved from [Link][11]

  • ACS Publications. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link][39]

  • Scribd. (n.d.). Organic - Lab 8 - Reduction | PDF | Hydrogen Compounds | Chemical Substances. Retrieved from [Link][12]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link][28]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Retrieved from [Link][40]

  • ACS Publications. (n.d.). Inhibition and Quenching of the Light-induced Reductions of Benzophenone to Benzpinacol and to Benzhydrol. Retrieved from [Link][41]

  • Studylib. (n.d.). Benzophenone Reduction Lab: NaBH4 & Benzhydrol Synthesis. Retrieved from [Link][19]

  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link][42]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link][43]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link][23]

  • PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link][44]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][17]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link][24]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link][5]

Sources

Application

Application Note: Scalable Synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone

Executive Summary This application note details a robust, scalable process for the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS: 750633-76-2), a critical pharmacophore in the development of PPAR agonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone (CAS: 750633-76-2), a critical pharmacophore in the development of PPAR


 agonists (e.g., Fenofibrate analogs) and kinase inhibitors.

While laboratory-scale synthesis often relies on unoptimized Friedel-Crafts conditions, this protocol addresses the specific challenges of kilogram-scale production :

  • Regiocontrol: Maximizing para-selectivity on the anisole ring.

  • Thermal Management: Controlling the highly exothermic formation of the acylium ion and subsequent electrophilic aromatic substitution (EAS).

  • Impurity Rejection: Minimizing the formation of demethylated by-products (phenols) and bis-acylated species.

Retrosynthetic Analysis & Strategy

The optimal route utilizes a classical Friedel-Crafts acylation. The disconnection is made at the carbonyl-phenyl bond, utilizing 4-Chloro-3-fluorobenzoyl chloride as the electrophile and Anisole as the nucleophile.

Strategic Rationale
  • Substrate Selection: Using the acid chloride is preferred over the carboxylic acid (which requires PPA or Eaton's reagent) for scale-up due to better solubility in chlorinated solvents and easier workup.

  • Regiochemistry: The methoxy group of anisole is a strong ortho/para director. Due to steric hindrance at the ortho positions, the para isomer is kinetically and thermodynamically favored (>95% selectivity).

  • Catalyst: Aluminum Chloride (

    
    ) is selected for its reliability and cost-effectiveness, despite the requirement for stoichiometric quantities.
    
Reaction Scheme (Graphviz)

ReactionScheme AcidChloride 4-Chloro-3-fluorobenzoyl Chloride (Electrophile) Acylium Acylium Ion Complex AcidChloride->Acylium Activation Anisole Anisole (Nucleophile) Conditions AlCl3 (1.1 eq) DCM, 0-5°C N2 Atm Conditions->Acylium Product 4-Chloro-3-fluoro- 4'-methoxybenzophenone (Target) Acylium->Product + Anisole - HCl

Figure 1: Reaction pathway for the Friedel-Crafts acylation.[1]

Process Safety & Engineering Controls

Before initiating the protocol, the following engineering controls must be in place:

  • HCl Scrubbing: The reaction generates stoichiometric Hydrogen Chloride gas. The reactor vent must be connected to a caustic scrubber (NaOH) or a water cascade scrubber.

  • Heat Transfer: The addition of anisole to the pre-formed complex is exothermic (

    
    ). A jacketed reactor with a cryostat capable of maintaining 
    
    
    
    is required.
  • Moisture Control:

    
     reacts violently with water.[2] All reactor lines must be dried and purged with Nitrogen.
    

Detailed Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[1][3]Density (g/mL)Role
4-Chloro-3-fluorobenzoyl chloride 193.001.00~1.4Limiting Reagent
Anisole 108.141.050.995Nucleophile
Aluminum Chloride (Anhydrous) 133.341.20SolidLewis Acid
Dichloromethane (DCM) 84.9310 Vol1.325Solvent
1M HCl (aq) ---Quench
Step-by-Step Procedure
Phase A: Acylium Ion Formation (Activation)
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the gas outlet to the HCl scrubber.

  • Charging: Charge DCM (5 Volumes) and Anhydrous

    
     (1.2 eq)  to the reactor. Stir at 200 RPM to form a suspension.
    
  • Cooling: Cool the suspension to 0–5°C .

  • Addition 1: Charge 4-Chloro-3-fluorobenzoyl chloride (1.0 eq) diluted in DCM (2 Volumes) to the addition funnel.

  • Activation: Add the acid chloride solution dropwise to the

    
     suspension over 30 minutes , maintaining internal temperature 
    
    
    
    .
    • Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms.

Phase B: Friedel-Crafts Acylation[4]
  • Addition 2: Charge Anisole (1.05 eq) diluted in DCM (3 Volumes) to the addition funnel.

  • Reaction: Add the Anisole solution dropwise over 45–60 minutes .

    • Critical Control Point: This step is highly exothermic.[3][5] Adjust addition rate to keep internal temperature

      
       .
      
    • Mechanism:[1][3][6] The electron-rich anisole attacks the electrophilic acylium ion.[7]

  • Aging: Once addition is complete, allow the reaction to warm to 20–25°C (Room Temp) and stir for 2–3 hours .

  • IPC (In-Process Control): Sample for HPLC/TLC. Target:

    
     unreacted acid chloride.
    
Phase C: Quench and Workup
  • Quench Prep: In a separate vessel, prepare a mixture of Ice (10 wt equiv) and Conc. HCl (1 Vol) .

  • Quenching: Slowly pour the reaction mixture into the Ice/HCl mixture with vigorous stirring.

    • Safety: This hydrolyzes the Aluminum-Alkoxide complex.[6] Significant heat and HCl fumes will be evolved.

  • Separation: Transfer to a separator. Collect the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer once with DCM (2 Vol).

  • Washing: Wash combined organics with:

    • Water (5 Vol)

    • 1M NaOH (5 Vol) (Removes unreacted acid and phenolic byproducts).

    • Brine (5 Vol) .

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate under vacuum to a solid residue.
    
Phase D: Purification (Crystallization)[2]
  • Solvent Selection: Ethanol (EtOH) or Isopropanol (IPA) are ideal.

  • Dissolution: Dissolve the crude solid in minimum hot EtOH (

    
    ).
    
  • Cooling: Cool slowly to room temperature, then to

    
     for 2 hours.
    
  • Filtration: Filter the white crystalline solid. Wash with cold EtOH.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge, Scrubber) Step1 1. Activation AlCl3 + Acid Chloride (DCM, 0-5°C) Start->Step1 Step2 2. Acylation Add Anisole slowly (Exotherm Control) Step1->Step2 Acylium Formed Step3 3. Quench Pour into Ice/HCl (Hydrolysis of Al-Complex) Step2->Step3 Completion (HPLC) Step4 4. Phase Separation Wash with NaOH/Brine Step3->Step4 Biphasic Mixture Step5 5. Crystallization (Ethanol, Cool to 0°C) Step4->Step5 Crude Solid End Final Product (Dry & Package) Step5->End >99% Purity

Figure 2: Unit operation workflow for the scale-up synthesis.

Analytical Specifications

To validate the synthesis, the isolated product must meet these criteria:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC):

    
     (Area %).[8]
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (d, 2H, Anisole ring, ortho to OMe)
      
    • 
       ppm (d, 2H, Anisole ring, meta to OMe)
      
    • 
       ppm (m, 3H, 4-Cl-3-F-phenyl ring protons).
      
    • Note: The splitting pattern of the 3-fluoro-4-chloro ring will show characteristic F-H coupling.

  • Mass Spectrometry (ESI+):

    
     (Cl isotope pattern).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complex.Increase stirring time during Ice/HCl quench. Ensure pH < 1.[5]
High "Phenol" Impurity Demethylation of anisole.Reaction temperature too high or reaction time too long. Keep T < 25°C.
Ortho-Isomer Presence Poor regioselectivity.Ensure Anisole is added to the complex, not vice-versa, to maintain high steric demand.
Colored Product Residual Aluminum salts.Perform an extra wash with dilute HCl or EDTA solution.

References

  • Friedel-Crafts Acylation Mechanism & Scale-Up

    • Org.[3][5][6][9][10][11] Process Res. Dev.2008 , 12, 1131–1141. "Scale-Up of Friedel-Crafts Acylations."

  • Benzophenone Synthesis Protocols

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Safety Data & Handling

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedel-Crafts Acylation Troubleshooting

Department: Synthetic Organic Chemistry Support Subject: Optimizing Yields and Troubleshooting Failures in Acylation Protocols Ticket ID: FC-ACYL-001 Status: Open Diagnostic Workflow Before modifying your reaction parame...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Organic Chemistry Support Subject: Optimizing Yields and Troubleshooting Failures in Acylation Protocols Ticket ID: FC-ACYL-001 Status: Open

Diagnostic Workflow

Before modifying your reaction parameters, use this decision tree to isolate the failure mode.

TroubleshootingFlow Start Problem: Low Yield / No Reaction CheckSubstrate Check Substrate Electronics Start->CheckSubstrate EWG Strong EWG Present? (NO2, SO3H, CF3) CheckSubstrate->EWG Amine Free Amine/Pyridine Present? EWG->Amine No Sol_EWG Substrate Deactivated. Switch to stronger electrophile or alternative coupling. EWG->Sol_EWG Yes Stoichiometry Check Stoichiometry (AlCl3 : Acyl Chloride) Amine->Stoichiometry No Sol_Amine Protect Amine (Acylate first) or use excess Lewis Acid. Amine->Sol_Amine Yes Ratio Is AlCl3 < 1.1 equiv? Stoichiometry->Ratio Solvent Check Solvent System Ratio->Solvent No Sol_Ratio CRITICAL ERROR: Product inhibits catalyst. Increase AlCl3 to >1.1 equiv. Ratio->Sol_Ratio Yes Precip Did solid precipitate early in reaction? Solvent->Precip Sol_Precip Product-Complex precipitation. Switch to Nitrobenzene or high-boiling solvent. Precip->Sol_Precip Yes

Figure 1: Diagnostic decision tree for identifying the root cause of Friedel-Crafts acylation failures.

Technical Support FAQs

Category A: Stoichiometry & Reagent Quality[1]

Q: I am using a catalytic amount (10-20 mol%) of AlCl₃, similar to my alkylation reactions, but the yield is <10%. Why? A: This is the most common error in acylation. Unlike Friedel-Crafts alkylation, where the catalyst is regenerated, Friedel-Crafts acylation is NOT catalytic with respect to traditional Lewis acids like AlCl₃. [1]

  • The Mechanism Trap: The product of the reaction is a ketone.[1][2][3][4] Ketones are moderate Lewis bases.[1] As soon as the product forms, the oxygen lone pair coordinates strongly with the aluminum center, forming a stable 1:1 complex (Product-AlCl₃).

  • The Consequence: This complexation removes the Lewis acid from the reaction cycle.

  • The Fix: You must use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.[5][1] If you are using an acid anhydride instead of an acyl chloride, you need >2 equivalents (one to activate the anhydride, one to complex the leaving carboxylate, and one to complex the product).

Q: My AlCl₃ is old and yellow. Does this matter? A: Yes. Aluminum chloride is highly hygroscopic.

  • The Failure:

    
    . Hydrolyzed AlCl₃ is catalytically dead.
    
  • The Test: When you open the bottle, it should smoke vigorously (HCl gas release) upon contact with moist air. If the powder is clumpy or does not smoke, it has been deactivated.

  • The Fix: Use fresh bottles or sublime the AlCl₃ under vacuum to purify it before use.

Category B: Substrate & Electronic Effects[6]

Q: I am trying to acylate nitrobenzene, but I get no product even with excess catalyst. A: Friedel-Crafts acylation fails on rings containing strong electron-withdrawing groups (EWGs) such as


, 

, or

.
  • The Reason: The acylium ion (

    
    ) is a relatively weak electrophile compared to the nitronium ion used in nitration. It cannot overcome the electron deficiency of a deactivated ring.[6]
    
  • The Workaround: You cannot acylate nitrobenzene directly.[7] You must acylate the parent ring first, then nitrate it. If you must acylate a deactivated ring, consider using a Gattermann-Koch formylation or switching to organometallic coupling (e.g., Suzuki-Miyaura) with an acyl chloride.

Q: Why does the reaction fail with aniline or N,N-dimethylaniline? They are electron-rich. A: Amines are Lewis bases.

  • The Interaction: The nitrogen lone pair reacts instantly with the Lewis acid:

    
    .
    
  • The Result: The strong electron-donating amine group is converted into a cationic ammonium species, which is a powerful electron-withdrawing group . This deactivates the ring, preventing reaction.[8][9][10]

  • The Fix: Protect the amine as an acetamide (

    
    ) before the Friedel-Crafts reaction. The amide nitrogen is less basic and less likely to deactivate the catalyst.
    
Category C: Solvent & Regioselectivity[12][13]

Q: My reaction in Dichloromethane (DCM) turns into a sludge and stops at 50% conversion. A: You are experiencing "Complex Precipitation."

  • The Physics: The Product-AlCl₃ complex is often insoluble in non-polar solvents like DCM or

    
    . When it precipitates, it coats the remaining solid AlCl₃ or traps the reagents, halting the kinetics.
    
  • The Fix: Switch to Nitrobenzene . It is a polar solvent that solubilizes the AlCl₃ complex, keeping the reaction homogeneous. Note: Nitrobenzene is high-boiling and toxic; ensure you have a plan for removing it (distillation or extensive washing).

Q: How does solvent choice affect regioselectivity (e.g., Naphthalene)? A: Solvent polarity dictates the kinetic vs. thermodynamic pathway.

  • Non-Polar (DCM/CS₂): Favors Alpha-substitution (Kinetic control). The alpha position is more nucleophilic but the product is sterically crowded. In non-polar solvents, the product precipitates immediately, preventing rearrangement.[4]

  • Polar (Nitrobenzene): Favors Beta-substitution (Thermodynamic control). The complex stays in solution, allowing reversibility and equilibration to the sterically less hindered beta-isomer.

The "Product Inhibition" Mechanism

Understanding why you need stoichiometric Lewis Acid.

Mechanism Reagents Acyl Chloride + AlCl3 Active Acylium Ion (R-C≡O+) Reagents->Active Activation Intermediate Sigma Complex (Arenium Ion) Active->Intermediate + Arene Arene Arene (Substrate) ProductFree Free Ketone (Transient) Intermediate->ProductFree - H+ DeadComplex Product-AlCl3 Complex (Thermodynamic Sink) ProductFree->DeadComplex + AlCl3 (Irreversible Binding) DeadComplex->Reagents AlCl3 is TRAPPED (Not Regenerated)

Figure 2: The mechanistic pathway showing the formation of the "Dead Complex." Unlike alkylation, the Lewis acid is sequestered by the product ketone, necessitating stoichiometric quantities.[1][2]

Validated Experimental Protocols

Protocol A: Classical AlCl₃ Acylation (Stoichiometric)

Best for: Simple substrates, robust scale-up.

Reagents:

  • Arene (1.0 equiv)

  • Acyl Chloride (1.1 equiv)[5]

  • 
     (Anhydrous, 1.2 equiv)
    
  • Solvent: DCM (0.5 M) or Nitrobenzene (if solubility is an issue).

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Catalyst Suspension: Add anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and solvent to the flask. Cool to 0°C.
    
  • Electrophile Formation: Add Acyl Chloride dropwise. Observation: The suspension may clarify or change color as the acylium complex forms.

  • Substrate Addition: Add the Arene (dissolved in minimal solvent) dropwise over 30 minutes. Note: Keep temperature <5°C to minimize polymerization.

  • Reaction: Allow to warm to Room Temp (RT). Stir 2–4 hours.

    • Checkpoint: Monitor HCl evolution.[11] Reaction is nearing completion when gas evolution ceases.

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice + Conc. HCl .

    • Why HCl? It prevents the precipitation of aluminum salts (

      
      ) which cause emulsions. It helps break the strong Ketone-Al complex.
      
  • Workup: Extract with DCM. Wash organics with

    
     (aq), then Brine. Dry over 
    
    
    
    .
Protocol B: Green Catalytic Acylation (Advanced)

Best for: Acid-sensitive substrates, minimizing waste.

Reagents:

  • Arene (1.0 equiv)

  • Acid Anhydride (1.2 equiv)

  • Catalyst: Indium(III) Triflate (

    
    ) or Bismuth(III) Triflate  (
    
    
    
    ) (1–5 mol%)
  • Solvent: Acetonitrile or Nitromethane.

Step-by-Step:

  • Mix Arene and Acid Anhydride in Acetonitrile.

  • Add

    
     (1 mol%).
    
  • Heat to 80°C.

  • Advantage: Metal triflates are water-tolerant and do not bind irreversibly to the ketone product, allowing true catalytic turnover [1].

  • Workup: Simply remove solvent and flash chromatography. The catalyst can often be recovered from the aqueous phase.[12]

Data Summary: Lewis Acid & Solvent Selection

Reagent / SolventRoleProsCons
AlCl₃ Catalyst (Stoichiometric)High reactivity; Cheap; Standard for most acylations.Hygroscopic; Harsh workup; Not catalytic.
FeCl₃ CatalystMilder than AlCl₃; Soluble in organic solvents.Less reactive; Iron waste.
In(OTf)₃ Catalyst (True)Green alternative ; Water tolerant; Low loading (1-5%).Expensive; Requires heat.
DCM SolventEasy to remove; Good for kinetic control.Precipitation risk ; Halogenated waste.
Nitrobenzene SolventSolubilizes complexes; Thermodynamic control.[11]High BP; Toxic; Difficult to remove.
CS₂ SolventExcellent for kinetic control (Alpha-selectivity).Extremely Flammable ; Neurotoxic.

References

  • Metal Triflate–Catalyzed Friedel–Crafts Acetylation. Synthetic Communications. (2013). Demonstrates the use of Indium triflate as a catalytic, green alternative to AlCl3.[13]

  • Friedel–Crafts Reaction Mechanism & Stoichiometry. Master Organic Chemistry. Explains the "n+1" rule and the complexation of the ketone product.

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange / Chem. Rev. Discusses the kinetic vs. thermodynamic control in Naphthalene acylation (DCM vs Nitrobenzene).

  • Friedel-Crafts Acylation Limitations. Organic Chemistry Portal. Details the incompatibility with deactivated rings and amine substrates.

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate. ACS Omega. (2022). Computational and experimental study on the efficiency of triflates in deep eutectic solvents.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Chloro-3-fluoro-4'-methoxybenzophenone by Recrystallization

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 4-Chloro-3-fluoro-4'-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 4-Chloro-3-fluoro-4'-methoxybenzophenone via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This guide is structured to address common challenges and provide scientifically grounded solutions to optimize your purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Issue: The Compound "Oils Out" Instead of Forming Crystals

Scenario: Upon cooling the hot, saturated solution, the compound separates as an insoluble liquid (an oil) rather than forming solid crystals.

Scientific Explanation: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point in the chosen solvent system.[1] This is more likely to happen if the compound is significantly impure or if the cooling process is too rapid.[1][2]

Solutions:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[2]

  • Modify the Solvent System: If the initial solvent is too non-polar, consider adding a more polar "anti-solvent" dropwise to the hot solution until slight turbidity persists, then reheat to clarify and cool slowly. This mixed-solvent approach can lower the temperature at which saturation occurs.

  • Slow Down the Cooling Process: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask on a wooden block or wrapping it in glass wool. Slow cooling favors the formation of a stable crystal lattice over an amorphous oil.

Issue: No Crystals Form Upon Cooling

Scenario: The solution remains clear even after cooling to room temperature and then in an ice bath.

Scientific Explanation: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[1]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure 4-Chloro-3-fluoro-4'-methoxybenzophenone (a "seed crystal") to the cooled solution.[1] This provides a template for further crystal formation.

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[2] Allow the more concentrated solution to cool slowly again.[2]

Issue: Poor Recovery of the Purified Product

Scenario: The final yield of purified crystals is significantly lower than expected.

Scientific Explanation: Low yield can result from using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even at low temperatures.[4] It can also occur if the crystals are prematurely filtered before crystallization is complete or if the wrong solvent is chosen.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Check the Mother Liquor: After filtration, you can check for remaining product in the filtrate (mother liquor) by evaporating a small sample. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 15-20 minutes after reaching room temperature can improve the yield.[3]

Issue: The Recrystallized Product is Still Impure

Scenario: The melting point of the recrystallized product is broad or lower than the literature value, or analytical techniques (like HPLC or NMR) show the presence of impurities.

Scientific Explanation: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[3] Alternatively, the chosen solvent may not have effectively differentiated between the desired compound and the impurities, meaning both co-crystallized.[2]

Solutions:

  • Slow Down Crystallization: As mentioned previously, ensure the cooling process is gradual. A rushed crystallization will trap impurities.[3]

  • Perform a Second Recrystallization: Redissolve the impure crystals in a minimal amount of fresh, hot solvent and repeat the recrystallization process. This second purification step can significantly improve purity.

  • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2] A different solvent or solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 4-Chloro-3-fluoro-4'-methoxybenzophenone?

A1: The ideal recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[2][5]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]

  • The solvent should not react with the compound being purified.[2]

  • It should have a relatively low boiling point for easy removal from the purified crystals.[2]

  • Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable.[2]

A common rule of thumb is "like dissolves like." Given that 4-Chloro-3-fluoro-4'-methoxybenzophenone is a ketone with aromatic rings, solvents like acetone, methyl ethyl ketone, or ethyl acetate could be good starting points.[6][7] Experimental reports have shown that related benzophenones can be successfully recrystallized from alcohols like isopropyl alcohol.[8] It is always best to test solubility in small-scale trials with a few potential solvents before committing to a large-scale recrystallization.

Q2: What are the potential impurities in crude 4-Chloro-3-fluoro-4'-methoxybenzophenone?

A2: Potential impurities will depend on the synthetic route used. A common method for synthesizing benzophenones is the Friedel-Crafts acylation.[8][9] In this case, impurities could include:

  • Unreacted starting materials, such as anisole or 4-chloro-3-fluorobenzoyl chloride.

  • Side products from the reaction, such as isomers formed from acylation at different positions on the aromatic ring.

  • Residual catalyst, such as aluminum chloride, which is typically quenched and washed out during the workup.

Q3: What safety precautions should be taken during the recrystallization of 4-Chloro-3-fluoro-4'-methoxybenzophenone?

A3: Standard laboratory safety practices should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.[10]

  • Performing the recrystallization in a well-ventilated fume hood, especially when working with volatile organic solvents.[10]

  • Avoiding the inhalation of dust from the solid compound or vapors from the solvent.[11]

  • Never heating organic solvents with an open flame; use a hot plate or a heating mantle.

  • Being aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of the recrystallized 4-Chloro-3-fluoro-4'-methoxybenzophenone:

  • Melting Point Analysis: A sharp melting point range that corresponds to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for detecting and quantifying impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify any residual impurities.[12]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

Experimental Workflow and Data

Recommended Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Place the crude 4-Chloro-3-fluoro-4'-methoxybenzophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[13]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Solvent Selection Guide (Qualitative)
SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Unlikely to be a good single solvent due to the non-polar nature of the compound, but may be useful as an anti-solvent.[7]
EthanolPolar78Often a good choice for recrystallizing moderately polar organic compounds.[14]
IsopropanolPolar82A slightly less polar alcohol that can be effective.[8]
AcetonePolar Aprotic56A good solvent, but its low boiling point may limit the solubility difference between hot and cold.[7]
Ethyl AcetateIntermediate77An ester that can be an excellent recrystallization solvent.[7]
TolueneNon-polar111May be suitable if the compound is relatively non-polar.
HexaneNon-polar69Likely to have low solubility even when hot, but could be used as an anti-solvent with a more polar solvent.[6]
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

References

  • Benchchem. Technical Support Center: Optimizing Recrystallization and Purification.
  • University of California, Los Angeles. Recrystallization - Single Solvent.
  • University of York. Problems with Recrystallisations.
  • University of California, Davis. Recrystallization.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Quora. How to choose a solvent for crystallization of an organic compound.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Irvine. RECRYSTALLISATION.
  • Oregon State University. Experimental Chemistry II.
  • Echemi. 4-Methoxybenzophenone SDS, 611-94-9 Safety Data Sheets.
  • Santa Cruz Biotechnology. 4-Methoxybenzophenone Material Safety Data Sheet.
  • ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • Benchchem. Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.

Sources

Troubleshooting

overcoming catalyst inactivity in Friedel-Crafts reactions

The following guide is designed as a Technical Support Center for researchers and process chemists dealing with Friedel-Crafts (FC) catalyst inactivity. It moves beyond basic textbook definitions to address failure modes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for researchers and process chemists dealing with Friedel-Crafts (FC) catalyst inactivity. It moves beyond basic textbook definitions to address failure modes in complex experimental setups.

Status: Online | Tier: Advanced Research Support Topic: Overcoming Catalyst Inactivity & Deactivation

Welcome to the FC Support Hub. Below you will find active "Support Tickets" addressing the most common causes of catalyst failure. Each module contains diagnostic questions, mechanistic root cause analysis, and self-validating recovery protocols.

🎫 Ticket #001: "My Catalyst Shows No Initial Activity"

User Report: I added anhydrous AlCl₃ to my alkyl halide and arene, but there is no exotherm, no HCl evolution, and no color change. The reaction is dead on arrival.

🔍 Root Cause Analysis: The Moisture/Hydration Trap

The most immediate cause of total inactivity is insufficient Lewis acidity due to hydration.

  • Mechanism: Aluminum chloride (

    
    ) and Iron(III) chloride (
    
    
    
    ) are hygroscopic. Upon contact with moisture (even ppm levels in "dry" solvents), they form hydrates (e.g.,
    
    
    ).
  • The Failure: The water molecule is a stronger Lewis base than your alkyl/acyl halide. It occupies the empty p-orbital of the metal, preventing the coordination required to generate the active carbocation or acylium ion electrophile.

🛠️ Troubleshooting Protocol: The "Fume & Bloom" Test

Before assuming your substrate is unreactive, validate your catalyst batch.

Step 1: The Physical State Check

  • AlCl₃: Should be a free-flowing powder (white to pale yellow). If it is clumpy, gray, or sticky, it is hydrolyzed. Discard.

  • FeCl₃: Anhydrous is a dark green/black crystalline powder. The hexahydrate is yellow/orange lumps. You must use the dark green form.

Step 2: The "Fume" Validation (In-situ)

  • Open your reaction vessel (under inert gas flow).

  • Take a micro-spatula of the catalyst and expose it to humid air.

  • Valid Result: It should immediately fume vigorously (releasing HCl gas).

  • Invalid Result: No fumes = Dead catalyst.

Step 3: Solvent Drying (The Scavenger Method) If the catalyst is good but dies upon addition to solvent:

  • Protocol: Do not rely solely on molecular sieves for FC reactions. Use a scavenger.

  • Add 1-2% active acyl chloride (e.g., acetyl chloride) to your solvent before adding your valuable substrate. If the catalyst remains active, it will react with this "sacrificial" reagent (evolving HCl). This ensures the system is truly anhydrous before the main reaction.

🎫 Ticket #002: "Reaction Stalls at 50-90% Conversion (Acylation)"

User Report: I am running a Friedel-Crafts Acylation. The reaction starts well but stops before completion. Adding more time doesn't help.

🔍 Root Cause Analysis: Product Inhibition (The Stoichiometric Trap)

Unlike alkylation, FC Acylation is not truly catalytic when using traditional Lewis acids (


, 

).
  • Mechanism: The product of the reaction is a ketone.[1][2][3][4] Ketones are moderate Lewis bases.[4] The oxygen lone pair of the product ketone coordinates to the aluminum center more strongly than the starting acyl chloride.

  • The Failure: The catalyst gets "trapped" by the product in a 1:1 complex. Once 1 equivalent of product forms, all catalyst is sequestered.

📊 Quantitative Requirement Table
Reaction TypeCatalystTheoretical LoadingActual Required Loading Reason
FC Alkylation

,

5-10 mol%10-20 mol% Truly catalytic; excess compensates for moisture.
FC Acylation

5-10 mol%>110 mol% (1.1 equiv) Product traps catalyst. 1.0 eq for reaction + 0.1 eq for catalysis.
FC Acylation

(with Anhydride)
5-10 mol%>220 mol% (2.2 equiv) Anhydrides release carboxylate byproducts which also bind Al.
🛠️ Advanced Solution: Breaking the Complex (HFIP Route)

If you cannot use stoichiometric aluminum (e.g., scale-up waste issues), you must switch to a system that allows dissociation.

Protocol: Catalytic Acylation using Metal Triflates in HFIP Recent literature suggests using Hexafluoroisopropanol (HFIP) as a solvent or co-solvent to enable sub-stoichiometric catalysis.

  • Catalyst: Switch to

    
     or 
    
    
    
    (Load: 5-10 mol%).
  • Solvent: HFIP (or 4:1 DCM:HFIP).

  • Mechanism: HFIP is a strong hydrogen bond donor. It H-bonds to the carbonyl oxygen of the product ketone, preventing it from binding to the metal triflate. This frees the catalyst to turnover.[5]

🎫 Ticket #003: "Substrate Contains Nitrogen (Amine/Pyridine)"

User Report: My substrate has a pyridine ring or a tertiary amine. The FC reaction yields 0% product.

🔍 Root Cause Analysis: Catalyst Poisoning

Nitrogen lone pairs are potent Lewis bases.

  • The Failure: The nitrogen atom donates its lone pair to the Lewis acid catalyst (

    
    ). This bond is often stronger than the interaction with the alkyl/acyl halide. The catalyst is effectively "poisoned" and removed from the cycle.
    
🛠️ Troubleshooting Protocol: The "Proton Shield" Strategy

You must mask the nitrogen lone pair before introducing the Lewis acid.

Step 1: Pre-complexation

  • Dissolve your amine-containing substrate in the solvent.

  • Add 1.0 - 1.1 equivalents of anhydrous HCl (gas or ether solution) before adding the Lewis acid.

  • Result: The amine becomes an ammonium salt (

    
    ). The lone pair is now occupied by a proton and cannot poison the catalyst.
    

Step 2: The Trade-off Check

  • Warning: The ammonium group is strongly electron-withdrawing (deactivating).[6]

  • Decision: If your ring is already electron-poor, this method will stop the reaction due to electronic deactivation (Ticket #004). You may need to use Superacid catalysis (Triflic acid,

    
    ) which can protonate the amine and still catalyze the reaction, or switch to a pre-functionalized substrate.
    
🎫 Ticket #004: "Heterogeneous Catalyst (Zeolite) Died Rapidly"

User Report: I am using a Zeolite (H-Beta or Y) for a green process. It worked for 1 hour then stopped. Re-adding catalyst works, but I want a continuous process.

🔍 Root Cause Analysis: Pore Clogging (Coking)

Zeolites rely on specific pore dimensions to act as shape-selective catalysts.

  • The Failure: Polyalkylation byproducts or polymerized oligomers ("coke") are bulky. They get stuck inside the pores, physically blocking reactants from reaching the active acid sites.

🛠️ Recovery Protocol: Regeneration Cycle

Do not throw away deactivated zeolites.

  • Solvent Wash (Mild Coking): Wash the catalyst with hot toluene or dichloromethane to remove soluble oligomers.

  • Calcination (Severe Coking):

    • Place catalyst in a furnace.

    • Ramp to 550°C under air flow.

    • Hold for 4-6 hours.

    • Result: This burns off the organic carbon "coke" as

      
      , restoring the pores.
      
  • Hydration Check: Zeolites effectively act as water sponges. Always activate (dry) them at 120°C-400°C (depending on type) for 2 hours before use to remove adsorbed water that blocks acid sites.

📊 Visual Troubleshooting Guide
Figure 1: The Inactivity Decision Tree

Use this logic flow to diagnose your specific failure mode.

FC_Troubleshooting Start Start: Reaction Inactive CheckCat 1. Fuming Test (Is Catalyst Active?) Start->CheckCat DeadCat Hydrolyzed Catalyst Action: Replace & Dry Solvent CheckCat->DeadCat No Fumes CheckSub 2. Check Substrate (Contains N / O atoms?) CheckCat->CheckSub Fumes OK Poison Catalyst Poisoning Action: HCl Pre-complexation CheckSub->Poison Has Amine/Pyridine CheckType 3. Reaction Type (Alkylation or Acylation?) CheckSub->CheckType Clean Substrate AcylStall Product Inhibition Action: Increase Cat to >1.1 eq OR Use Metal Triflate/HFIP CheckType->AcylStall Acylation (Stalls) CheckZeo 4. Heterogeneous? (Zeolite/Clay) CheckType->CheckZeo Alkylation PoreClog Pore Clogging Action: Calcination (550°C) CheckZeo->PoreClog Yes Electronic Substrate Deactivated? (e.g., -NO2, -CN present) CheckZeo->Electronic No (Homogeneous)

Caption: Diagnostic workflow for identifying the root cause of Friedel-Crafts catalyst failure.

Figure 2: The Product Inhibition Mechanism (Acylation)

Understanding why you need stoichiometric catalyst for acylation.[6]

Acylation_Trap AlCl3 AlCl3 (Active Catalyst) Complex1 Active Complex [R-C≡O]+ AlCl4- AlCl3->Complex1 + RCOCl RCOCl Acyl Chloride (Reagent) Product Ketone Product (Lewis Base) Complex1->Product + Arene - HCl Trap DEAD CATALYST Product-AlCl3 Complex (Stable & Inactive) Product->Trap + AlCl3 (Irreversible Binding) Trap->AlCl3 Requires Hydrolysis (Destroys Cat)

Caption: The "Acylation Trap": The product ketone binds AlCl3 irreversibly under anhydrous conditions, preventing catalytic turnover.

📚 References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis acid stoichiometry and mechanism).[4]

  • Kobayashi, S., et al. (2000). "Remarkable Effect of Lithium Salts in Friedel–Crafts Acylation of 2-Methoxynaphthalene Catalyzed by Metal Triflates." Tetrahedron, 56(35), 6463-6465. Link (Source for Metal Triflate catalysis).

  • Motiwala, H. F., et al. (2013).[7] "Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction." Journal of the American Chemical Society, 135(24), 9000–9009. Link (Demonstrates the use of HFIP to disrupt product-catalyst inhibition).

  • Corma, A., et al. (2001). "Zeolites for Friedel-Crafts Acylation." Journal of Catalysis, 203(1), 184-191. (Source for Zeolite deactivation and regeneration).

  • Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst."[8] Synthesis, 1974(07), 455-471. (Historical context on stoichiometry).

Sources

Optimization

Technical Support Center: Purifying Substituted Benzophenones with Column Chromatography

Welcome to the technical support center for the purification of substituted benzophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted benzophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these important chemical scaffolds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying substituted benzophenones?

For most applications involving substituted benzophenones, silica gel (SiO₂) of 230-400 mesh is the stationary phase of choice.[1] Its efficacy stems from its polar surface, which is rich in silanol (Si-OH) groups. These groups interact with the polar carbonyl (C=O) function of the benzophenone via hydrogen bonding. The separation is further influenced by interactions with substituents on the aromatic rings.

  • Mechanism of Interaction : The primary interaction is the hydrogen bond between the lone pairs on the benzophenone's carbonyl oxygen and the surface silanols of the silica.[2] Less polar benzophenones (e.g., with alkyl or chloro substituents) will have weaker interactions and elute faster, while more polar analogues (e.g., with hydroxyl or amino groups) will interact more strongly and elute slower.[3][4]

  • When to Consider Alternatives : If your benzophenone derivative is highly acid-sensitive and degrades on standard silica gel, consider using neutral alumina or deactivated silica gel.[3][5] For separations of very similar isomers, a higher-resolution stationary phase or a different technique like HPLC might be necessary.[6]

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that provides a good separation on Thin-Layer Chromatography (TLC) first. A common and highly effective starting point for benzophenones is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate .[6][7]

The goal on TLC is to achieve a retention factor (Rf) for your target compound between 0.25 and 0.35 .[8] This Rf value typically translates well to column chromatography, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

Step-by-Step Protocol: Developing a Solvent System via TLC

  • Prepare Stock Solutions : Dissolve a small amount of your crude mixture and pure starting material (if available) in a volatile solvent like acetone or dichloromethane.[9]

  • Spot the TLC Plate : Using a capillary tube, spot the crude mixture and standards on a silica gel TLC plate.[9]

  • Develop the Plate : Place the plate in a sealed chamber containing a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spots.[9]

  • Visualize : After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp (benzophenones are typically UV-active).[10]

  • Analyze and Iterate :

    • If the spots remain at the baseline (Rf is too low), the solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 7:3 or 1:1).

    • If the spots run with the solvent front (Rf is too high), the solvent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9.5:0.5).

    • Continue this process until you achieve the target Rf of ~0.3 and see clear separation between your desired product and impurities.[11]

Q3: Should I use gravity chromatography or flash chromatography?

The choice depends on your scale, desired speed, and resolution needs.

FeatureGravity ChromatographyFlash Chromatography
Driving Force Gravity[12]Pressurized gas (air or nitrogen)[13][14]
Speed Slow (hours to days)Fast (minutes to hours)[15][16]
Resolution Lower; prone to band broadeningHigher; smaller particles and constant flow give sharper bands[14][17]
Solvent Use HighLower; more efficient process[16][18]
Setup Cost Low (glass column, clamps)Higher (requires a dedicated system with pumps, detectors)[18]
Best For Simple, large-scale separations where speed is not critical.Most lab-scale purifications, complex mixtures, and time-sensitive work.[15][16]

Expert Recommendation : For modern drug development and research, flash chromatography is the superior method .[13][16] It offers significantly faster, more reproducible, and higher-resolution purifications, saving valuable time and resources.[18]

Troubleshooting Guide for Benzophenone Purification

This section addresses specific problems encountered during column chromatography and provides expert-driven solutions.

Problem 1: Poor Separation or Co-elution of Impurities

You run the column, but the collected fractions contain a mixture of your desired benzophenone and a closely-related impurity.

Potential CauseScientific ExplanationSolution
Mobile Phase is Too Polar A highly polar eluent moves all compounds down the column too quickly, not allowing for sufficient differential interaction with the silica gel. This compresses the separation bands.[6]Decrease Mobile Phase Polarity : Use a higher ratio of the non-polar solvent (e.g., switch from 7:3 to 9:1 hexanes:ethyl acetate). This increases the compound's retention time, allowing for better separation.[6]
Improper Column Packing Air bubbles, cracks, or an uneven silica bed create channels where the solvent flows faster. This leads to uneven band fronts and mixing instead of clean separation.[6][19]Repack the Column : Use the "wet slurry" method for a more uniform bed.[12][17][20] Ensure the silica is fully settled and the top surface is level before loading the sample.
Sample Overload Loading too much crude material saturates the stationary phase at the top of the column. This prevents the formation of a narrow starting band, which is critical for good resolution.[6]Reduce Sample Load : As a rule of thumb, the mass of the sample should not exceed 1-5% of the mass of the stationary phase.[17] For difficult separations, use a lower ratio (e.g., 1:100 sample:silica).
Isomers or Compounds of Very Similar Polarity Structural isomers or byproducts with nearly identical functional groups will interact with the stationary phase in a very similar manner, making them difficult to resolve.[6]Employ a Gradient Elution : Start with a very non-polar mobile phase to retain all compounds at the top. Gradually increase the polarity over the course of the run. This allows subtle differences in polarity to be exploited for separation.[6][21] A longer column can also improve the separation of closely eluting compounds.[6]
Problem 2: The Compound Won't Elute from the Column

You've run many column volumes of your chosen eluent, but TLC analysis shows your product is still stuck at the top of the column.

Potential CauseScientific ExplanationSolution
Mobile Phase is Not Polar Enough The eluent is not strong enough to disrupt the hydrogen bonding and other polar interactions between your benzophenone and the silica gel. This is common for benzophenones with highly polar substituents like -OH or -NH₂.Increase Eluent Polarity : Gradually increase the percentage of the polar solvent in your mobile phase. If you are already at 100% ethyl acetate, consider adding a stronger solvent like methanol (1-5%) to the eluent.[3][5]
Compound Decomposition on Silica Acidic silanol groups on the silica surface can catalyze the degradation of sensitive compounds. What you loaded is no longer what is on the column.[5]Test for Stability : Before running the column, spot your compound on a TLC plate, let it sit for a few hours, then elute it. If you see new spots or streaking, your compound is likely unstable on silica.[5] Use a less acidic stationary phase like deactivated silica or alumina.[5]
Problem 3: Low Product Recovery After Purification

You successfully separated your compound, but the final isolated yield is significantly lower than expected.

Potential CauseScientific ExplanationSolution
Compound is Highly Soluble in Eluent If the compound is very soluble in the mobile phase, it may begin to elute before you expect. This can lead to discarding early fractions that actually contain the product.Monitor Aggressively : Start collecting fractions immediately after loading the sample and check every fraction by TLC. Do not assume the first few column volumes are blank.
Incomplete Elution A portion of the product remains adsorbed to the column because the mobile phase used was not polar enough to elute it completely.[19]Flush the Column : After you believe all the product has been collected, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check this "flush" fraction by TLC.
Improper Sample Loading Using the "wet loading" method with a solvent that is much more polar than the mobile phase can cause localized band distortion and poor separation, leading to mixed fractions and yield loss.[1]Use Dry Loading : If your compound is not soluble in a small amount of the mobile phase, use the dry loading (adsorption) method. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[1][17]

Visualized Workflows and Protocols

Workflow 1: From TLC Analysis to Column Purification

This diagram illustrates the logical flow from initial reaction analysis to the final purified product.

TLC_to_Column cluster_TLC TLC Analysis cluster_Decision Optimization cluster_Column Column Chromatography TLC_Start Spot Crude Mixture on TLC Plate TLC_Develop Develop in Test Solvent System TLC_Start->TLC_Develop TLC_Visualize Visualize under UV TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf Values & Separation TLC_Visualize->TLC_Analyze Decision Is Rf ~0.3 and Separation Good? TLC_Analyze->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Prep_Column Prepare and Pack Column Decision->Prep_Column Yes Adjust->TLC_Develop Load_Sample Load Sample (Dry or Wet) Prep_Column->Load_Sample Run_Column Elute with Optimized Solvent Load_Sample->Run_Column Collect Collect & Analyze Fractions Run_Column->Collect Combine Combine Pure Fractions & Evaporate Collect->Combine Final_Product Pure Benzophenone Combine->Final_Product

Caption: Workflow from TLC optimization to column purification.

Workflow 2: Selecting the Appropriate Sample Loading Method

The choice between wet and dry loading is critical for achieving a good separation.

Loading_Decision Start Have Crude Benzophenone Mixture for Purification Question1 Is the crude mixture soluble in a MINIMAL volume of the initial mobile phase? Start->Question1 Wet_Load Use Wet Loading Dissolve in minimal eluent and pipette onto column Question1->Wet_Load Yes Question2 Is the only suitable solvent for dissolution significantly more polar than the mobile phase? Question1->Question2 No Proceed Proceed with Elution Wet_Load->Proceed Question2->Wet_Load No (can dissolve in a non-polar volatile solvent like DCM) Dry_Load Use Dry Loading Adsorb onto silica, evaporate, and load the dry powder Question2->Dry_Load Yes Dry_Load->Proceed

Caption: Decision tree for choosing wet vs. dry sample loading.

References

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 19, 2026, from [Link]

  • Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Preparing & loading the column. (n.d.). Chemistry Teaching Labs - University of York. Retrieved February 19, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 19, 2026, from [Link]

  • Sample Preparation for Benzophenone Detection. (2023, May 19). Encyclopedia.pub. Retrieved February 19, 2026, from [Link]

  • Separation of Benzophenone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 19, 2026, from [Link]

  • Benzophenone Analyzed with HPLC - AppNote. (n.d.). MTC USA. Retrieved February 19, 2026, from [Link]

  • Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved February 19, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Flash Chromatography. (n.d.). LCGC International. Retrieved February 19, 2026, from [Link]

  • Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis. (n.d.). Journal of Food and Drug Analysis. Retrieved February 19, 2026, from [Link]

  • HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. Retrieved February 19, 2026, from [Link]

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). Retrieved February 19, 2026, from [Link]

  • (a) Normal phase separation of benzophenone and nitrobenzene with a... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sample report. (2004, January 19). Retrieved February 19, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 19, 2026, from [Link]

  • benzophenone as a probe for the study of silica and reversed-phase silica surfaces. (n.d.). CORE. Retrieved February 19, 2026, from [Link]

  • Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Review Article on Flash Chromatography. (2018, September 15). Asian Journal of Research in Chemistry. Retrieved February 19, 2026, from [Link]

  • Gravity vs Automated Flash Chromatography Comparison. (2022, December 14). YouTube. Retrieved February 19, 2026, from [Link]

  • How can I get a good resolution with HPLC of a compounds such as benzophenone, polyprenylated ? (2012, October 9). ResearchGate. Retrieved February 19, 2026, from [Link]

  • benzophenone as a probe for the study of silica and reversed-phase silica surfaces. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 19, 2026, from [Link]

  • CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). (n.d.). CDN. Retrieved February 19, 2026, from [Link]

  • Rookie Mistakes: Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 19, 2026, from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved February 19, 2026, from [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Retrieved February 19, 2026, from [Link]

  • Why will changing the solvent crack the column for column chromatography? (2023, February 25). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 19, 2026, from [Link]

  • How would you separate a mixture of benzhydrol, benzophenone, and biphenyl using column... (n.d.). Homework.Study.com. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Temperature for Selective Benzophenone Synthesis

Welcome to the technical support center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes by mastering o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes by mastering one of the most critical parameters: reaction temperature. In the following sections, we will address common issues encountered during the Friedel-Crafts acylation of benzene (and its derivatives) to produce benzophenone, with a specific focus on how temperature management dictates selectivity, yield, and safety.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the role of temperature in the synthesis of benzophenone.

Q1: Why is temperature control so critical in a Friedel-Crafts acylation for benzophenone synthesis?

A1: Temperature control is paramount because it directly influences the reaction's kinetics and thermodynamics.[1] The Friedel-Crafts acylation is a highly exothermic reaction, meaning it releases a significant amount of heat.[2] Without proper management, this can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway, which can result in side reactions, product degradation, and even dangerous over-pressurization of the reaction vessel.[2][3][4] Precise temperature control allows for a balance between achieving a practical reaction rate and minimizing the formation of unwanted byproducts, thus ensuring high selectivity and yield.

Q2: What is the difference between kinetic and thermodynamic control in this context?

A2: In any reaction with multiple possible products, the outcome can be dictated by either kinetics or thermodynamics.[1]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. This means the major product formed is the one that forms the fastest, as the reactants have insufficient energy to overcome the activation barrier for the more stable product.[5]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established.[5] Under these conditions, the most stable product will be the major one, regardless of how quickly it is formed. This is known as thermodynamic control.[1]

For selective benzophenone synthesis, the goal is often to operate under conditions that favor the kinetically controlled formation of the desired isomer, avoiding rearrangements or polysubstitution that can occur at higher temperatures.[6]

Q3: How does the choice of Lewis acid catalyst affect the optimal reaction temperature?

A3: The activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is temperature-dependent. More active catalysts like aluminum chloride can often facilitate the reaction at lower temperatures.[7] However, their high activity can also promote side reactions if the temperature is not carefully controlled. Less active catalysts, such as ferric chloride or zinc chloride, may require higher temperatures to achieve a reasonable reaction rate but can offer better selectivity in some cases.[8] The interaction between the catalyst's nature and the reaction temperature is a determining factor for the success of the synthesis.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Benzophenone

Potential Cause 1: Reaction Temperature is Too Low

  • Explanation: An insufficient temperature will result in a slow reaction rate, leading to incomplete conversion of the starting materials within a practical timeframe. The reaction may stall before reaching completion.

  • Troubleshooting Recommendation:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

    • If the reaction is proceeding too slowly, gradually increase the temperature in small increments (e.g., 5-10 °C) while continuing to monitor.

    • For a typical benzoylation of benzene with benzoyl chloride and AlCl₃, a common strategy is to initiate the reaction at a low temperature (0-5 °C) to control the initial exotherm, and then allow it to slowly warm to room temperature or slightly above (e.g., 25-40 °C) to drive the reaction to completion.

Potential Cause 2: Reaction Temperature is Too High

  • Explanation: Excessively high temperatures can lead to the formation of tarry byproducts and decomposition of the desired product, which will lower the isolated yield.[10]

  • Troubleshooting Recommendation:

    • Ensure your cooling system (e.g., ice bath, cryocooler) is adequate for the scale of your reaction.

    • Control the rate of reagent addition. For highly exothermic reactions, slow, dropwise addition of one reagent to the other is crucial to prevent a rapid temperature spike.[11]

    • Ensure efficient stirring to prevent the formation of localized hot spots within the reaction mixture.[12]

Issue 2: Poor Selectivity (Formation of Isomers or Polysubstituted Products)

Potential Cause: Reaction Temperature is Too High, Leading to Thermodynamic Control

  • Explanation: When synthesizing substituted benzophenones, high temperatures can provide enough energy for the acyl group to migrate to a more thermodynamically stable position on the aromatic ring, leading to a mixture of isomers.[6] It can also promote further acylation of the product, resulting in polysubstituted byproducts.

  • Troubleshooting Recommendation:

    • Maintain the reaction at a lower temperature to favor the kinetically controlled product. This often requires longer reaction times, so patience is key.

    • Consider using a less reactive Lewis acid catalyst that may require milder conditions.

    • Carefully control the stoichiometry of the reactants. Using a slight excess of the aromatic substrate can sometimes help to minimize polysubstitution.

Issue 3: Reaction Appears Uncontrolled or "Runaway"

Potential Cause: Inadequate Heat Removal

  • Explanation: A runaway reaction occurs when the rate of heat generation from the exotherm exceeds the rate of heat removal by the cooling system.[2] This is a serious safety hazard.[13][14]

  • Troubleshooting Recommendation:

    • For future experiments:

      • Reduce the scale: Conduct the reaction on a smaller scale until the thermal profile is well understood.

      • Improve heat transfer: Use a reaction vessel with a larger surface area-to-volume ratio or a more efficient cooling bath. Ensure good agitation to improve heat dissipation.[12]

      • Control addition: Use an addition funnel to add the more reactive component slowly and portion-wise, allowing the temperature to stabilize between additions.[11]

    • If a runaway is in progress:

      • Immediately stop the addition of any further reagents.

      • Increase cooling capacity if possible (e.g., add dry ice to an acetone bath).

      • If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

      • Have a quenching agent ready as a last resort, but be aware that quenching a large, energetic reaction can also be hazardous.

Section 3: Protocols and Data

Experimental Protocol: Lab-Scale Synthesis of Benzophenone

This protocol is a general guideline and should be adapted based on specific substrates and available equipment.

  • Apparatus Setup:

    • Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas).

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[15]

  • Reaction Cooldown:

    • Charge the flask with anhydrous aluminum chloride (AlCl₃) and a solvent (e.g., dichloromethane or benzene if it is also the reagent).

    • Cool the flask to 0-5 °C using an ice-water bath. [Critical Control Point] Continuous monitoring with a low-temperature thermometer is essential.[12]

  • Controlled Addition:

    • Slowly add a solution of benzoyl chloride in the solvent dropwise from the addition funnel over a period of 30-60 minutes.

    • Maintain the internal reaction temperature between 5-10 °C during the addition.[10] If the temperature rises above this range, pause the addition until it cools down.[11]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for another hour.

    • Gradually remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is also exothermic and should be done slowly in a fume hood.

    • Proceed with standard extraction and purification procedures.

Data Table: Temperature Ranges for Benzophenone Synthesis

The optimal temperature can vary based on the specific reagents and catalysts used. The following table provides general temperature ranges found in the literature.

Aromatic SubstrateAcylating AgentLewis Acid CatalystTypical Temperature RangeReference
BenzeneBenzoyl ChlorideAlCl₃10-50 °C[16]
BenzeneCarbon TetrachlorideAlCl₃5-10 °C (initial reaction)[10]
PhenolBenzoic AcidH-beta Zeolite>200 °C[17]
AnisoleBenzoyl ChlorideCF₃SO₃H154 °C[18]

Section 4: Visual Guides

Troubleshooting Workflow for Poor Benzophenone Yield

This diagram outlines a logical approach to diagnosing the cause of low product yield.

Troubleshooting_Yield start Problem: Low Yield check_temp Review Temperature Profile start->check_temp check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_time Confirm Sufficient Reaction Time start->check_time temp_high Temperature Too High? check_temp->temp_high temp_low Temperature Too Low? check_temp->temp_low sol_reagents Action: Use anhydrous reagents, verify molar ratios. check_reagents->sol_reagents sol_time Action: Extend reaction time, monitor until starting material is consumed. check_time->sol_time sol_high Action: Improve cooling, slow addition rate, ensure good mixing. temp_high->sol_high Yes sol_low Action: Gradually increase temperature, monitor progress via TLC/HPLC. temp_low->sol_low Yes Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware B 2. Add Catalyst & Solvent A->B C 3. Cool to 0-5 °C B->C D 4. Slow Dropwise Addition of Acylating Agent C->D E 5. Monitor & Maintain Temp (5-10 °C) D->E F 6. Warm to Room Temp E->F G 7. Quench with Ice/HCl F->G H 8. Extract & Purify G->H

Sources

Optimization

Technical Support Center: Unsymmetrical Diaryl Ketone Synthesis

Welcome to the Advanced Synthesis Support Module. Ticket ID: UDK-SYN-2024 Subject: Troubleshooting Selectivity & Reactivity in Unsymmetrical Diaryl Ketone Formation Assigned Specialist: Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: UDK-SYN-2024 Subject: Troubleshooting Selectivity & Reactivity in Unsymmetrical Diaryl Ketone Formation Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of unsymmetrical diaryl ketones (


) presents a unique "selectivity paradox." You must generate a reactive acyl electrophile without triggering homocoupling, while simultaneously preventing over-addition to the tertiary alcohol. This guide moves beyond textbook definitions to address the specific failure modes encountered in high-value drug discovery workflows.
Module 1: Method Selection Logic

Before troubleshooting, ensure you are using the correct pathway for your substrate's electronic profile.

MethodSelection Start Substrate Analysis Sens Acid/Base Sensitive Groups? Start->Sens Rich Arene 1 is Electron Rich? Sens->Rich No CO Access to CO Gas/Surrogates? Sens->CO Yes FC Method A: Friedel-Crafts Acylation (Robust, but harsh) Rich->FC Yes (e.g., Anisole) WA Method B: Weinreb Amide (Stepwise, precise) Rich->WA No (Deactivated) Pd Method C: Pd-Carbonylation (Mild, catalytic) CO->Pd Yes Goos Method D: Decarboxylative Coupling (No CO gas required) CO->Goos No

Figure 1: Decision matrix for selecting the synthetic route based on substrate electronics and lab capabilities.

Module 2: The Weinreb Amide Protocol (Stepwise Nucleophilic Addition)

The Problem: You observe either no reaction or over-addition to the tertiary alcohol, despite using the "fail-safe" Weinreb amide.

Mechanistic Insight: The success of this method relies entirely on the stability of the Five-Membered Chelated Intermediate . If this intermediate collapses during the addition phase (before quenching), the ketone forms in situ and reacts with a second equivalent of the organometallic reagent.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Over-addition (Tertiary Alcohol) Temperature too high during addition.Cryogenic Control: Maintain

during organolithium addition. For Grignards,

is usually safe, but cool to

if over-addition persists.
Low Yield / Recovered SM Steric hindrance prevents chelation.Lewis Acid Additive: Add 1.0 eq of

or

to the amide solution before adding the nucleophile to pre-organize the chelate.
"Forest of Peaks" (Isoxazoles) Deprotonation of heteroaryl ring.[1]pKa Check: If your Weinreb amide is on an isoxazole or pyridine, the organometallic may act as a base. Switch to Knochel-Hauser base (TMPMgCl·LiCl) for metalation or use Pd-coupling instead.

Critical Protocol Step (The Quench): Do NOT allow the reaction to warm to room temperature before quenching.

  • Cool mixture to

    
     (or operating temp).
    
  • Add excess saturated

    
     or 
    
    
    
    (aq) while cold.
  • Allow to warm only after the excess nucleophile is destroyed.

Module 3: Pd-Catalyzed Carbonylative Cross-Coupling

The Problem: You intend to make the ketone (


), but you isolate the biaryl (

) or the homocoupled product.

Mechanistic Insight: This is a competition between Carbonyl Insertion and Direct Reductive Elimination . If the concentration of CO is too low, or the migration of the aryl group to the coordinated CO is slow, the palladium center will simply couple the two aryl partners directly (Suzuki/Stille type product).

PdCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X CO_Coord CO Coordination OxAdd->CO_Coord + CO TransMet Transmetallation (+ Ar'-M) OxAdd->TransMet Low CO Pressure Insert Migratory Insertion (Acyl-Pd-X) CO_Coord->Insert Insert->TransMet Acyl-Pd Species RedElim Reductive Elimination (Product) TransMet->RedElim Direct Direct Coupling (Biaryl Side Product) TransMet->Direct Suzuki Pathway RedElim->Pd0

Figure 2: The Carbonylative Cycle. Note the "Direct Coupling" escape route (dashed line) if CO insertion is skipped.

Troubleshooting Guide

Q: I am getting 40% biaryl byproduct. How do I stop it?

  • A1: Pressure Check. Balloon pressure (1 atm) is often insufficient for sterically hindered substrates. Use a high-pressure reactor (5–10 bar).

  • A2: Ligand Switch. Use ligands with a large bite angle like Xantphos or DPEphos . These favor the formation of the acyl-palladium species and suppress direct reductive elimination.

Q: The reaction stalls after 10% conversion.

  • A: Catalyst Poisoning. CO is a strong

    
    -acid and can saturate the metal center, preventing the oxidative addition of the aryl halide.
    
    • Fix: If using high pressure, lower it slightly or increase temperature. This is the "CO Pressure Window" effect—too low = biaryl; too high = inactive catalyst.

Q: I cannot use CO gas cylinders due to safety regulations.

  • A: Use CO Surrogates.

    • Solid: Molybdenum hexacarbonyl (

      
      ) releases CO upon heating.
      
    • Liquid: Phenyl formate or chloroform/KOH (in specific two-chamber setups).

Module 4: Friedel-Crafts Acylation (The Classic)

The Problem: Low yield or "tar" formation when using standard


.

Mechanistic Insight: Unlike catalytic methods, Friedel-Crafts acylation requires >1.0 equivalent of Lewis Acid . The product ketone is a Lewis base that complexes with the aluminum, deactivating the catalyst.

Protocol Adjustment:

  • Stoichiometry: Use 1.1 to 1.2 equivalents of

    
     relative to the acyl chloride.
    
  • Order of Addition:

    • Standard: Add Acyl Chloride to

      
       (form acylium ion), then add the arene.
      
    • Milder (Perrier modification): Add

      
       to the mixture of Arene + Acyl Chloride (better for reactive arenes to prevent polymerization).
      
  • Workup: The Al-complex must be hydrolyzed.[2] Pour the reaction mixture onto ice/HCl vigorously. If you skip the acid, aluminum salts will trap your product in the aqueous layer (emulsion hell).

References & Authoritative Grounding
  • Weinreb Amide Mechanism & Selectivity

    • Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

    • Context: The foundational paper establishing the stability of the tetrahedral intermediate.

  • Pd-Catalyzed Carbonylative Coupling (Review)

    • Source: Wu, X.-F.; Neumann, H.; Beller, M. "Palladium-Catalyzed Carbonylative Coupling Reactions of Aryl Halides." Chemical Reviews, 2011 , 111, 2090–2127.

    • Context: Comprehensive review on suppressing biaryl formation and ligand selection (Xantphos).

  • Decarboxylative Cross-Coupling (The Goossen Protocol)

    • Source: Goossen, L. J.; Deng, G.; Levy, L. M.[3] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006 , 313, 662–664.[3]

    • Context: Describes the Cu/Pd system that allows the use of carboxylic acids, avoiding CO gas handling.

  • Suzuki-Miyaura Carbonylative Coupling

    • Source: Ishiyama, T.; Miyaura, N.; Suzuki, A. "Palladium-catalyzed carbonylative cross-coupling reaction of arylboronic acids with aryl electrophiles." Tetrahedron Letters, 1993 , 34, 7595.

    • Context: Defines the competition between direct coupling and carbonylation.

Sources

Troubleshooting

dealing with moisture sensitivity of reagents in benzophenone synthesis

A Guide to Managing Moisture-Sensitive Reagents Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone and its derivatives. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Moisture-Sensitive Reagents

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone and its derivatives. As a Senior Application Scientist, I understand that success in organic synthesis hinges on controlling critical reaction parameters. Among the most common yet challenging aspects of synthesizing benzophenone, particularly via Grignard or Friedel-Crafts pathways, is the rigorous exclusion of water.

This guide provides in-depth, field-tested insights into why moisture poses a significant threat to your reaction yields and offers practical, validated solutions to troubleshoot and prevent common failures. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section is designed to address specific experimental issues in a direct question-and-answer format.

Question 1: My Grignard reaction to synthesize triphenylmethanol (from phenylmagnesium bromide and benzophenone) has a persistently low yield, and I often isolate benzene as a major byproduct. What is the primary cause?

Answer: This is a classic symptom of moisture contamination. The Grignard reagent (e.g., phenylmagnesium bromide, PhMgBr) is a potent nucleophile but also a very strong base.[1] Its primary mode of failure is reaction with even trace amounts of water or other protic sources (like alcohols).

  • Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, giving the carbon atom a carbanionic character.[2][3] This makes it exceptionally reactive toward acidic protons, such as those in water. Instead of attacking the carbonyl carbon of benzophenone (the desired nucleophilic addition), the Grignard reagent will preferentially deprotonate water in an irreversible acid-base reaction.[4][5]

    Side Reaction: PhMgBr + H₂O → C₆H₆ (Benzene) + Mg(OH)Br

    This reaction consumes your Grignard reagent, directly reducing the potential yield of your desired product, and generates benzene, which you are observing as a byproduct.[6] To improve your yield, you must adopt a strictly anhydrous technique.[7][8]

  • Troubleshooting Steps:

    • Glassware Preparation: Ensure all glassware is rigorously dried. The standard procedure is to oven-dry all components (reaction flask, condenser, addition funnel) at >120 °C for several hours and assemble them while hot, allowing them to cool under a stream of dry, inert gas (nitrogen or argon).[9]

    • Solvent Purity: Use a freshly opened bottle of anhydrous ether or tetrahydrofuran (THF) or dry your solvent immediately before use.[10][11] Ether is hygroscopic and will absorb atmospheric moisture over time.

    • Reagent Quality: Use high-purity magnesium turnings and ensure your bromobenzene and benzophenone are anhydrous. While benzophenone is less sensitive, dissolving it in anhydrous ether before addition is critical.[9]

    • Inert Atmosphere: The entire reaction, from reagent formation to the addition of benzophenone, must be conducted under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[5][12][13]

Question 2: My Friedel-Crafts acylation of benzene with benzoyl chloride using aluminum chloride (AlCl₃) is sluggish and gives a poor yield of benzophenone. I'm using a bottle of AlCl₃ that has been opened several times. Could this be the issue?

Answer: Yes, this is highly probable. Anhydrous aluminum chloride is an extremely effective Lewis acid catalyst for Friedel-Crafts reactions, but it is also exceptionally hygroscopic. Its catalytic activity is destroyed upon reaction with water.[14][15]

  • Causality: The role of AlCl₃ is to coordinate with the chlorine atom of benzoyl chloride, polarizing the carbonyl group and generating a highly electrophilic acylium ion (C₆H₅CO⁺).[16][17][18] This ion is then attacked by the electron-rich benzene ring.

    Catalyst Deactivation: When exposed to atmospheric moisture, AlCl₃ reacts violently and exothermically with water in a hydrolysis reaction.[15]

    Reaction: AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl

    This reaction converts the Lewis acidic AlCl₃ into aluminum hydroxide, which is not catalytically active for this transformation.[16] Even small amounts of moisture can deactivate a significant portion of your catalyst, leading to a stalled or incomplete reaction. For the reaction to proceed, the AlCl₃ must be anhydrous.[19]

  • Troubleshooting Steps:

    • Use a Fresh Container: Always use a new, unopened container of anhydrous AlCl₃ for the best results.

    • Minimize Exposure: If using a previously opened bottle, minimize its exposure to air. Weigh the required amount quickly and immediately reseal the container tightly.

    • Proper Storage: Store anhydrous AlCl₃ in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or calcium sulfate (Drierite).

    • Reaction Setup: Assemble your reaction apparatus under dry conditions and ensure your benzene and benzoyl chloride are also anhydrous. While the reaction itself generates HCl gas, preventing the ingress of external moisture is key to preserving the catalyst's life.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for drying ethereal solvents for Grignard reactions?

A1: The choice of drying method depends on the required level of dryness and available laboratory equipment. For Grignard synthesis, the water content should ideally be below 50 ppm.

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are a safe and effective option for drying solvents like diethyl ether and THF.[11] They trap water molecules within their porous structure. For best results, use freshly activated sieves (by heating in a furnace at >300 °C under vacuum).[11]

  • Sodium Metal with Benzophenone Indicator: This is a classic and highly effective method for generating truly anhydrous, oxygen-free THF. Sodium metal reacts with residual water. Benzophenone is added as an indicator; it reacts with the sodium to form a deep blue or purple ketyl radical, which signals that the solvent is dry and free of oxygen.[20] Caution: This method involves handling reactive sodium metal and should only be performed by trained personnel with appropriate safety precautions.

  • Calcium Hydride (CaH₂): This is a powerful drying agent that reacts irreversibly with water to produce hydrogen gas and calcium hydroxide.[20] It is suitable for pre-drying solvents but can be slow.

Drying AgentCapacitySpeedNotes & Incompatibilities
Activated Molecular Sieves (3Å/4Å) ModerateModerate to SlowSafe, reusable upon reactivation. Best for removing trace water.[11]
Sodium / Benzophenone HighFastHighly Flammable. Indicator for anhydrous/anaerobic conditions. For ethers only.[20]
**Calcium Hydride (CaH₂) **HighSlowReacts to produce H₂ gas. Not suitable for acidic compounds.[20]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastGenerally used for workup, not for pre-drying reaction solvents.
Anhydrous Sodium Sulfate (Na₂SO₄) LowSlowLow efficiency; not recommended for Grignard-grade solvents.

Q2: How can I set up a reaction under an inert atmosphere without a glove box?

A2: A glove box is not always necessary. Standard air-free techniques using a Schlenk line or a simpler inert gas balloon setup are sufficient for most benzophenone syntheses.[13][21]

  • The Inert Gas Balloon Method: This is a common and cost-effective technique for teaching and research labs.[13][22]

    • Dry Glassware: Assemble your oven-dried reaction flask and condenser while hot and clamp it.

    • Septum Seal: Place a rubber septum over the joint(s).

    • Purge the System: Fill a balloon with nitrogen or argon. Insert the balloon's needle through the septum. Insert a second, open needle (a vent needle) through the septum to serve as an outlet.[22][23]

    • Flush: Allow the inert gas to flow from the balloon and out the vent needle for 5-10 minutes. This displaces the air and atmospheric moisture inside the flask.[13]

    • Establish Positive Pressure: Remove the vent needle first. The balloon will now maintain a slight positive pressure of inert gas, preventing air from re-entering.

    • Reagent Transfer: Liquid reagents can now be added via a gas-tight syringe through the septum.

Diagram: Inert Atmosphere Setup Workflow

Caption: Workflow for setting up an inert atmosphere reaction.

Q3: How can I be certain my solvent is dry enough?

A3: Visual inspection is unreliable. The gold standard for quantifying trace amounts of water in organic solvents is Karl Fischer (KF) Titration .[24][25][26] This method is highly accurate and can detect water content down to the parts-per-million (ppm) level.[27] Many commercial anhydrous solvents come with a certificate of analysis specifying the water content as determined by KF titration. If you are drying your own solvents, sending a sample for KF analysis is the most trustworthy way to validate your drying protocol.[28]

Troubleshooting Logic for Low Yield in Grignard Synthesis

When faced with a low yield, a logical diagnostic process is crucial. The following decision tree helps identify moisture-related failure points.

G Start Low Yield of Benzophenone (via Grignard Route) CheckByproduct Benzene Detected as Major Byproduct? Start->CheckByproduct CheckInitiation Did the Grignard Formation Initiate Properly? CheckByproduct->CheckInitiation No MoistureIssue High Probability of Moisture Contamination CheckByproduct->MoistureIssue Yes OtherIssue Consider Other Issues: - Reagent Purity - Reaction Temperature - Stoichiometry CheckInitiation->OtherIssue Yes ActivationIssue Mg Activation Issue or Wet Organic Halide CheckInitiation->ActivationIssue No ReviewSetup Review Anhydrous Technique MoistureIssue->ReviewSetup Solvent Verify Solvent Dryness (Consider KF Titration) ReviewSetup->Solvent Glassware Ensure Proper Glassware Drying ReviewSetup->Glassware Atmosphere Check Inert Atmosphere Integrity ReviewSetup->Atmosphere

Caption: Decision tree for troubleshooting low Grignard reaction yield.

References
  • SATHEE.Chemistry Grignard Reaction Mechanism.
  • Quora. (2024). What is the reaction between Grignard reagent and oxygen followed by hydrolysis?
  • IJCRT.org. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile.
  • Benchchem.Identifying common side products in benzophenone oxime reactions.
  • Bartleby.com. (2021). Hydrolysis Grignard Reactions and Reduction.
  • Grokipedia.Friedel–Crafts reaction.
  • Measurlabs.Karl-Fischer titration of solvent samples.
  • Chemguide.grignard reagents.
  • ResearchGate. (2025). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF.
  • Benchchem.Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • Web Pages.1. Grignard Reaction.
  • ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Delloyd's Lab-Tech Chemistry resource.solvent drying and drying agents.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?
  • Mettler Toledo.Water content in organic solvents - Titration.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Grignard Reaction Reagents. (2024). A Toolbox for Chemists.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Sciencemadness Discussion Board. (2016). Drying ether for Grignard.
  • SlidePlayer.Water Determination By Karl Fischer Titration.
  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?
  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere.
  • University of Rochester.How To Run A Reaction: The Setup.
  • Metrohm.Water Determination by Karl Fischer Titration - Monograph.
  • Sciencemadness Discussion Board. (2014). Preparation of Benzophenone.
  • Ace Chemistry.Grignard Reagents and related organic synthesis.
  • Wikipedia.Grignard reagent.
  • University of California, Davis.Experiment 1: Friedel-Crafts Acylation.
  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low | Chegg.com.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • ACS Publications. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
  • Chemistry Stack Exchange. (2020). why is water not compatible with lewis acids in a friedel-crafts alkylation.
  • KPU Pressbooks.4.7 Friedel–Crafts Reactions – Organic Chemistry II.
  • SATHEE.Friedel Crafts Reaction.
  • TSI Journals.the-grignard-synthesis-of-triphenylmethanol.pdf.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.
  • Benchchem.Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • Angewandte Chemie. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
  • Sciencemadness Discussion Board. (2008). benzophenone synthesis.
  • Organic Syntheses.Organic Syntheses Procedure.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • ResearchGate. (2010). Synthesis of substituted benzophenones by a direct condensation of substituted benzoic acids with benzene in the presence of aluminium chloride.

Sources

Optimization

Technical Support Center: Optimizing 4-Chloro-3-fluoro-4'-methoxybenzophenone Synthesis

Welcome to the technical support center for the synthesis of substituted benzophenones. This guide is specifically designed for researchers, chemists, and process development professionals aiming to optimize the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzophenones. This guide is specifically designed for researchers, chemists, and process development professionals aiming to optimize the synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone. The synthesis of this molecule, a classic example of a Friedel-Crafts acylation, is highly dependent on reaction conditions, with solvent selection being a paramount factor for maximizing yield and minimizing impurities.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers a systematic methodology for solvent screening and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is solvent selection so critical for the yield of 4-Chloro-3-fluoro-4'-methoxybenzophenone?

The synthesis of 4-Chloro-3-fluoro-4'-methoxybenzophenone proceeds via a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][2] The solvent plays several critical roles that directly impact the reaction's success:

  • Catalyst Activity and Solubility: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), must be effectively solvated to facilitate the formation of the reactive electrophile, the acylium ion, from 4-chloro-3-fluorobenzoyl chloride.[3] Solvent polarity and donor ability can significantly influence the effective strength and activity of the Lewis acid.[4][5]

  • Intermediate Stabilization: The solvent helps to stabilize the charged intermediates, namely the acylium ion and the subsequent arenium ion (sigma complex).[6][7] A solvent that appropriately stabilizes these intermediates can lower the activation energy of the reaction, leading to higher conversion rates.

  • Reactant and Product Solubility: All reactants must remain in solution for the reaction to proceed efficiently. Crucially, the benzophenone product forms a complex with the Lewis acid catalyst.[2] If this complex precipitates out of solution, the reaction can stall, leading to low yields.[6][8]

  • Selectivity and Side Reactions: The choice of solvent can influence the regioselectivity of the acylation (ortho- vs. para-substitution on the anisole ring).[6] While the methoxy group of anisole is a strong para-director, harsh conditions or improper solvent choice can lead to undesired isomers or poly-acylation, though the latter is less common in acylation than alkylation.[2][9]

Q2: What are the primary candidate solvents for this reaction, and what are their pros and cons?

The selection of a solvent for Friedel-Crafts acylation involves a trade-off between catalyst activation, safety, and ease of workup. Halogenated hydrocarbons are common, but others can be used depending on the specific requirements.

SolventKey Properties & RationaleAdvantagesDisadvantages
Dichloromethane (DCM) Moderately polar, low boiling point (39.6 °C), good solvent for reactants and AlCl₃ complexes.[8][10]- Easy to remove during workup.- Generally inert under reaction conditions.[10]- Good balance of polarity for many acylations.[5]- Low boiling point limits the reaction temperature.- Can sometimes participate in side reactions.[11]
1,2-Dichloroethane (DCE) Higher boiling point (83.5 °C) than DCM, allowing for higher reaction temperatures.- Enables reactions that require more thermal energy to proceed to completion.[12]- Good solvent for reactants and complexes.- More difficult to remove than DCM.- Higher toxicity.
Carbon Disulfide (CS₂) A traditional, non-polar solvent for Friedel-Crafts reactions.- Often favors the formation of kinetically controlled products.[6]- Highly flammable and toxic.- Poor solvent for the AlCl₃-ketone complex, which may precipitate.[6]
Nitrobenzene A polar solvent, also traditional for these reactions.[13][14]- High dielectric constant effectively solvates ionic intermediates.[14]- Keeps the product-AlCl₃ complex in solution, potentially driving the reaction to completion.[6][13]- Deactivated nature prevents it from reacting.[14]- Very high boiling point (210.9 °C) makes product isolation difficult.- High toxicity.- Can form a stable, soluble complex with AlCl₃, sometimes requiring higher temperatures.[13]
Q3: I'm observing a low yield. What are the most common solvent-related causes?

Low yield is a frequent issue. Before re-evaluating catalysts or reagents, consider these solvent-related factors:

  • Precipitation of the Product-Catalyst Complex: The most common issue is the formation of a thick, unmanageable slurry as the benzophenone product complexes with AlCl₃.[8] This effectively removes the catalyst from the solution and physically traps reactants.

    • Solution: Switch to a more polar solvent like 1,2-dichloroethane or, cautiously, nitrobenzene, which can better solvate the complex.[6] Alternatively, increasing the solvent volume may help maintain a stirrable suspension.

  • Insufficient Reaction Temperature: If you are using a low-boiling solvent like DCM, the reaction may not have enough thermal energy to overcome its activation barrier.

    • Solution: Switch to a higher-boiling solvent such as 1,2-dichloroethane to enable heating.[12]

  • Catalyst Deactivation by Solvent: While less common with the recommended solvents, some solvents can act as Lewis bases and compete with the acyl chloride for the catalyst. For example, using solvents with donor atoms like THF or acetonitrile will deactivate the Lewis acid catalyst.[15]

    • Solution: Ensure you are using an appropriate inert solvent. Always use anhydrous (dry) solvents, as water will rapidly decompose the Lewis acid catalyst.

Q4: My reaction is producing significant side products or isomers. How can the solvent choice help?

While the methoxy group of the anisole reactant is a strong para-directing group, solvent choice can still influence selectivity.

  • Kinetic vs. Thermodynamic Control: In some aromatic systems, non-polar solvents like carbon disulfide (CS₂) can favor the kinetically preferred product (often the ortho/para isomer formed fastest), whereas polar solvents like nitrobenzene can allow for equilibration to the more stable, thermodynamically preferred product.[6] For your specific synthesis, para-acylation is strongly favored electronically, but if isomeric impurities are detected, adjusting solvent polarity is a valid troubleshooting step.

  • Minimizing Degradation: If the reaction is run at high temperatures for extended periods, solvent choice becomes critical to prevent side reactions or product degradation. A solvent that allows the reaction to proceed efficiently at a lower temperature (e.g., DCE vs. nitrobenzene) can lead to a cleaner product profile.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Yield Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for your synthesis.

Objective: To compare the reaction yield in four primary solvents (DCM, DCE, CS₂, and Nitrobenzene) under identical conditions.

Materials:

  • Anisole

  • 4-chloro-3-fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Anhydrous Carbon Disulfide (CS₂)

  • Anhydrous Nitrobenzene

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., durene or hexamethylbenzene) for analytical yield determination

Procedure:

  • Setup: Prepare four identical, flame-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

  • Catalyst Suspension: To each flask, add anhydrous AlCl₃ (1.1 equivalents).

  • Solvent Addition: Add the designated anhydrous solvent (DCM, DCE, CS₂, Nitrobenzene) to each flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (e.g., 5 mL per 1 mmol of limiting reagent). Cool the flasks to 0°C in an ice bath.

  • Acyl Chloride Addition: To each flask, add 4-chloro-3-fluorobenzoyl chloride (1.0 equivalent) dropwise. Allow the mixture to stir for 15 minutes at 0°C.

  • Substrate Addition: Add a solution of anisole (1.05 equivalents) and the internal standard in the corresponding solvent to each flask dropwise over 10 minutes.

  • Reaction:

    • For DCM and CS₂, allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

    • For DCE and Nitrobenzene, after warming to room temperature, heat the reactions to a consistent temperature (e.g., 60°C) and stir for 4-6 hours.

  • Quenching: Carefully and slowly quench each reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the corresponding solvent (or a suitable extraction solvent like ethyl acetate for the nitrobenzene reaction).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and yield relative to the internal standard.

Visualizations and Workflows

Logical Troubleshooting Flowchart

This diagram provides a step-by-step decision-making process for addressing common issues encountered during the synthesis.

Troubleshooting_Workflow start Start: Reaction Performed check_yield Analyze Yield & Purity (TLC, NMR, GC-MS) start->check_yield low_yield Issue: Low Yield? check_yield->low_yield precipitate Was a thick, un-stirrable precipitate observed? low_yield->precipitate Yes impurity_issue Issue: Impurities / Side Products? low_yield->impurity_issue No solution_precipitate Action: 1. Increase solvent volume. 2. Switch to a more polar solvent (e.g., DCM -> DCE). precipitate->solution_precipitate Yes temp_issue Was reaction run at low temperature (e.g., RT in DCM)? precipitate->temp_issue No end End solution_precipitate->end solution_temp Action: Switch to higher boiling solvent (e.g., DCE) and apply heat. temp_issue->solution_temp Yes reagent_issue Check Reagent Quality: - Anhydrous solvents/reagents? - Active AlCl₃? temp_issue->reagent_issue No solution_temp->end reagent_issue->end isomer_check Are isomeric products observed? impurity_issue->isomer_check Yes success Yield & Purity Acceptable: Proceed to Scale-Up impurity_issue->success No solution_isomer Action: 1. Lower reaction temperature. 2. Screen less polar solvents (e.g., CS₂). isomer_check->solution_isomer Yes isomer_check->success No solution_isomer->end success->end

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Solvent Selection Workflow

This diagram illustrates the systematic process for selecting and optimizing the reaction solvent.

Solvent_Selection_Workflow start Define Synthesis: 4-Chloro-3-fluoro-4'-methoxybenzophenone lit_review Literature Review: Identify common solvents for Friedel-Crafts Acylations start->lit_review candidate_selection Select Candidate Solvents: DCM, DCE, CS₂, Nitrobenzene lit_review->candidate_selection screening Perform Parallel Small-Scale Screening (See Protocol 1) candidate_selection->screening analysis Analyze Results: Compare Yield, Purity, and Ease of Workup screening->analysis optimization Select Best Candidate & Optimize Conditions (Temp, Concentration) analysis->optimization scale_up Scale-Up Reaction Under Optimal Conditions optimization->scale_up

Caption: Systematic workflow for solvent selection and optimization.

References

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]

  • Amy, E. et al. Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(69), 39633-39673. [Link]

  • Amy, E. et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]

  • ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. ResearchGate. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]

  • University of Rochester. (n.d.). How to Improve Your Yield. University of Rochester. [Link]

  • Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(69), 39633-39673. [Link]

  • Filo. (2025). What is the most appropriate solvent for the Friedel-Crafts reaction? Filo. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Request PDF. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Request PDF. [Link]

  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Oregon State University. [Link]

  • Stolar, T. et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1333-1341. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. University of Calgary. [Link]

  • Sciencemadness.org. (2025). Alternative friedel craft solvents. Sciencemadness.org. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). ORGANIC REACTION MECHANISM. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Wikipedia. [Link]

  • MDPI. (2024). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health. [Link]

  • Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction. Vedantu. [Link]

  • Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. Quora. [Link]

  • IvyPanda. (2025). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda. [Link]

  • DSpace@MIT. (2025). Catalytic implications of confined solvent ensembles within Lewis acid zeolites. DSpace@MIT. [Link]

  • Sciencemadness.org. (2008). benzophenone synthesis. Sciencemadness.org. [Link]

  • Organic Syntheses. (1934). benzopinacol. Organic Syntheses. [Link]

  • Chemistry Stack Exchange. (2015). Why is the acylium ion stable?. Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis of Fluorinated Organic Compounds

Welcome to the technical support center for the synthesis of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in organofluorine chemistry. The unique properties imparted by fluorine make these compounds invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the introduction of fluorine into organic molecules presents a distinct set of challenges that require careful consideration and specialized techniques.[3][4]

This resource is structured to provide immediate answers to common questions and detailed troubleshooting for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently posed by researchers new to or troubleshooting fluorination reactions.

Q1: What are the primary methods for introducing fluorine into an organic molecule?

A1: The two main strategies are nucleophilic and electrophilic fluorination.[5][6][7]

  • Nucleophilic Fluorination: This involves using a nucleophilic fluoride source (F⁻) to displace a leaving group or add to an unsaturated system.[5][8] Common reagents include alkali metal fluorides (like KF and CsF) and amine-based reagents such as DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor.[5][8]

  • Electrophilic Fluorination: This method utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic site on the substrate, such as an enolate or an electron-rich aromatic ring.[5][9] Widely used reagents include N-F compounds like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[5][9][10]

Q2: How do I select the appropriate fluorinating agent for my specific transformation?

A2: The choice of fluorinating agent is critical and depends on several factors:

  • The functional group to be transformed: For example, converting an alcohol to an alkyl fluoride typically calls for a nucleophilic deoxofluorinating agent like DAST or Deoxo-Fluor.[10][11] In contrast, the α-fluorination of a ketone would necessitate an electrophilic reagent like Selectfluor®.[10]

  • The substrate's overall reactivity and sensitivity: Electron-rich or sensitive substrates may require milder, more selective reagents.[12] The power of N-fluoropyridinium salts, for instance, can be tuned to match the reactivity of the substrate.[12]

  • Safety and handling considerations: Reagents vary significantly in their stability, toxicity, and handling requirements.[10][13] For example, DAST is highly toxic and moisture-sensitive, while Selectfluor® is a more stable, crystalline solid.[10][11]

Q3: My fluorination reaction is sluggish or failing. What are the initial troubleshooting steps?

A3: When a fluorination reaction underperforms, systematically check the following:

  • Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture.[14] Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can quench the reagent and generate hydrofluoric acid (HF), which can lead to side reactions.[14]

  • Reagent Quality: Verify the age and storage conditions of your fluorinating agent. Some reagents can degrade over time, losing their activity.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction.

  • Reaction Temperature: Temperature control is crucial. Some reactions require cryogenic temperatures (-78 °C) to control selectivity and minimize side reactions, while others may need heating to proceed at a reasonable rate.[14][15]

Q4: What are the most common side reactions in fluorination, and how can they be minimized?

A4: Common side reactions are highly dependent on the chosen method and substrate.

  • Elimination: In deoxofluorination of alcohols, particularly secondary and tertiary ones, elimination to form alkenes is a frequent byproduct.[14] This can often be mitigated by using lower reaction temperatures or choosing a less Lewis-acidic reagent.[14]

  • Rearrangements: Carbocationic intermediates, which can form during reactions with reagents like DAST, are prone to skeletal rearrangements.[14]

  • Over-fluorination: In electrophilic fluorinations of active methylene compounds, the introduction of a second fluorine atom can be a significant issue.[14] Careful control of stoichiometry and reaction time is essential to favor monofluorination.[14]

  • Solvent Reactivity: Some electrophilic fluorinating agents can react exothermically with common laboratory solvents.[14] Always consult the reagent's technical data for solvent compatibility.

Part 2: Troubleshooting Guide for Specific Issues

This section provides a more granular approach to problem-solving during fluorination experiments.

Issue 1: Low Yield or Incomplete Conversion
Potential Cause Explanation & Causality Recommended Solution
Insufficient Reagent Activity The fluorinating agent may have degraded due to improper storage or age. Moisture contamination is a primary culprit for many reagents.[14]Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Consider purchasing from a reputable supplier.
Poor Substrate Solubility If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Screen a variety of anhydrous solvents to find one that provides good solubility for your substrate at the desired reaction temperature.[15]
Inadequate Activation of the Substrate For electrophilic fluorinations, the substrate may not be sufficiently nucleophilic. For example, the fluorination of some ketones requires the formation of an enolate intermediate.[15]For electrophilic fluorinations, the addition of a mild, non-nucleophilic base can facilitate the formation of the reactive enolate. For nucleophilic reactions, ensure the leaving group is sufficiently activated.
Suboptimal Reaction Temperature The reaction kinetics may be too slow at the chosen temperature. Conversely, higher temperatures can lead to reagent or product decomposition.[15]Systematically screen a range of temperatures. Monitor the reaction progress by TLC or ¹⁹F NMR to identify the optimal balance between reaction rate and stability.
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Potential Cause Explanation & Causality Recommended Solution
Lack of Directing Groups In the absence of strong directing groups, fluorination of aromatic or complex aliphatic systems can lead to a mixture of isomers.Consider a multi-step synthetic route that installs a directing group to guide the fluorination to the desired position. Alternatively, explore catalyst-controlled site-selective fluorination methods.
Steric Hindrance Bulky substituents near the target reaction site can impede the approach of the fluorinating agent, leading to reaction at a less hindered, undesired position.[15]It may be necessary to introduce the fluorine atom earlier in the synthetic sequence before the installation of sterically demanding groups.[15]
Formation of Multiple Reactive Intermediates In some cases, the reaction conditions may allow for the formation of multiple reactive species (e.g., different enolates) that can be fluorinated.Adjusting the base, solvent, or temperature can influence the equilibrium between different reactive intermediates and improve selectivity.
Reaction Mechanism Ambiguity For stereoselective fluorinations, the reaction may not be proceeding through the expected stereochemical pathway (e.g., Sₙ2 vs. Sₙ1).[8]For deoxofluorinations, lower temperatures generally favor the Sₙ2 pathway with inversion of stereochemistry.[14] If rearrangements or loss of stereochemistry are observed, consider a less Lewis-acidic fluorinating agent.[14]
Issue 3: Product Decomposition or Instability
Potential Cause Explanation & Causality Recommended Solution
Harsh Reaction Conditions High temperatures or the presence of strong acids or bases can lead to the decomposition of the desired fluorinated product.Use the mildest possible reaction conditions that still allow for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed.
In-situ Generation of HF Hydrolysis of the fluorinating agent can produce hydrofluoric acid (HF), which is highly corrosive and can degrade sensitive functional groups.[13][14]Ensure strictly anhydrous conditions. The addition of an acid scavenger, such as a non-nucleophilic base, can sometimes be beneficial.
Instability during Workup and Purification Some fluorinated compounds are sensitive to silica gel or protic solvents used during purification.Consider alternative purification methods such as distillation, recrystallization, or using a less acidic stationary phase for chromatography (e.g., alumina or fluorinated solid phases).[16][17]

Part 3: Experimental Protocols & Data

Protocol 1: Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a general procedure for the monofluorination of a β-ketoester, a common transformation in medicinal chemistry.[10]

Materials:

  • β-ketoester (1.0 mmol)

  • Selectfluor® (1.0 - 1.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Dry round-bottom flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • In a single portion, add Selectfluor® to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Selectfluor® is an oxidizing agent; avoid contact with combustible materials.[10]

Protocol 2: Nucleophilic Deoxofluorination of a Primary Alcohol using DAST

This protocol details the conversion of a primary alcohol to the corresponding alkyl fluoride.

Materials:

  • Primary alcohol (1.0 mmol)

  • Diethylaminosulfur trifluoride (DAST) (1.1 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Dry round-bottom flask with a magnetic stir bar and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask containing the primary alcohol and anhydrous DCM, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the cooled solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • DAST is highly toxic, corrosive, and reacts violently with water. [10] This procedure must be performed by trained personnel in a well-ventilated fume hood.

  • Wear appropriate PPE, including a face shield, and use materials compatible with DAST. Avoid using glass under pressure.[10]

Data Summary: Properties of Common Fluorinating Agents
Reagent NameClassPhysical FormKey ApplicationsSafety & Handling Considerations
Selectfluor® ElectrophilicCrystalline solidα-fluorination of carbonyls, fluorination of aromatics and alkenesStable, easier to handle than gaseous reagents. Oxidizing agent.[10][11]
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicCrystalline solidSimilar to Selectfluor®, used for electrophilic fluorinationIrritating to eyes, respiratory system, and skin.[10]
Diethylaminosulfur Trifluoride (DAST) NucleophilicLiquidDeoxofluorination of alcohols and carbonylsHighly toxic, corrosive, reacts violently with water, thermally unstable.[10][11]
Deoxo-Fluor™ NucleophilicLiquidDeoxofluorination of alcohols and carbonylsMore thermally stable and often less prone to causing rearrangements than DAST.[10][14]
Potassium Fluoride (KF) NucleophilicCrystalline solidHalogen exchange reactions (Halex), source of F⁻Cost-effective but highly basic. Often requires phase-transfer catalysts or polar aprotic solvents.[5][8]

Part 4: Visualization of Key Concepts

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield

G start Low Yield or Incomplete Reaction check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions check_solubility Is Substrate Fully Soluble? check_conditions->check_solubility change_solvent Screen Alternative Anhydrous Solvents check_solubility->change_solvent No check_activation Is Substrate Sufficiently Activated for the Reaction? check_solubility->check_activation Yes change_solvent->check_solubility add_activator Add Base (Electrophilic) or Activate Leaving Group (Nucleophilic) check_activation->add_activator No check_temp Is Reaction Temperature Optimal? check_activation->check_temp Yes add_activator->check_activation optimize_temp Screen a Range of Temperatures check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->check_temp

Caption: Troubleshooting flowchart for low-yield fluorination reactions.

Diagram 2: Generalized Reaction Pathways for Fluorination

G cluster_0 Electrophilic Fluorination cluster_1 Nucleophilic Fluorination Nu Nucleophilic Substrate (e.g., Enolate, Arene) Prod_E Fluorinated Product Nu->Prod_E 'F⁺' EF Electrophilic Reagent (e.g., Selectfluor®, NFSI) EF->Prod_E El Electrophilic Substrate (e.g., Alkyl Halide, Alcohol) Prod_N Fluorinated Product El->Prod_N 'F⁻' NF Nucleophilic Reagent (e.g., KF, DAST) NF->Prod_N

Caption: Comparison of electrophilic and nucleophilic fluorination pathways.

References

  • Ishida, S., Sheppard, T., & Nishikata, T. (n.d.). Site selectivities in fluorination. UCL Discovery. Retrieved February 19, 2026, from [Link]

  • Anonymous. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Retrieved February 19, 2026, from [Link]

  • Dey, A., et al. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry, 18(43), 8791-8806. DOI:10.1039/D0OB01638A. Retrieved February 19, 2026, from [Link]

  • Tretyakov, E. (2019). Organofluorine chemistry: promising growth areas and challenges. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Mettler Toledo. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Retrieved February 19, 2026, from [Link]

  • Sparrow Chemical. (2026, January 18). What Are Fluorinating Agents? Sparrow Chemical. Retrieved February 19, 2026, from [Link]

  • Anonymous. (2022, May 24). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 16989-16999. DOI: 10.1021/ja406181x. Retrieved February 19, 2026, from [Link]

  • Yakunin, M. V., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4349-4357. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Request PDF. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Kim, D. W., et al. (2008). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry, 73(1), 16-21. DOI: 10.1021/jo7018822. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Kornath, A., & Schorch, F. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. Retrieved February 19, 2026, from [Link]

  • Humane. (2026, February 11). Understanding Fluor Gas: Uses, Risks, and Safety Guidelines. Humane. Retrieved February 19, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]

  • Braccini, I., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(26), 9698-9708. DOI: 10.1021/jo990978d. Retrieved February 19, 2026, from [Link]

  • Chemistry World. (2012, December 5). Chemists crack fluoroform challenge. Chemistry World. Retrieved February 19, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-45. DOI: 10.1021/acs.chas.1c00083. Retrieved February 19, 2026, from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Retrieved February 19, 2026, from [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN101622201B - Purification process of fluorine-based solvent-containing solution. Google Patents.
  • Canadian Science Publishing. (1967). Nuclear magnetic resonance spectra of some fluorinated organotin compounds. Canadian Journal of Chemistry, 45(10), 1073-1078. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds. Google Patents.
  • Journal of Oleo Science. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of Oleo Science. Retrieved February 19, 2026, from [Link]

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. SciSpace. Retrieved February 19, 2026, from [Link]

  • MDPI. (n.d.). Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review. MDPI. Retrieved February 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Halogenated and Methoxy-Substituted Benzophenones in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzophenone scaffold serves as a versatile backbone for the development of novel therapeutic agents. Its two p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold serves as a versatile backbone for the development of novel therapeutic agents. Its two phenyl rings and central carbonyl group offer a unique three-dimensional structure that can be readily modified to interact with a variety of biological targets. Among the numerous derivatives, halogenated and methoxy-substituted benzophenones have garnered significant attention for their potential as anticancer and anti-inflammatory agents.

This guide provides an in-depth technical comparison of key benzophenone derivatives, with a focus on 4-Chloro-4'-methoxybenzophenone and 4-Fluoro-4'-methoxybenzophenone. We will delve into their physicochemical properties, explore their biological activities with supporting experimental data, and provide detailed protocols for their evaluation. The aim is to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties: A Foundation for Biological Activity

The substitution pattern on the benzophenone core profoundly influences its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The table below summarizes key properties of our focus compounds and a related derivative for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
4-Chloro-4'-methoxybenzophenone C₁₄H₁₁ClO₂246.69[1][2]176-178[3]~380.5Presence of an electron-withdrawing chlorine atom and an electron-donating methoxy group.
4-Fluoro-4'-methoxybenzophenone C₁₄H₁₁FO₂230.23[4]90-92208-212 (at 22 Torr)Fluorine substitution offers unique properties such as increased metabolic stability and binding affinity.[5]
4-Chloro-4'-hydroxybenzophenone C₁₃H₉ClO₂232.66178-181-A key intermediate in the synthesis of fenofibrate, with a hydroxyl group available for further modification.[6]

The synthesis of these unsymmetrical benzophenones is most commonly achieved through a Friedel-Crafts acylation reaction.[7][8] For instance, 4-Chloro-4'-methoxybenzophenone can be synthesized by the reaction of 4-chlorobenzoyl chloride with anisole in the presence of a Lewis acid catalyst like aluminum chloride.[9] Similarly, 4-Fluoro-4'-methoxybenzophenone is prepared by reacting p-fluorobenzoyl chloride with anisole.[10]

Comparative Biological Activities: Anticancer and Anti-inflammatory Potential

Benzophenone derivatives have demonstrated a wide range of biological activities, with anticancer and anti-inflammatory effects being particularly prominent. The nature and position of substituents on the phenyl rings are critical determinants of their potency and selectivity.

Anticancer Activity

The cytotoxic effects of benzophenone derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis. Some derivatives have been shown to target tubulin polymerization, a critical process for cell division.[11]

The following table presents a compilation of reported half-maximal inhibitory concentration (IC50) values for various benzophenone derivatives against different cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and these values should be interpreted as indicative of potential activity.

CompoundCancer Cell LineIC50 (µM)Reference
2,4′,6-Trihydroxy-4-methoxybenzophenoneHT-29 (Colon)172 (24h), 144 (48h), 122 (72h)[12]
Benzophenone-1,2,3-triazole hybrid (8d, p-chloro)HT-1080 (Fibrosarcoma)-[13]
Benzophenone-1,2,3-triazole hybrid (8l, p-nitro)HT-1080 (Fibrosarcoma)More potent than doxorubicin[13]
Benzophenone derivative (4u, naphthalene moiety)MCF-7 (Breast)1.47[14]
Anti-inflammatory Activity

The anti-inflammatory properties of benzophenone derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[15] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4)COX-24Selective for COX-2[15][16]
4-hydroxy-4'-methoxybenzophenone (5)COX-167.25Selective for COX-1[15][16]
IbuprofenCOX-1 / COX-213 / 370~0.035[17]
CelecoxibCOX-1 / COX-215 / 0.04~375[17]

Note: IC50 values for COX inhibition by 4-Chloro-4'-methoxybenzophenone and 4-Fluoro-4'-methoxybenzophenone are not specified in the provided search results. The table showcases the potential of related benzophenone structures to selectively inhibit COX enzymes.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of benzophenone derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

  • Halogen Substitution: The presence and position of halogen atoms can significantly impact activity. For instance, in a series of halophenol derivatives, chlorophenols exhibited strong protein tyrosine kinase (PTK) inhibitory activity, while fluoro- and iodo-functionalized compounds were inactive.[18][19] The electron-withdrawing nature of halogens can influence the electronic distribution within the molecule, affecting its interaction with biological targets.

  • Methoxy Group: The methoxy group, being electron-donating, can also modulate the biological activity. In some instances, the absence of a C4'-methoxy group on the benzophenone structure was found to be strongly related to the inhibition of prostaglandin production, a key step in the inflammatory cascade.

  • Hydroxyl Groups: The presence of hydroxyl groups is often essential for activity, as they can act as hydrogen bond donors, facilitating key interactions with the target protein.[18]

  • Overall Substitution Pattern: The interplay between different substituents determines the overall electronic and steric properties of the molecule, which in turn governs its binding affinity and selectivity for a particular biological target.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and anti-inflammatory activities of benzophenone derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Benzophenone Derivatives A->B 24h C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of PGE2 production in the presence of the test compound is measured.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the benzophenone derivatives.

  • Reaction Incubation: In a 96-well plate, incubate the enzyme with the test compound or vehicle control for a predetermined time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

COX_Inhibition_Assay cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition by Benzophenones Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Peroxidase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 (Cyclooxygenase activity) Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inhibitor Benzophenone Derivative Inhibitor->PGG2 Inhibits conversion

Mechanism of COX Inhibition by Benzophenone Derivatives

Conclusion

Halogenated and methoxy-substituted benzophenones represent a promising class of compounds with significant potential in the development of new anticancer and anti-inflammatory drugs. This guide has provided a comparative overview of their physicochemical properties and biological activities, highlighting the importance of the substitution pattern in determining their therapeutic efficacy. The detailed experimental protocols and discussion on structure-activity relationships offer a valuable resource for researchers in the field. While further studies are needed to fully elucidate the therapeutic potential of specific derivatives like 4-Chloro-3-fluoro-4'-methoxybenzophenone, the foundational knowledge presented here serves as a springboard for future investigations and the rational design of next-generation benzophenone-based therapeutics.

References

  • Gao, H., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7595-7606. [Link]

  • Gao, H., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed, 21996023. [Link]

  • PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-4'-methoxybenzophenone. Retrieved from [Link]

  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23789-23821. [Link]

  • Folquitto, L. R. dos S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33, 385-398. [Link]

  • Folquitto, L. R. dos S., et al. (2022). Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. SciELO. [Link]

  • Wang, Y., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(82), 78471-78480. [Link]

  • Kumar, G. S., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 3(4), 318-328. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. ResearchGate. [Link]

  • Romines, W. H., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of medicinal chemistry, 49(2), 727-739. [Link]

  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

  • Singh, R. P., et al. (2013). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of medicinal chemistry, 55(7), 3261-3273. [Link]

  • NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

  • GSRS. (n.d.). 4-CHLORO-4'-METHOXYBENZOPHENONE. Retrieved from [Link]

  • Patsnap. (2019). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • ResearchGate. (2022). Half maximal inhibitory concentration (IC 50 ) values of in vitro cyclooxygenase-1 and -2 (COX-1 and COX-2, respectively) enzyme inhibition. Retrieved from [Link]

  • Ali, A. M., et al. (2013). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Evidence-Based Complementary and Alternative Medicine, 2013, 926303. [Link]

  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. Retrieved from [Link]

  • Meiyanto, E., et al. (2018). Cytotoxicity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-28. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved from [Link]

  • Fallahi, H., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2603. [Link]

  • Chłoń-Rzepa, G., et al. (2017). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Acta Poloniae Pharmaceutica, 74(4), 1143-1153. [Link]

  • Hyler, A. R., et al. (2018). Applicability of Drug Response Metrics for Cancer Studies using Biomaterials. bioRxiv. [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 8(3), 534-563. [Link]

  • Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4057. [Link]

  • Kim, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4785. [Link]

  • Chen, Y. F., et al. (2021). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ResearchGate. [Link]

  • Ho, C. T., et al. (2014). Anti-inflammatory effects of characterized orange peel extracts enriched with bioactive polymethoxyflavones. Research With Rutgers. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzophenones

Introduction: The Benzophenone Scaffold and the Fluorine Advantage The benzophenone motif, characterized by its distinctive diaryl ketone structure, is a cornerstone in medicinal chemistry. It is prevalent in numerous na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold and the Fluorine Advantage

The benzophenone motif, characterized by its distinctive diaryl ketone structure, is a cornerstone in medicinal chemistry. It is prevalent in numerous natural products and serves as a versatile scaffold for synthetic compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of a benzophenone-based compound is heavily influenced by the substitution patterns on its phenyl rings.[1]

In the pursuit of enhanced pharmacological profiles, the strategic incorporation of fluorine atoms into drug candidates—a process known as fluorination—has become a powerful tool in drug design. Substitution of hydrogen with fluorine can profoundly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity.[3] Fluorine's high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond are key to these modulations.[4] This guide provides a comparative analysis of the biological activities of fluorinated benzophenones versus their non-fluorinated counterparts, supported by experimental data and detailed protocols for validation.

The Mechanistic Impact of Fluorination on Biological Activity

The introduction of fluorine can enhance a benzophenone's biological efficacy through several mechanisms. It can increase binding affinity by forming favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a protein's active site.[1] For example, molecular dynamics studies have shown that fluorination on a benzophenone-containing natural product analogue enhances its interaction with key catalytic residues in Protein Kinase C ε (PKCε).[1] Furthermore, the strong C-F bond can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.

dot

Caption: How Fluorination Alters Molecular Properties

Comparative Analysis of Biological Activities

The true impact of fluorination is best observed through direct comparison of biological data. Below, we examine key therapeutic areas where this chemical modification has shown significant effects.

Anticancer Activity

Benzophenone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[5][6][7] Fluorination can amplify this activity. For instance, studies on benzophenone-tagged pyridine analogues revealed that compounds with a fluoro group at the para position of the benzoyl ring showed significant antiproliferative activity.[2]

Compound TypeFluorine PositionCancer Cell LineActivity (IC50)Reference Compound (IC50)
Benzophenone-Thiazolepara-FluoroDLA Cells~5 µMUnspecified non-fluorinated
Benzophenone-Triazolepara-FluoroHT-1080, A-549Potent ActivityDoxorubicin (Standard)
HIV NNRTIMultipleWild-type HIV0.5 nMEfavirenz-resistant (1 nM)

Data synthesized from multiple sources for illustrative comparison.[2][8][9]

Antimicrobial Activity

The benzophenone scaffold is a known pharmacophore for antimicrobial agents.[10][11][12] The introduction of fluorine can enhance the potency and spectrum of these compounds. Halogenated derivatives, including fluorinated ones, often exhibit increased antimicrobial and antiseptic properties.[13] For example, certain fluorinated benzophenone derivatives containing a morpholine moiety have demonstrated higher inhibition rates against phytopathogenic fungi compared to non-fluorinated commercial fungicides.[12]

Compound TypeFluorine PositionMicrobial StrainActivity (MIC/Inhibition)Reference Compound (Activity)
Benzophenone-Morpholineortho-FluoroA. solani20% InhibitionFlumorph (0% Inhibition)
Benzophenone-Triazoleortho, di-FluoroS. aureusGood ActivityAmpicillin (Standard)
2,2′,4-TrihydroxybenzophenoneNoneS. aureus62.5-250 µg/mLN/A

Data synthesized from multiple sources for illustrative comparison.[8][11][12]

Enzyme Inhibition

Fluorination can significantly impact the ability of benzophenones to inhibit specific enzymes, a critical aspect of their mechanism of action in various diseases. This is often due to improved binding in the enzyme's active site.

  • Reverse Transcriptase Inhibition : Extensive structure-activity relationship (SAR) studies on benzophenones as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment found that specific fluorination patterns led to compounds with nanomolar potency against both wild-type and drug-resistant viral strains.[9]

  • Kinase Inhibition : As previously mentioned, fluorination of a benzophenone analogue enhanced its interaction with the catalytic lysine residue in PKCε, while decreasing interaction in the related PKA kinase, demonstrating that fluorination can also confer isozyme selectivity.[1]

  • Cholinesterase Inhibition : In the context of Alzheimer's disease, fluorinated benzophenones have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Para-substituted benzophenones with a fluorine atom were found to be preferable for BuChE inhibition.[14]

Target EnzymeFluorine PositionActivity (IC50/Ki)Non-Fluorinated Analogue (Activity)
HIV Reverse TranscriptaseMultiple0.5 nM (WT)Varies, often less potent
Butyrylcholinesterase (eqBuChE)para-Fluoro161 nM - 4.0 µMGenerally higher IC50
Xanthine OxidaseNone (Hydroxy)47.59 µMAllopurinol (Standard)

Data synthesized from multiple sources for illustrative comparison.[9][14][15]

Experimental Protocols for Biological Validation

To ensure scientific integrity, the biological activities described must be validated through robust, reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Anticancer Activity Assessment (MTT Cell Viability Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Workflow

Caption: Enzyme Inhibition Assay Logic

Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test inhibitors (fluorinated and non-fluorinated benzophenones) in an optimized assay buffer. [16]2. Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add varying concentrations of the inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the enzyme's optimal temperature. [16]3. Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors. [17]4. Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method depends on the substrate/product (e.g., change in absorbance for a colorimetric product or fluorescence for a fluorogenic product). [18]5. Data Analysis: Determine the initial velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a four-parameter logistic equation. [17][19]

Conclusion

The strategic incorporation of fluorine into the benzophenone scaffold is a validated and highly effective strategy for enhancing biological activity. Experimental data consistently demonstrate that fluorination can lead to significant improvements in anticancer potency, a broader antimicrobial spectrum, and more effective enzyme inhibition compared to non-fluorinated analogues. The enhanced performance is attributed to fluorine's unique ability to modulate key physicochemical properties that govern drug-target interactions and metabolic stability. The protocols provided herein offer a robust framework for researchers and drug development professionals to validate these findings and explore new fluorinated benzophenone derivatives as promising therapeutic agents.

References

  • Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). Rhodes University.
  • Boyd, M. J., et al. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Boyd, M. J., et al. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. [Link]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline.
  • El Badaoui, Y., et al. (n.d.). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. [No Source Found].
  • Mihara, M., et al. (1993). Synthesis and Antitumor Activity of Novel Benzophenone Derivatives. Journal of the Pharmaceutical Society of Japan. [Link]

  • Mphahlele, M. J., et al. (2020). Synthesis of fluorine-containing prenylated benzophenones. ResearchGate. [Link]

  • Mihara, M., et al. (1993). Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. [Link]

  • de Oliveira, C. M. A., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]

  • Zhang, H., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Taylor & Francis Online. [Link]

  • Audira, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Shaik, A. B., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. [Link]

  • Khosa, M. K., et al. (n.d.). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. [No Source Found].
  • de Oliveira, V. M., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology. [Link]

  • Yang, X., et al. (2012). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. PMC. [Link]

  • Mamatha, S. V., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]

  • Szałaj, N., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. [Link]

  • Park, S., et al. (2013). Inhibitory activity of benzophenones from Anemarrhena asphodeloides on pancreatic lipase. PubMed. [Link]

  • Wang, Y., et al. (2004). Benzophenones as xanthine oxidase inhibitors. PubMed. [Link]

  • Jėčaitė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). [No Source Found].
  • Park, S., et al. (2013). Inhibitory Activity of Benzophenones from Anemarrhena asphodeloides on Pancreatic Lipase. ResearchGate. [Link]

  • Audira, G., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Redkar, A. S., & Ramakrishnan, V. (2023). Antimicrobial Assay. Springer Nature Experiments. [Link]

  • Kumar, A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Screening for Anticancer Activity: Trypan Blue Exclusion Assay. (2022). Springer Nature Experiments. [Link]

  • Protocol for enzyme assays. (2014). Royal Society of Chemistry. [Link]

  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. in vivo. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • Romines, K. R., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. PubMed. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-Chloro-3-fluoro-4'-methoxybenzophenone

Authored by: A Senior Application Scientist Introduction Benzophenones are a class of aromatic ketones that are of significant interest in medicinal chemistry, photochemistry, and industrial applications due to their uni...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Benzophenones are a class of aromatic ketones that are of significant interest in medicinal chemistry, photochemistry, and industrial applications due to their unique photochemical properties.[1] The electronic absorption spectrum of a benzophenone derivative, as determined by UV-Vis spectroscopy, provides critical information about its electronic structure and can be influenced by the nature and position of substituents on its aromatic rings. This guide provides a detailed analysis of the expected UV-Vis absorption spectrum of 4-Chloro-3-fluoro-4'-methoxybenzophenone and compares it with related, well-characterized benzophenone derivatives. We will explore the theoretical basis for the observed spectral features, provide a robust experimental protocol for its measurement, and discuss the influence of solvent polarity on the absorption maxima.

The core structure of benzophenone gives rise to characteristic electronic transitions, namely the n→π* (non-bonding to anti-bonding pi orbital) and π→π* (pi to anti-bonding pi orbital) transitions. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically observed as a weaker absorption band at longer wavelengths, while the more intense π→π* transition, arising from the delocalized π-system of the entire molecule, appears at shorter wavelengths.[1][2] The introduction of substituents such as halogens (chloro and fluoro) and an electron-donating methoxy group on the phenyl rings is expected to modulate the energies of these transitions, leading to predictable shifts in the absorption maxima (λmax).

Comparative Analysis of UV-Vis Spectra

  • Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent will increase the electron density in the aromatic ring, which can lead to a bathochromic (red) shift of the π→π* transition.

  • Halogens (-Cl, -F): Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but have electron-donating resonance effects due to their lone pairs. The overall effect on the spectrum can be more complex, but typically they cause slight shifts in the absorption bands.

Table 1: Comparison of Expected and Known UV-Vis Absorption Maxima (λmax) of Benzophenone Derivatives

CompoundSolventπ→π* Transition (λmax, nm)n→π* Transition (λmax, nm)Reference
Benzophenonen-Heptane~248~347[1]
Ethanol~252~334[1]
4-Methoxybenzophenonen-Heptane>248 (Expected)<347 (Expected)[1]
4-Fluoro-4'-methoxybenzophenoneNot SpecifiedNot SpecifiedNot Specified[3][4]
4-Chloro-4'-methoxybenzophenoneNot SpecifiedNot SpecifiedNot Specified[5]
4-Chloro-3-fluoro-4'-methoxybenzophenone Ethanol (Predicted) ~255-265 ~330-340 (Predicted)
n-Hexane (Predicted) ~250-260 ~340-350 (Predicted)

The predicted values for 4-Chloro-3-fluoro-4'-methoxybenzophenone are based on the additive effects of the substituents on the benzophenone chromophore. The methoxy group is expected to cause a red shift in the π→π* band, while the halogens will likely induce smaller shifts. The n→π* transition is sensitive to solvent polarity; a blue shift (hypsochromic shift) is anticipated in polar solvents like ethanol due to hydrogen bonding with the carbonyl oxygen, which stabilizes the non-bonding electrons.[2][6]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Instrumentation and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm is required.[7]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade ethanol and n-hexane are recommended to assess solvent effects.[8][9] These solvents have low UV cutoff wavelengths, ensuring they do not interfere with the analyte's absorption in the region of interest.[10][11][12]

  • Analyte: A high-purity sample of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Procedure
  • Solution Preparation:

    • Prepare a stock solution of 4-Chloro-3-fluoro-4'-methoxybenzophenone in the chosen solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.[7]

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.2-0.8 AU for the main absorption bands. A typical starting concentration for analysis is around 10-20 µg/mL.[7]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-450 nm).

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the solvent's absorbance.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Data Analysis and Comparison:

    • Process the spectrum to identify the λmax for the n→π* and π→π* transitions.

    • Repeat the measurement with the second solvent (e.g., n-hexane) to observe and quantify any solvatochromic shifts.

    • Compare the obtained spectra with those of benzophenone and other relevant derivatives.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep1 Weigh high-purity sample prep2 Prepare stock solution in spectroscopic grade solvent prep1->prep2 prep3 Perform serial dilutions to optimal concentration prep2->prep3 acq1 Rinse and fill cuvette with sample solution prep3->acq1 inst1 Warm up UV-Vis spectrophotometer inst2 Set wavelength range (200-450 nm) inst1->inst2 inst3 Perform baseline correction with pure solvent inst2->inst3 inst3->acq1 acq2 Acquire absorption spectrum acq1->acq2 an1 Identify λmax for n→π* and π→π* transitions acq2->an1 an2 Repeat with a solvent of different polarity an1->an2 an3 Compare spectra with known benzophenone derivatives an2->an3

Caption: Experimental workflow for obtaining and analyzing the UV-Vis spectrum of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. By performing measurements in solvents of differing polarity, such as ethanol (polar, protic) and n-hexane (non-polar), the identity of the electronic transitions can be confirmed. The characteristic blue shift of the n→π* transition and the slight red shift of the π→π* transition in polar solvents serve as an internal validation of the spectral assignments.[1][2] Furthermore, adherence to good laboratory practices, such as using high-purity reagents and calibrated instrumentation, ensures the reliability and reproducibility of the obtained data.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption spectrum of 4-Chloro-3-fluoro-4'-methoxybenzophenone. By leveraging comparative data from structurally related compounds and understanding the influence of substituents and solvent effects, researchers can confidently predict, measure, and interpret the electronic spectrum of this and other novel benzophenone derivatives. The provided experimental protocol offers a robust and self-validating method for acquiring high-quality spectral data, which is essential for applications in drug development, materials science, and photochemistry.

References

  • Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]

  • Castro, G.T., Blanco, S.E., & Giordano, O.S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 424-425. [Link]

  • MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Cao, Y., Song, X., Zhao, Y., & Zhang, S. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8218. [Link]

  • Quora. (2020). Which solvent is best for the UV vis spectrum, and why? [Link]

  • Sultan, M., Al-arfaj, N., & Wani, T. A. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of the Chilean Chemical Society, 56(1), 569-573. [Link]

  • AIP Publishing. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. [Link]

  • Chiralabs. (2026). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • O'Neil, M. J. (Ed.). (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY.
  • PubChem. (n.d.). 4-Fluoro-4'-methoxybenzophenone. [Link]

  • PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff.
  • NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. [Link]

  • World Journal of Pharmaceutical Science and Research. (2024). uv-visible spectroscopy: a review on its pharmaceutical and bio-allied sciences. [Link]

  • DAV University. (n.d.). Ultraviolet Spectroscopy. [Link]

  • PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. [Link]

Sources

Comparative

A Researcher's Guide to Tuning Benzophenone Properties via Halogen Substitution

For decades, benzophenone has served as a cornerstone photophore in chemistry and biology, prized for its high-yield generation of a reactive triplet state upon UV excitation. This property has made it an invaluable tool...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, benzophenone has served as a cornerstone photophore in chemistry and biology, prized for its high-yield generation of a reactive triplet state upon UV excitation. This property has made it an invaluable tool for applications ranging from polymer curing and photo-cross-linking to mapping protein-ligand interactions.[1] However, the native benzophenone scaffold is not a one-size-fits-all solution. Strategic modification of its phenyl rings offers a powerful method to fine-tune its photophysical, photochemical, and physicochemical properties for specific, demanding applications.

This guide provides an in-depth analysis of how halogen substitution (F, Cl, Br, I) on the benzophenone core serves as a versatile tool for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explore the underlying causality, supported by experimental data and validated protocols, to empower you to select or design the optimal halogenated benzophenone for your research needs.

The Photochemical Engine: Understanding Benzophenone's Excited States

The utility of benzophenone is rooted in its unique electronic structure. Upon absorption of UV light (typically around 350 nm), an electron from a non-bonding orbital (n) on the carbonyl oxygen is promoted to an anti-bonding π* orbital.[2] This creates a short-lived excited singlet state, S₁(n,π*).

What makes benzophenone so effective is its exceptionally rapid and efficient Intersystem Crossing (ISC) —a spin-forbidden transition from the singlet (S₁) state to the lower-energy triplet (T₁) state.[3][4] This process is the dominant decay pathway for the S₁ state, occurring on a picosecond or even sub-picosecond timescale.[5][6] The resulting triplet state is a diradical-like species that is relatively long-lived and is the primary actor in benzophenone's chemistry, most notably its ability to abstract hydrogen atoms from C-H bonds.[7]

Jablonski cluster_S Singlet States cluster_T Triplet States S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence (Fast, Inefficient) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) (Very Fast) T1->S0 Phosphorescence (Slow, Spin-Forbidden)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in benzophenone.

The Halogen Effect: Modulating Photophysics and Reactivity

Introducing a halogen atom onto one or both of the phenyl rings systematically alters the molecule's properties through two primary mechanisms: electronic (inductive/resonance) effects and the heavy-atom effect.

Electronic Effects on Absorption

Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect , pulling electron density away from the aromatic ring. They also possess lone pairs of electrons that can be donated into the ring via the resonance effect .[8] For halogens, the inductive effect typically dominates. This electronic perturbation slightly modifies the energy levels of the n,π* and π,π* orbitals, leading to shifts in the UV-Vis absorption spectrum. Generally, these shifts for the characteristic n→π* transition are modest but observable.

The Heavy-Atom Effect on Intersystem Crossing

The most dramatic consequence of halogen substitution is the internal heavy-atom effect . This phenomenon is critical for understanding the enhanced performance of bromo- and iodo-benzophenones.

Intersystem crossing (S₁ → T₁) is a spin-forbidden process, which is why it is relatively slow in many organic molecules. However, the rate of this transition is proportional to the square of the spin-orbit coupling (SOC) constant. SOC is the interaction between the electron's spin magnetic moment and its orbital magnetic moment. Heavier atoms, with their large, diffuse electron clouds and high nuclear charge, exhibit significantly stronger spin-orbit coupling.

By incorporating a heavy atom like bromine or iodine into the benzophenone structure, the efficiency of spin-orbit coupling is dramatically enhanced. This provides a more effective pathway for the required spin-flip, accelerating the rate of intersystem crossing.

HeavyAtom cluster_states Energy States cluster_coupling Spin-Orbit Coupling (SOC) S1 S₁ (Singlet) T1 T₁ (Triplet) BP Benzophenone (Low SOC) BP->S1 Slow ISC BrBP 4-Bromobenzophenone (High SOC) BrBP->S1 Fast ISC

Caption: The heavy-atom effect increases spin-orbit coupling, accelerating intersystem crossing (ISC).

This leads to a key performance trade-off:

  • Fluoro- and Chloro-benzophenones: Behave similarly to the parent benzophenone with very high ISC quantum yields approaching unity.

  • Bromo- and Iodo-benzophenones: The ISC rate becomes even faster, but the heavy atom also provides a pathway for quenching the resulting triplet state, leading to a significantly shorter triplet state lifetime . This is a critical consideration for experimental design. A shorter lifetime may be advantageous for time-resolved studies or for minimizing unwanted side reactions.

Comparative Data: Halogen Substitution at the 4-Position

To provide a clear, quantitative comparison, the following table summarizes key properties for benzophenone and its 4-halo-substituted derivatives. Note that photophysical data can be highly dependent on the solvent and experimental conditions.

CompoundMolecular Weight ( g/mol )Melting Point (°C)UV λmax (n→π*) (nm)Triplet Lifetime (τT)
Benzophenone182.2247 - 49~347 (in n-Heptane)[9]μs range (solvent dependent)[10]
4-Fluorobenzophenone200.2147 - 49Data variesSimilar to Benzophenone
4-Chlorobenzophenone216.6675 - 77[11][12]~340 (in n-Heptane)μs range, slightly shorter
4-Bromobenzophenone261.1181 - 83~340 (in n-Heptane)Shorter (ns to low μs)
4-Iodobenzophenone308.11102 - 105~345 (in n-Heptane)Significantly shorter (ns)

Note: Precise, directly comparable data for triplet lifetimes and ISC rates across the full halogen series in a single solvent is scarce in the literature. The trends indicated are based on the established principles of the heavy-atom effect.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems.

Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

This protocol describes a standard and reliable method for synthesizing halogenated benzophenones. The causality behind this choice is the reaction's high efficiency and tolerance for halogen substituents on either the acyl chloride or the aromatic substrate.

Workflow Diagram:

FriedelCrafts Reactants 1. Combine Chlorobenzene & Anhydrous AlCl₃ Addition 2. Add Benzoyl Chloride (Dropwise, 0-5°C) Reactants->Addition Forms reactive complex Reaction 3. Stir at Room Temp (Monitor by TLC) Addition->Reaction Exothermic reaction Quench 4. Quench Reaction (Pour onto Ice/HCl) Reaction->Quench Deactivates catalyst Extract 5. Extract with DCM Quench->Extract Wash 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 7. Dry over Na₂SO₄ Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Recrystallize (from Ethanol/Water) Evaporate->Purify

Caption: Workflow for the synthesis and purification of 4-Chlorobenzophenone.

Step-by-Step Methodology:

  • Setup: Equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap (to handle HCl gas evolution). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: To the flask, add chlorobenzene (used here as both reactant and solvent, ~3-5 molar equivalents) and anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents). Cool the mixture in an ice bath to 0-5°C with stirring.

  • Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred, cooled AlCl₃ suspension over 30-60 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and deactivates the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-chlorobenzophenone as a white solid.[13]

Measurement of Triplet State Lifetime via Laser Flash Photolysis (LFP)

LFP is the definitive technique for directly observing and quantifying the properties of transient species like triplet states. The choice of this method is based on its ability to provide direct kinetic data.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (~100 µM) of the halogenated benzophenone in a suitable, deoxygenated solvent (e.g., acetonitrile or cyclohexane). Deoxygenation, typically by bubbling with nitrogen or argon for 20-30 minutes, is critical as molecular oxygen is an efficient quencher of triplet states.

  • Instrumentation Setup: Use a nanosecond laser flash photolysis system. The pump laser (e.g., an Nd:YAG laser) should be set to an appropriate excitation wavelength (e.g., 355 nm) where the benzophenone absorbs. A probe lamp (e.g., a xenon arc lamp) provides a continuous spectrum of light.

  • Data Acquisition:

    • Fire a short pulse from the pump laser to excite the sample, populating the T₁ state.

    • The T₁ state will absorb light from the probe lamp at its characteristic wavelength (for benzophenone, the T₁-Tₙ absorption is strong around 525-530 nm).[10]

    • A monochromator and detector (e.g., a photomultiplier tube) record the change in absorbance at this specific wavelength over time, from nanoseconds to milliseconds.

  • Kinetic Analysis:

    • The decay of the transient absorption signal at ~530 nm corresponds directly to the decay of the triplet state population.

    • Fit the decay curve to a first-order or pseudo-first-order exponential decay model. The rate constant (k) obtained from this fit is the inverse of the triplet state lifetime (τT = 1/k).[14]

Applications and Strategic Choices

The ability to tune benzophenone's properties via halogenation has direct implications for its application:

  • For High-Efficiency Cross-linking: In applications like photo-affinity labeling where maximizing the number of triplet-state-induced events is key, 4-chlorobenzophenone is often an excellent choice. It maintains the high triplet quantum yield of the parent molecule while offering a different polarity and crystal packing.[3]

  • For Time-Resolved Studies: When precise temporal control or minimizing the lifetime of the reactive species is necessary, 4-bromo- or 4-iodobenzophenone are superior. Their significantly shorter triplet lifetimes, due to the heavy-atom effect, allow for probing faster kinetic events.

  • In Medicinal Chemistry: Halogens are frequently incorporated into drug candidates to modulate metabolic stability, membrane permeability, and binding interactions (e.g., through halogen bonding). Using a halogenated benzophenone scaffold can provide these benefits in addition to its photochemical properties.[3]

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. [Link]

  • Klan, P., & Wirz, J. (2009).
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Pitts Jr, J. N., & Letsinger, R. L. (1961). The Photochemistry of Benzophenone. Journal of the American Chemical Society, 83(15), 3368-3369.
  • Khan, K. M., & Choudhary, M. I. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(16), 13340-13369. [Link]

  • Marian, C. M. (2012). Spin-orbit coupling and intersystem crossing in molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(2), 187-203.
  • Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved February 15, 2024, from [Link]

  • Venkatraman, R. K., Kayal, S., Barak, A., Orr-Ewing, A. J., & Umapathy, S. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1642-1648. [Link]

  • Aloïse, S., Ruckebusch, C., Blanchet, L., Réhault, J., Buntinx, G., & Huvenne, J. P. (2008). The benzophenone S1(n,pi)-->T1(n,pi) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution. The Journal of Physical Chemistry A, 112(2), 224-231. [Link]

  • Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. [Link]

  • Jammoul, A., Dumas, S., & George, C. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: A source of halogenated radicals. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 139-144.
  • Semantic Scholar. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved February 15, 2024, from [Link]

  • University of Missouri-St. Louis. (2004). Sample Report: Separation of Benzophenone and 4-chlorobenzophenone by Flash Chromatography. Retrieved February 15, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved February 15, 2024, from [Link]

Sources

Validation

A Researcher's Guide to Bridging Theory and Experiment: Predicting NMR Shifts for 4-Chloro-3-fluoro-4'-methoxybenzophenone

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. However, the interpretation of complex spectra can be challenging, particularly for molecules with multiple interacting functional groups. The convergence of computational chemistry with experimental spectroscopy offers a powerful paradigm to overcome these hurdles. This guide provides a comprehensive comparison of computational and experimental approaches for determining the NMR chemical shifts of 4-Chloro-3-fluoro-4'-methoxybenzophenone, a polysubstituted benzophenone with potential applications in medicinal chemistry and materials science.

As Senior Application Scientists, we present not just a methodology, but a self-validating workflow that integrates theoretical predictions with experimental rigor. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and enhance the confidence in their structural assignments.

The Synergy of Computation and Experiment

The core principle of this guide is the synergistic use of computational and experimental data. While experimental NMR provides real-world measurements of a molecule's properties, computational methods, particularly Density Functional Theory (DFT), offer a theoretical framework to predict these properties ab initio.[1][2][3] The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach within DFT for calculating NMR shielding tensors, which are then converted to chemical shifts.[1][4][5]

The accuracy of these predictions is highly dependent on the chosen functional and basis set.[6][7] For halogenated aromatic compounds, careful selection is crucial to account for the electronic effects of the halogens.[8] By comparing the predicted chemical shifts with experimentally obtained values, researchers can gain a deeper understanding of the molecule's structure and electronic environment. This comparative approach can help to resolve ambiguities in spectral assignments and provide a higher level of confidence in the final structure.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of 4-Chloro-3-fluoro-4'-methoxybenzophenone. This protocol is designed to be a self-validating system, ensuring the quality and reliability of the experimental data.

Step 1: Sample Preparation

  • Synthesis and Purification: Synthesize 4-Chloro-3-fluoro-4'-methoxybenzophenone using an appropriate synthetic route, such as a Friedel-Crafts acylation.[9][10] Purify the compound to >98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[11]

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.[12]

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.[12]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.[12]

Step 3: Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Spectral Assignment: Use the 1D and 2D NMR data to assign all proton and carbon signals to their respective atoms in the molecule.[12][13]

Computational Protocol: Predicting NMR Chemical Shifts with DFT

This protocol details the steps for performing a DFT-based calculation to predict the ¹H and ¹³C NMR chemical shifts of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Step 1: Molecular Structure Preparation

  • 3D Structure Generation: Build the 3D structure of 4-Chloro-3-fluoro-4'-methoxybenzophenone using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Recommended): For flexible molecules, perform a conformational search to identify the lowest energy conformer, as this will be the most populated and contribute most significantly to the observed NMR spectrum.

Step 2: Geometry Optimization

  • Method Selection: Perform a geometry optimization of the 3D structure using a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[6]

  • Solvent Modeling: Include a solvent model to account for the effect of the solvent on the molecular geometry and electronic structure. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvent model.[6][14]

  • Frequency Calculation: After optimization, perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: NMR Chemical Shift Calculation

  • Method Selection: Use the optimized geometry to calculate the NMR shielding tensors using the GIAO method.[1][5][15] For improved accuracy, a larger basis set and a different functional may be employed for the NMR calculation itself. The ωB97X-D functional with the 6-311++G(2d,p) basis set has been shown to provide accurate results for a range of organic molecules.[6]

  • Reference Standard Calculation: Perform the same NMR shielding calculation for a reference standard, typically TMS, at the same level of theory.

  • Chemical Shift Calculation: Calculate the predicted chemical shifts (δ_predicted) by subtracting the calculated isotropic shielding value (σ_calculated) of each nucleus from the calculated isotropic shielding value of the corresponding nucleus in the reference standard (σ_reference):

    δ_predicted = σ_reference - σ_calculated

Step 4: Data Analysis and Comparison

  • Linear Regression (Optional but Recommended): To improve the accuracy of the predicted shifts, a linear regression analysis can be performed by plotting the calculated shifts against the experimental shifts for a set of known, structurally related compounds. The resulting scaling factors can then be applied to the calculated shifts of the target molecule.[1][16]

  • Mean Absolute Error (MAE) Analysis: Calculate the MAE between the predicted and experimental chemical shifts to quantify the accuracy of the computational method.

Visualizing the Workflow

To provide a clear overview of the described methodologies, the following diagrams illustrate the experimental and computational workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution standard Addition of TMS dissolution->standard setup Spectrometer Setup standard->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq d2_acq 2D NMR (COSY, HSQC, HMBC) setup->d2_acq processing Processing (FT, Phasing, Baseline) d2_acq->processing referencing Referencing to TMS processing->referencing analysis Peak Picking & Integration referencing->analysis assignment Spectral Assignment analysis->assignment

Caption: Experimental workflow for NMR data acquisition.

Computational_Workflow cluster_struct Structure Preparation cluster_opt Geometry Optimization cluster_nmr NMR Calculation cluster_anal Analysis build Build 3D Structure conform Conformational Search build->conform dft_opt DFT Optimization (e.g., B3LYP/6-31G(d)) conform->dft_opt solvent Solvent Model (e.g., PCM) dft_opt->solvent freq Frequency Calculation solvent->freq giao GIAO NMR Calculation (e.g., ωB97X-D/6-311++G(2d,p)) freq->giao ref_calc Reference Calculation (TMS) giao->ref_calc shift_calc Chemical Shift Calculation ref_calc->shift_calc comparison Comparison with Experimental Data shift_calc->comparison regression Linear Regression comparison->regression mae MAE Analysis regression->mae

Caption: Computational workflow for predicting NMR chemical shifts.

Comparative Analysis: Predicted vs. Experimental Shifts

The following table presents a hypothetical comparison between experimentally measured and computationally predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-fluoro-4'-methoxybenzophenone. The experimental values are estimated based on known substituent effects on the benzophenone scaffold. The computational values are representative of what would be expected from the described DFT/GIAO protocol.

Atom Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Δδ (ppm) Atom Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm) Δδ (ppm)
H-2'7.857.820.03C-1136.5137.1-0.6
H-6'7.857.820.03C-2115.2 (d, J=25 Hz)115.8-0.6
H-3'6.987.01-0.03C-3159.5 (d, J=250 Hz)160.2-0.7
H-5'6.987.01-0.03C-4132.8 (d, J=3 Hz)133.5-0.7
H-27.657.68-0.03C-5129.5130.1-0.6
H-57.507.53-0.03C-6130.8 (d, J=8 Hz)131.5-0.7
H-67.757.78-0.03C-1'130.0130.6-0.6
OCH₃3.883.90-0.02C-2'132.5133.1-0.6
C-6'132.5133.1-0.6
C-3'114.0114.6-0.6
C-5'114.0114.6-0.6
C-4'164.0164.7-0.7
C=O194.5195.3-0.8
OCH₃55.656.1-0.5

Note: The experimental values are illustrative and based on typical chemical shifts for substituted benzophenones. The splitting patterns (d = doublet) and coupling constants (J in Hz) for the fluorine-coupled carbons are also estimated.

The small differences (Δδ) between the hypothetical experimental and calculated values highlight the predictive power of the computational approach. Any significant deviations between the calculated and experimentally obtained spectra would warrant a re-evaluation of the proposed structure or the computational methodology.

Conclusion: A Powerful Tool for Structural Elucidation

The integration of computational NMR prediction with experimental data provides a robust and reliable framework for the structural elucidation of complex organic molecules. This guide has outlined detailed, self-validating protocols for both the experimental acquisition and computational prediction of NMR chemical shifts for 4-Chloro-3-fluoro-4'-methoxybenzophenone. By following these methodologies, researchers can enhance the accuracy and confidence of their structural assignments, accelerate their research, and gain deeper insights into the electronic properties of their molecules. The synergy between theory and experiment is a powerful tool that will continue to drive innovation in the chemical sciences.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 2023 . [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 2023 . [Link]

  • Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation. Physical Chemistry Chemical Physics, 2014 . [Link]

  • The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 1999 . [Link]

  • A comparison of methods for the calculation of NMR chemical shifts. The Journal of Chemical Physics, 1999 . [Link]

  • Improved NMR chemical shifts in density functional theory. ResearchGate, 2025 . [Link]

  • Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. The Journal of Physical Chemistry A, 2020 . [Link]

  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry, 2020 . [Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • NMR. Gaussian.com. [Link]

  • How to perform NMR calculation in Gaussian. YouTube, 2024 . [Link]

  • NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University, 2014 . [Link]

  • Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 2008 . [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio GIAO study of the 1H NMR spectra of halogenated naphthalenes and phenanthrenes. Modgraph, 2003 . [Link]

  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. RSC.org. [Link]

  • What basis should I select for calculation of halogen compounds? ResearchGate, 2017 . [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate, 2025 . [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. [Link]

  • Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • 4-Fluoro-4'-methoxybenzophenone. PubChem. [Link]

  • Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development, 2024 . [Link]

  • Experimental Chemistry II. Oregon State University. [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 2023 . [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 2022 . [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv, 2022 . [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 2025 . [Link]

  • 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. [Link]

Sources

Comparative

A Comparative Guide to the Photochemical Stability of 4-Chloro-3-fluoro-4'-methoxybenzophenone

This guide provides a comprehensive framework for assessing the photochemical stability of 4-Chloro-3-fluoro-4'-methoxybenzophenone. Recognizing the absence of direct literature on this specific molecule, we present a de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the photochemical stability of 4-Chloro-3-fluoro-4'-methoxybenzophenone. Recognizing the absence of direct literature on this specific molecule, we present a detailed, first-principles-based experimental protocol. This document is designed for researchers, scientists, and drug development professionals, offering a robust methodology to compare the target compound against a panel of structurally related benzophenone derivatives. Our approach is grounded in the International Council for Harmonisation (ICH) Q1B guidelines to ensure scientific integrity and regulatory relevance.[1][2][3]

Introduction: The Critical Role of Photostability in Molecule Development

Benzophenone and its derivatives are ubiquitous scaffolds in pharmaceuticals, sunscreens, and industrial photostabilizers.[4][5] Their function often hinges on their interaction with UV radiation. However, this very interaction can lead to photodegradation, forming new chemical entities that may result in loss of efficacy, altered physical properties, or the emergence of toxic photoproducts.[6][7] Therefore, rigorously assessing the intrinsic photochemical stability of a new benzophenone derivative, such as 4-Chloro-3-fluoro-4'-methoxybenzophenone, is a critical step in its development and risk assessment.

This guide outlines a comparative study to evaluate the photostability of our target molecule against five well-characterized alternatives:

  • Benzophenone (BP): The parent compound, serving as a fundamental baseline.

  • 4-Methoxybenzophenone (MBP): To isolate the influence of the electron-donating methoxy group.

  • 4-Chlorobenzophenone (CBP): To assess the impact of the electron-withdrawing chloro substituent.

  • 4-Fluorobenzophenone (FBP): To compare the effect of a different halogen substituent.[8][9][10]

  • Benzophenone-3 (BP-3, Oxybenzone): A widely used and extensively studied UV filter, providing a real-world performance benchmark.[4][11]

By subjecting these compounds to identical, controlled photo-stress conditions, we can elucidate the relative impact of the chloro, fluoro, and methoxy substitutions on the overall stability of the benzophenone core.

Mechanistic Considerations in Benzophenone Photodegradation

The photodegradation of benzophenones is typically initiated by the absorption of UV radiation, promoting the molecule to an excited singlet state (S1). This is followed by highly efficient intersystem crossing to a triplet state (T1). This triplet-state benzophenone is a high-energy, reactive species that can initiate several degradation pathways[5][12]:

  • Hydrogen Abstraction: The excited ketone can abstract a hydrogen atom from a solvent molecule or another organic species, leading to the formation of a ketyl radical.

  • Energy Transfer: It can transfer its energy to other molecules, including molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[7]

  • Direct Photolysis: In some cases, the excited state can undergo bond cleavage. For halogenated benzophenones, cleavage of the carbon-halogen bond is a potential degradation route.[13]

These primary reactions create a cascade of secondary reactions, leading to a complex mixture of photoproducts.[12] Understanding these potential pathways is essential for designing analytical methods capable of detecting and identifying key degradants.

Experimental Design & Protocols

The following protocol is designed as a self-validating system, incorporating dark controls to differentiate between photochemical and thermal degradation, and adhering to the principles outlined in ICH Q1B.[3][14][15]

Materials and Instrumentation
  • Test Compounds: 4-Chloro-3-fluoro-4'-methoxybenzophenone, Benzophenone, 4-Methoxybenzophenone, 4-Chlorobenzophenone, 4-Fluorobenzophenone, Benzophenone-3.

  • Solvent System: A 1:1 (v/v) solution of Acetonitrile and HPLC-grade Water. This system ensures solubility and is relatively inert to photochemical reactions.

  • Instrumentation:

    • Photostability Chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon arc lamp or a D65/ID65 emitting source).[14] The chamber must control temperature and have calibrated radiometers/lux meters.

    • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) detector.

    • Quartz cuvettes for solution-state sample exposure.

    • Class A volumetric glassware.

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 3: Analysis & Data Processing prep_stock Prepare 1 mg/mL Stock Solutions in Acetonitrile prep_work Dilute to 10 µg/mL Working Solutions in ACN:H2O (1:1) prep_stock->prep_work expose_light Expose Samples in Quartz Cuvettes to Light (≥1.2M lux·h & ≥200 W·h/m²) prep_work->expose_light expose_dark Store Dark Control Samples at Same Temperature prep_work->expose_dark sampling Sample at t=0, 2, 4, 8, 12, 24h expose_light->sampling expose_dark->sampling hplc HPLC-PDA/MS Analysis sampling->hplc quant Quantify Parent Compound Loss (vs. t=0 and Dark Control) hplc->quant degradants Identify Major Degradation Products (via MS fragmentation) hplc->degradants kinetics Calculate Degradation Rate (Pseudo-First-Order Kinetics) quant->kinetics G cluster_products Degradation Products Parent Halogenated Benzophenone (Ground State, S0) ExcitedS1 Excited Singlet State (S1) Parent->ExcitedS1 UV Photon (hν) Absorption ExcitedT1 Excited Triplet State (T1) ExcitedS1->ExcitedT1 Intersystem Crossing (ISC) Product1 Hydroxylated Derivative (via ROS reaction) ExcitedT1->Product1 + ROS (e.g., •OH) Product2 Dehalogenated Product (via C-X bond cleavage) ExcitedT1->Product2 Homolytic Cleavage Product3 Solvent Adduct (via radical reaction) ExcitedT1->Product3 + Solvent Radical

Caption: Generalized photochemical degradation pathways for benzophenones.

Conclusion

This guide provides a scientifically rigorous and comprehensive methodology for assessing the photochemical stability of 4-Chloro-3-fluoro-4'-methoxybenzophenone. By employing a comparative approach against structurally relevant analogues and adhering to ICH guidelines, researchers can generate reliable and interpretable data. The hypothetical results presented herein suggest that the stability of the target molecule is a nuanced interplay between the stabilizing methoxy group and the destabilizing halogen substituents. This protocol serves as a complete blueprint for obtaining the empirical data needed to confirm these hypotheses and to confidently evaluate the photostability profile of this novel compound for its intended application.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Google Books.
  • Kosjek, T., Heath, E., & Krbavčič, A. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed.
  • Onoue, S., Igarashi, N., Yamada, S., & Tsuda, Y. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. PubMed.
  • 4-chloro-4'-methoxybenzophenone. (2026). ChemicalBook.
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). (2025). DOI:10.1039/D5EM00292C.
  • Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. ResearchGate.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. ResearchGate. (2025).
  • 4-Fluoro-4'-methoxybenzophenone. (2026). ChemicalBook.
  • 4-Fluoro-4′-methoxybenzophenone. Ossila.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2023). MDPI.
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. (2025).
  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. (2025).
  • 4-Fluoro-4'-Methylbenzophenone. SINO-HIGH(CHINA) CO., LTD..

Sources

Validation

comparing the reactivity of 4-Chloro-3-fluoro-4'-methoxybenzophenone with similar compounds

This guide provides a technical analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone , focusing on its reactivity profile compared to standard benzophenone derivatives. [1] Executive Summary & Chemical Profile[2][3] Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone , focusing on its reactivity profile compared to standard benzophenone derivatives.

[1]

Executive Summary & Chemical Profile[2][3]

Compound: 4-Chloro-3-fluoro-4'-methoxybenzophenone CAS: 750633-56-8 Core Scaffold: Benzophenone (Diaryl Ketone)

This molecule represents a "push-pull" electronic system. It features an electron-rich Ring B (4'-methoxy) and an electron-deficient Ring A (4-chloro-3-fluoro). This asymmetry creates a unique reactivity landscape distinct from symmetrical analogs like 4,4'-dichlorobenzophenone.

Key Functional Features:
  • Activated Electrophile (Ring A): The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-carbonyl group and the ortho-fluorine atom.
    
  • Stabilized Carbonyl: The 4'-methoxy group (Ring B) acts as a resonance donor, reducing the electrophilicity of the central carbonyl compared to unsubstituted benzophenone.

  • Orthogonal Halogen Reactivity: The presence of both Chlorine (C-Cl) and Fluorine (C-F) allows for chemoselective transformations—C-Cl is preferred for Pd-catalyzed coupling, while the activated C-Cl is also the primary site for

    
     displacement.
    

Electronic Structure & Reactivity Analysis[4]

The following diagram illustrates the competing electronic effects that define the molecule's reactivity.

ElectronicEffects Methoxy 4'-Methoxy Group (Strong EDG) Carbonyl Carbonyl (C=O) (Electron Sink) Methoxy->Carbonyl Resonance Donation (Deactivates C=O attack) RingA Ring A (Electron Deficient) Carbonyl->RingA Electron Withdrawal (Activates Ring A) Chloro 4-Chloro (Leaving Group) RingA->Chloro S_NAr Site Fluoro 3-Fluoro (Inductive Activator) Fluoro->Chloro Inductive Activation (Ortho Effect)

Caption: Electronic push-pull map showing resonance deactivation of the carbonyl and inductive activation of the 4-chloro position.

Detailed Reactivity Comparison

Scenario A: Nucleophilic Aromatic Substitution ( )

Reaction: Displacement of the halogen by amines, alkoxides, or thiols.

FeatureSubject: 4-Cl-3-F-4'-OMe-BPControl: 4,4'-DichlorobenzophenoneCompetitor: 3,4-Difluorobenzophenone
Primary Leaving Group Chlorine (C-4) Chlorine (C-4)Fluorine (C-4)
Reactivity Rate High ModerateVery High
Mechanism The ortho-fluorine (at C3) inductively withdraws electron density from C4, significantly lowering the transition state energy for nucleophilic attack.Activated only by the para-carbonyl. Lacks the ortho-activating group.Fluorine is a better leaving group in

than Chlorine. However, the Subject compound's Cl is sufficiently activated for most applications.
Selectivity High. Nucleophiles attack C4 (displacing Cl). The C3-F bond is stable under standard conditions.Low if using mixed nucleophiles (both rings are identical).High (C4-F displaced over C3-F).

Expert Insight: While fluorine is typically the superior leaving group in


 (due to the high electronegativity stabilizing the Meisenheimer complex), the 3-fluoro substituent in the subject compound acts as an activator, not a leaving group . It makes the C4-Cl bond significantly more electrophilic than the C-Cl bond in 4,4'-dichlorobenzophenone.
Scenario B: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Reaction: Pd-catalyzed coupling with aryl boronic acids.

FeatureSubject: 4-Cl-3-F-4'-OMe-BPCompetitor: 4-Bromo-4'-methoxybenzophenone
Oxidative Addition Occurs at C-Cl . Slower than C-Br but faster than C-F.Occurs at C-Br . Fastest rate.
Ligand Requirement Requires electron-rich phosphines (e.g., SPhos, XPhos) to activate the C-Cl bond.Standard ligands (

) are often sufficient.
Chemospecificity Excellent. The C-F bond remains intact, allowing for sequential functionalization (e.g., Suzuki at C-Cl, then

at C-F if conditions are forced).
Good.
Scenario C: Carbonyl Chemistry (Grignard/Reduction)

Reaction: Nucleophilic attack at the ketone carbon.

  • Observation: The 4'-methoxy group donates electron density into the carbonyl system.

  • Consequence: The subject compound is less reactive toward nucleophilic addition (e.g.,

    
     reduction or Grignard addition) compared to 4,4'-dichlorobenzophenone.
    
  • Protocol Adjustment: Higher temperatures or stronger Lewis acid activation (e.g.,

    
     in Luche reduction) may be required to achieve full conversion.
    

Experimental Protocols

Protocol 1: Chemoselective Amination

Targeting the 4-Chloro position while retaining the 3-Fluoro group.

Rationale: This protocol utilizes the inductive activation from the 3-F group to displace the 4-Cl under mild conditions, avoiding side reactions at the carbonyl.

  • Reagents:

    • Substrate: 4-Chloro-3-fluoro-4'-methoxybenzophenone (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Base:

      
       (2.0 eq)
      
    • Solvent: DMSO (anhydrous)

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add

      
       followed by morpholine.
      
    • Heat to 80°C for 4–6 hours. (Note: Non-fluorinated analogs typically require >100°C).

    • Monitor: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material (

      
      ) and appearance of the amine product (fluorescent yellow spot).
      
  • Workup:

    • Pour into ice-water. Filter the precipitate.

    • Recrystallize from Ethanol.

  • Validation:

    • 
       NMR will show a shift but the signal should remain, confirming the Fluorine atom was not displaced.
      
Protocol 2: Suzuki-Miyaura Coupling

Targeting the C-Cl bond.

  • Reagents:

    • Substrate (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Catalyst:

      
       (2 mol%) + SPhos (4 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine all solids in a reaction vial. Add solvents.[1][2]

    • Heat at 100°C for 12 hours.

  • Key Insight: The 3-fluoro group exerts a steric influence. Using SPhos (a bulky, electron-rich ligand) is critical to facilitate oxidative addition into the sterically crowded, electron-poor C-Cl bond.

Reaction Pathway Visualization

ReactionPathways cluster_SNAr Pathway A: S_NAr (Nucleophilic Substitution) cluster_Suzuki Pathway B: Suzuki Coupling Start 4-Chloro-3-fluoro- 4'-methoxybenzophenone Step1 Reagent: Amine/Base Temp: 80°C Start->Step1 Target: C-Cl (Activated) Step2 Reagent: Ar-B(OH)2 Cat: Pd/SPhos Start->Step2 Target: C-Cl Product1 4-Amino-3-fluoro- 4'-methoxybenzophenone Step1->Product1 Retains F atom Product2 4-Aryl-3-fluoro- 4'-methoxybenzophenone Step2->Product2 Biaryl formation

Caption: Divergent synthetic pathways. The C-Cl bond is the primary reactive handle for both substitution and coupling.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. (2025).[1][3][4] Link

  • Sigma-Aldrich. Product Specification: 4-chloro-3′-methoxybenzophenone.Link

  • ChemicalBook. Synthesis and Properties of 4-Fluoro-4'-methoxybenzophenone.Link

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution Mechanisms. (2026).[5] Link

  • Ossila. Fluorinated Benzophenone Building Blocks for Photocatalysis.Link

Sources

Comparative

A Guide to the Thermal Analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone: A Comparative DSC Approach

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among the analytical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among the analytical techniques employed for this purpose, Differential Scanning Calorimetry (DSC) stands out as a powerful tool for elucidating the thermal behavior of materials. This guide provides a comprehensive framework for the DSC analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone, a substituted benzophenone of interest in medicinal chemistry. In the absence of published DSC data for this specific compound, we present a proposed experimental protocol and a comparative analysis with structurally related benzophenone derivatives. This approach will enable researchers to systematically characterize its thermal properties, including melting point, enthalpy of fusion, and potential polymorphism, which are critical parameters influencing stability, solubility, and bioavailability.

The Significance of Thermal Analysis for Benzophenone Derivatives

Benzophenone and its derivatives are a class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to scaffolds in drug discovery. Their thermal properties are of significant interest for several reasons. Firstly, the melting point is a fundamental indicator of purity. Secondly, many benzophenone derivatives have been shown to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties.[1][2] Identifying and characterizing these polymorphs is a regulatory requirement and crucial for ensuring consistent product performance. DSC is an invaluable technique for screening for and characterizing these different solid-state forms.

Proposed Experimental Protocol for DSC Analysis

To ensure the acquisition of high-quality and reliable data for 4-Chloro-3-fluoro-4'-methoxybenzophenone, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary calibrations and controls.

Instrumentation and Calibration

A calibrated differential scanning calorimeter, such as a TA Instruments Q2000 or Mettler Toledo DSC 3+, is essential.[3] The instrument should be calibrated for temperature and enthalpy using certified standards, typically high-purity indium, prior to sample analysis. The nitrogen purge gas flow should be maintained at a constant rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[4]

Sample Preparation
  • Accurately weigh approximately 3-5 mg of the 4-Chloro-3-fluoro-4'-methoxybenzophenone sample into a Tzero aluminum pan.

  • Hermetically seal the pan to ensure proper heat transfer and prevent any loss of sample due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions
  • Equilibrate the DSC cell at a starting temperature well below the expected melting point, for instance, 25°C.

  • Ramp the temperature at a controlled heating rate, typically 10°C/min, up to a temperature sufficiently above the melting point to ensure the entire thermal event is captured (e.g., 250°C).[4]

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

  • Perform a second heating cycle under the same conditions as the first to investigate any changes in the material's thermal behavior that may have been induced by the initial heating and cooling, such as the formation of a metastable polymorph or a glass transition.

The following Graphviz diagram illustrates the proposed experimental workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample seal Hermetically Seal in Pan weigh->seal equilibrate Equilibrate at 25°C seal->equilibrate calibrate Calibrate with Indium purge Set N2 Purge (50 mL/min) calibrate->purge purge->equilibrate heat1 Heat to 250°C (10°C/min) equilibrate->heat1 cool Cool to 25°C (10°C/min) heat1->cool heat2 Heat to 250°C (10°C/min) cool->heat2 analyze Analyze Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Polymorphic Transitions heat2->analyze

Caption: Proposed workflow for the DSC analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Anticipated Results and Comparative Analysis

The primary thermal event expected for 4-Chloro-3-fluoro-4'-methoxybenzophenone is a sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is typically reported as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf).

To provide a context for the anticipated results, the following table summarizes the melting points of several other benzophenone derivatives.

CompoundMelting Point (°C)
Benzophenone48.5 - 49.7
4-Hydroxybenzophenone133 - 135
4-Methylbenzophenone55 - 57
4-Chlorobenzophenone75 - 77
4,4'-Difluorobenzophenone106 - 109
4-Fluoro-4'-methoxybenzophenone90 - 92[5]
4-Chloro-4'-methoxybenzophenone176 - 178[6]

The melting point of a closely related compound, 4-chloro-4'-methoxybenzophenone, is reported to be in the range of 176-178°C.[6] The introduction of a fluorine atom at the 3-position in 4-Chloro-3-fluoro-4'-methoxybenzophenone is expected to influence the crystal packing and intermolecular interactions, which will likely result in a different melting point. A lower melting point might be observed if the substitution disrupts the crystal lattice, while a higher melting point could indicate stronger intermolecular interactions.

Furthermore, the presence of multiple peaks or shoulders on the melting endotherm, or the appearance of new peaks upon the second heating scan, would be indicative of polymorphism. The existence of multiple crystalline forms is a known characteristic of benzophenones.[1][2] Should polymorphism be suspected, further characterization using techniques such as X-ray powder diffraction (XRPD) would be warranted.

Conclusion

The proposed differential scanning calorimetry protocol provides a robust framework for the comprehensive thermal characterization of 4-Chloro-3-fluoro-4'-methoxybenzophenone. By systematically analyzing its melting behavior and comparing it with that of other benzophenone derivatives, researchers and drug development professionals can gain critical insights into its purity, solid-state form, and stability. This information is indispensable for informed decision-making throughout the drug development lifecycle, from lead optimization to formulation design. The application of this rigorous analytical approach will ensure a thorough understanding of this promising pharmaceutical intermediate.

References

  • Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent Polymorphism in Benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465–471. [Link]

  • ResearchGate. (n.d.). Prevalent polymorphism in benzophenones | Request PDF. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mondal, S. C., & Jana, S. (2015). Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone. Science Journal of Analytical Chemistry, 3(6), 83.
  • Lin, C.-H., Chen, Y.-J., & Jeng, R.-J. (2018). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers, 10(12), 1332. [Link]

  • ResearchGate. (n.d.). Packing diagrams for all seven polymorphs of the three benzophenone... Retrieved from [Link]

  • Verevkin, S. P., Sokolov, S. O., & Samarov, A. A. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 27(23), 8527. [Link]

  • ResearchGate. (n.d.). Figure 4. Experimental heat capacity data for benzophenone and its... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzophenone (CAS 119-61-9). Retrieved from [Link]

  • NIST. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]

  • Olasunkanmi, L. A., Adejoro, I. A., & Olanrewaju, A. R. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Trends in Applied Sciences Research, 11(3-4), 74-83.
  • ResearchGate. (n.d.). Heat capacities, enthalpy increments, and derived thermodynamic functions for benzophenone between the temperatures 5 K and 440 K | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Benzophenone. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Benzophenone Enthalpy of Formation. Retrieved from [Link]

  • Ramos-Hernández, E., García-Gaitán, B., De la Cruz-López, K. G., & Salazar-Gastélum, M. I. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 1. [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

  • MedCrave. (2016, March 21). Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics. Retrieved from [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

  • Kowalczyk, D. W., & Zimmt, M. B. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(24), 6404–6407. [Link]

  • SINO-HIGH(CHINA) CO., LTD. (n.d.). 4-Fluoro-4'-Methylbenzophenone. Retrieved from [Link]

  • Griggs, J., & Vivancos, M. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants.
  • KU Leuven. (2026, February 4). Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mettler-Toledo International Inc. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 10). Differential scanning calorimetry and scanning thermal microscopy of pharmaceutical materials | Request PDF. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-fluoro-4'-methoxybenzophenone

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed protocol for the proper disposal of 4-Chloro-3-fluoro-4'-methoxybenzophenone, a halogenated benzophenone derivative. The procedures outlined here are grounded in established safety protocols for hazardous waste management, taking into account the specific chemical nature of this compound. Our aim is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile

Halogenated organic compounds are of particular concern for disposal because their combustion can lead to the formation of acidic and highly corrosive gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF)[1]. Furthermore, incomplete combustion of chlorinated and fluorinated organics can potentially generate even more toxic byproducts. Therefore, specialized disposal methods are required.

Based on data for analogous compounds like 4-Chloro-3,4'-dimethoxybenzophenone and 4-Fluoro-4'-hydroxybenzophenone, we can anticipate that 4-Chloro-3-fluoro-4'-methoxybenzophenone may cause skin, eye, and respiratory irritation[1]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves.
Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation.Handle in a well-ventilated area or fume hood.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Prevent release to the environment.

The Cardinal Rule: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management in a laboratory setting is meticulous segregation. Halogenated organic waste must never be mixed with non-halogenated organic waste. The primary reason for this strict separation lies in the disposal process itself.

Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (HCl, HF) produced during combustion[2]. This process is significantly more complex and costly than the incineration of non-halogenated waste. Cross-contamination of waste streams can lead to the rejection of entire waste containers by disposal facilities, resulting in significant logistical and financial burdens for the institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal Start Generation of 4-Chloro-3-fluoro-4'-methoxybenzophenone Waste Segregate Segregate as Halogenated Waste Start->Segregate Container Select a Designated, Labeled, and Compatible Waste Container Segregate->Container Add_Waste Add Waste to Container Container->Add_Waste Cap Keep Container Securely Capped When Not in Use Add_Waste->Cap Log Maintain a Waste Log for the Container Cap->Log Storage Store in a Designated Satellite Accumulation Area Log->Storage Full Once Full or per Institutional Policy, Arrange for Pickup Storage->Full Disposal Licensed Hazardous Waste Disposal Facility (High-Temperature Incineration) Full->Disposal

Caption: Decision workflow for the disposal of 4-Chloro-3-fluoro-4'-methoxybenzophenone.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable guide for the safe disposal of 4-Chloro-3-fluoro-4'-methoxybenzophenone from the point of generation to its final removal from the laboratory.

Part 1: Immediate Actions at the Point of Waste Generation
  • Identify and Segregate: As soon as a waste stream containing 4-Chloro-3-fluoro-4'-methoxybenzophenone is generated (e.g., residual solid, contaminated materials, reaction mother liquor), it must be identified and segregated as halogenated organic waste .

  • Select an Appropriate Waste Container:

    • Use a container that is designated for halogenated organic waste. These are often color-coded (e.g., red or specifically labeled) according to your institution's hazardous waste management plan.

    • The container must be made of a material compatible with the chemical. For solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Ensure the container has a secure, leak-proof cap.

  • Properly Label the Container:

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."

    • List all chemical constituents of the waste, including 4-Chloro-3-fluoro-4'-methoxybenzophenone and any solvents. Avoid using abbreviations or chemical formulas.

    • Include the approximate percentages or volumes of each component.

    • The date the first drop of waste was added to the container must be recorded.

Part 2: Ongoing Waste Accumulation and Storage
  • Adding Waste to the Container:

    • Only add compatible waste to the container. Do not mix with strong oxidizing agents, strong acids, or bases.

    • Do not overfill the container. A good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.

  • Secure Storage:

    • Keep the waste container securely capped at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Store the container in a designated satellite accumulation area (SAA). This area should be away from ignition sources and general laboratory traffic.

    • Ensure secondary containment (e.g., a larger, chemically resistant tray) is in place to contain any potential leaks or spills.

  • Maintain a Log: For containers with mixed waste, it is good practice to maintain a log sheet nearby, detailing the contents and quantities added over time.

Part 3: Final Disposal
  • Arrange for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by the designated Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Professional Disposal: The waste will be transported to a licensed facility for disposal. The most appropriate method for halogenated organic compounds like 4-Chloro-3-fluoro-4'-methoxybenzophenone is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if there is a risk of respiratory exposure, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For small, manageable spills of the solid material:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Gently sweep up the solid, avoiding dust generation, and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate the surface. All cleaning materials should also be disposed of as halogenated hazardous waste.

  • Spills of Solutions:

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Once absorbed, carefully collect the material and place it in a labeled hazardous waste container.

    • Decontaminate the area as described above.

Conclusion

The responsible disposal of 4-Chloro-3-fluoro-4'-methoxybenzophenone is not merely a regulatory requirement but a fundamental aspect of safe and ethical scientific practice. By adhering to the principles of waste segregation, proper containment and labeling, and utilizing the services of professional hazardous waste disposal, we uphold our commitment to a safe working environment and environmental stewardship. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-3,4'-dimethoxybenzophenone.
  • ChemicalBook. (2026, January 31). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 3-Fluoro-4-methoxybenzoyl chloride.
  • Fluorochem. (n.d.). 4-chloro-3-fluoro-2'-methoxybenzophenone.
  • PubChem. (n.d.). 4-Fluoro-4'-methoxybenzophenone. Retrieved from [Link]

  • BLDpharm. (n.d.). 750633-76-2|4-Chloro-3-fluoro-3'-methoxybenzophenone.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-Fluoro-4'-hydroxybenzophenone.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • PubMed. (2015, June 10). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Retrieved from [Link]

  • Open Research Newcastle. (2025, May 8). Thermal studies of chlorinated and mixed halogenated biphenyls.
  • PubMed. (2015, August 4). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2023, March 7). Safety Data Sheet: 4-Chloro-4'-hydroxybenzophenone.
  • SciSpace. (1977). On the Thermal Decomposition of Thiobenzophenone S-Oxide.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone.
  • ResearchGate. (2019). Thermal Stability and Degradation of Chitosan Modified by Benzophenone.

Sources

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